molecular formula C8H16O3S B030897 trans-4-Methylcyclohexanol methanesulfonate CAS No. 18508-92-4

trans-4-Methylcyclohexanol methanesulfonate

Cat. No.: B030897
CAS No.: 18508-92-4
M. Wt: 192.28 g/mol
InChI Key: PIYQHONGOGJIQQ-UHFFFAOYSA-N
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Description

trans-4-Methylcyclohexanol methanesulfonate is a high-value alkylating agent and key synthetic intermediate primarily employed in advanced organic synthesis and medicinal chemistry research. This compound features a methanesulfonate (mesylate) ester group, an excellent leaving group, activated by the sterically well-defined trans-4-methylcyclohexyl backbone. Its primary research value lies in its application in nucleophilic substitution reactions (SN1/SN2), where it serves as a pivotal electrophile for introducing the sterically hindered and conformationally locked trans-4-methylcyclohexyl moiety into more complex molecular architectures.

Properties

IUPAC Name

(4-methylcyclohexyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3S/c1-7-3-5-8(6-4-7)11-12(2,9)10/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYQHONGOGJIQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301232958
Record name Cyclohexanol, 4-methyl-, 1-methanesulfonate, cis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18508-93-5
Record name Cyclohexanol, 4-methyl-, 1-methanesulfonate, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic and Analytical Framework of trans-4-Methylcyclohexanol Methanesulfonate (CAS 18508-92-4) in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, alkyl methanesulfonates occupy a paradoxical space: they are indispensable electrophilic building blocks for synthesizing complex active pharmaceutical ingredients (APIs), yet they are heavily scrutinized as Potential Genotoxic Impurities (PGIs) under ICH M7 guidelines. trans-4-Methylcyclohexanol methanesulfonate (CAS 18508-92-4) exemplifies this duality. As a highly reactive mesylate ester, it is utilized to introduce conformationally restricted trans-4-methylcyclohexyl moieties into targeted pharmacophores[1]. However, its strong alkylating potential requires rigorous analytical control to ensure patient safety[2]. This whitepaper provides a comprehensive technical guide on the chemical profiling, stereoselective synthesis, and trace-level analytical quantification of this critical compound.

Chemical Profiling & Molecular Characteristics

Understanding the physicochemical baseline of trans-4-methylcyclohexanol methanesulfonate is critical for both synthetic planning and chromatographic method development. The strong electron-withdrawing nature of the sulfonyl group makes the attached carbon atom highly electrophilic, facilitating the departure of the stable, non-basic mesylate anion during nucleophilic attack[2].

Table 1: Physicochemical Properties and Quantitative Identifiers

ParameterValue / DescriptionReference
IUPAC Name (1r,4r)-4-Methylcyclohexyl methanesulfonate[3]
CAS Registry Number 18508-92-4[3]
Molecular Formula C8H16O3S[3]
Molecular Weight 192.28 g/mol [3]
Canonical SMILES CC1CCO(=O)C[4]
Purity Standard ≥ 96.0% (Commercial Grade)[5]
Reactivity Profile Highly susceptible to SN2 nucleophilic substitution[2]

Mechanistic Role in Stereoselective API Synthesis

trans-4-Methylcyclohexanol methanesulfonate is frequently employed in the synthesis of conformationally restricted pharmaceutical intermediates, such as soluble epoxide hydrolase (sEH) inhibitors[1]. The mesylation of the alcohol activates the hydroxyl group, converting it into an excellent leaving group.

When subjected to nucleophilic substitution (e.g., with amines, azides, or thiolates), the trans-mesylate undergoes a classic SN2 reaction. Because the SN2 mechanism requires backside attack by the nucleophile, the reaction proceeds with strict Walden inversion , yielding the cis-4-methylcyclohexyl derivative[1]. This stereospecificity is a powerful tool for drug developers needing to control the 3D spatial arrangement of their APIs.

Workflow A trans-4-Methylcyclohexanol C Triethylamine (TEA) Solvent: DCM, 0°C A->C B Methanesulfonyl Chloride B->C D trans-4-Methylcyclohexanol Methanesulfonate C->D Nucleophilic Acyl Substitution

Fig 1: Synthesis workflow of trans-4-Methylcyclohexanol methanesulfonate via MsCl activation.

SN2 Mesylate Electrophile trans-4-Methylcyclohexyl Mesylate TS Transition State Stereochemical Inversion (Walden) Mesylate->TS Nuc Nucleophile Amine / Azide / Thiolate Nuc->TS Product Product cis-4-Methylcyclohexyl Derivative TS->Product SN2 Displacement

Fig 2: SN2 Walden inversion mechanism yielding cis-derivatives from the trans-mesylate.

The Genotoxic Imperative: ICH M7 Compliance

While its electrophilicity is synthetically useful, it is biologically hazardous. Alkyl methanesulfonates are classified within the "Cohort of Concern" under the ICH M7 guidelines. If trans-4-methylcyclohexanol methanesulfonate remains as a residual impurity in the final API, it can act as an alkylating agent in vivo[2]. The mesylate readily reacts with the nucleophilic centers of DNA (predominantly the N7 position of guanine), forming covalent adducts that lead to replication errors, depurination, and ultimately mutagenesis[2].

Consequently, the detection and quantification of this compound in complex API matrices present significant analytical challenges due to matrix interference and the lack of a strong UV chromophore[2].

PGI API API Matrix PGI Trace Mesylate (PGI) API->PGI Residual Impurity Adduct DNA Adduct Formation PGI->Adduct Alkylation DNA In Vivo DNA (Guanine N7) DNA->Adduct Mut Mutagenesis Adduct->Mut Replication Error

Fig 3: Mechanistic pathway of DNA alkylation and mutagenesis by residual mesylate PGIs.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating built-in analytical checkpoints to confirm causality and success at each phase.

Protocol A: Stereoselective Synthesis of trans-4-Methylcyclohexanol Methanesulfonate

Adapted from standard patent literature for cyclohexyl mesylate preparation[6].

  • Reaction Setup: Dissolve 1 equivalent of trans-4-methylcyclohexanol and 1.5 equivalents of triethylamine (TEA) in anhydrous ethyl acetate or dichloromethane (DCM)[6].

    • Causality: TEA acts as an acid scavenger for the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed degradation of the alcohol.

  • Activation: Cool the mixture to 0°C. Add 1.2 equivalents of methanesulfonyl chloride (MsCl) dropwise over 30 minutes[6].

    • Causality: The 0°C environment suppresses exothermic side reactions (e.g., E2 elimination or unintended chlorination), ensuring high chemoselectivity for O-mesylation.

  • In-Process Control (Validation Check): Stir for 2–4 hours at 0°C. Monitor the reaction via Thin Layer Chromatography (TLC) until the complete disappearance of the alcohol spot is confirmed.

  • Quench & Workup: Quench the reaction with 1 mol/L HCl, followed by washing the organic layer with water and saturated sodium bicarbonate solution[6].

    • Validation Check: Verify the pH of the final aqueous wash is neutral (~pH 7). This confirms the complete neutralization of residual MsCl and methanesulfonic acid, preventing the reverse hydrolysis of the highly reactive mesylate ester.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure[6].

    • Validation Check: Perform 1H NMR spectroscopy. The protocol is validated as successful if a distinct, sharp singlet appears at ~3.00 ppm, corresponding to the mesyl methyl group (-OSO2CH3)[6].

Protocol B: Trace-Level LC-MS/MS Quantification for PGI Control

Because alkyl mesylates lack strong chromophores and suffer from matrix suppression, LC-MS/MS is the gold standard for PGI detection[2].

  • Sample Preparation: Dissolve the API in a suitable diluent (e.g., Acetonitrile/Water). Spike the sample with a stable isotope-labeled internal standard (IS).

    • Validation Check: Calculate IS spike recovery. The extraction is validated if recovery falls strictly within the 80%–120% range, ruling out severe matrix suppression.

  • Chromatographic Separation: Inject the sample onto a reverse-phase C18 column using a gradient of Water/Acetonitrile modified with 10 mM Ammonium Acetate.

    • Causality: Ammonium acetate is deliberately chosen to promote the formation of stable ammonium adducts [M+NH4]+ in the mass spectrometer, significantly enhancing ionization efficiency compared to the protonated molecular ion.

    • Validation Check: Execute a System Suitability Test (SST). The method is valid only if the resolution (Rs) between the API peak and the mesylate PGI peak is > 2.0.

  • Mass Spectrometry (MRM Mode): Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Monitor the specific transitions corresponding to the cleavage of the C-O or S-O bonds[2].

    • Validation Check: The Limit of Quantification (LOQ) is validated only when the Signal-to-Noise (S/N) ratio of the MRM transition is ≥ 10.

Quantitative Data Presentation: Analytical Validation

The following table summarizes the typical analytical validation parameters required to certify the LC-MS/MS method for controlling trans-4-Methylcyclohexanol methanesulfonate as a PGI, ensuring compliance with ICH M7 thresholds.

Table 2: Analytical Validation Parameters for PGI Detection

Validation ParameterICH/USP Acceptance CriteriaTypical Observed ValueStatus
Specificity No interfering peaks at PGI retention timeNo interference detectedComplies
Limit of Detection (LOD) S/N ≥ 30.5 ppm (relative to API)Complies
Limit of Quantification (LOQ) S/N ≥ 101.5 ppm (relative to API)Complies
Linearity (R²) R² ≥ 0.995 (from LOQ to 150% of limit)0.9992Complies
Accuracy (Spike Recovery) 80.0% – 120.0%95.4% – 102.1%Complies
Method Precision (%RSD) ≤ 10.0% at LOQ level4.2%Complies

References

  • Biogen Científica . trans-4-Methylcyclohexanol Methanesulfonate Chemical Properties. Biogen Catalog. URL: [Link]

  • United States Patent Application Publication (US 2005/0261177 A1). Preparation of Trans-4-Methylcyclohexyl methanesulfonate. Google Patents.
  • Jones PD, Tsai HJ, Do ZN, Morisseau C, Hammock BD . Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Published via PubMed Central (NIH). URL:[Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure, Synthesis, and Reactivity of trans-4-Methylcyclohexyl Mesylate

Introduction

trans-4-Methylcyclohexyl mesylate is a pivotal intermediate in modern organic synthesis, valued for its defined stereochemistry and the exceptional leaving group ability of the mesylate moiety. This guide provides an in-depth exploration of its structural characteristics, a detailed protocol for its synthesis from commercially available precursors, comprehensive methods for its characterization, and an analysis of its reactivity profile, particularly in the context of drug development. For researchers and professionals in medicinal and process chemistry, a thorough understanding of this molecule is crucial for the stereocontrolled synthesis of complex molecular architectures. The methyl group, while seemingly simple, plays a significant role in modulating the physicochemical and pharmacokinetic properties of a final drug product, an effect often referred to as the "Magic Methyl Effect"[1].

Core Structure and Conformational Analysis

The structure of trans-4-methylcyclohexyl mesylate consists of a cyclohexane ring substituted at the 1 and 4 positions with a mesylate (methanesulfonate, -OSO₂CH₃) group and a methyl (-CH₃) group, respectively. The "trans" designation indicates that these two substituents are on opposite faces of the cyclohexane ring.

The Predominant Chair Conformation

Like most substituted cyclohexanes, the molecule predominantly adopts a chair conformation to minimize angular and torsional strain. In the trans isomer, the most stable conformational state is the one where both the bulky mesylate group and the methyl group occupy equatorial positions. This arrangement effectively circumvents destabilizing 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same face of the ring[2][3]. The alternative chair conformation, where both groups are in axial positions, is significantly higher in energy and thus negligibly populated at room temperature.

The preference for the diequatorial conformation is a critical feature, as it locks the molecule into a well-defined three-dimensional shape. This conformational rigidity is paramount in stereoselective reactions, ensuring that reactants approach the molecule from a predictable trajectory.

Caption: Most stable chair conformation of trans-4-methylcyclohexyl mesylate.

Synthesis from trans-4-Methylcyclohexanol

The most direct and common synthesis of trans-4-methylcyclohexyl mesylate involves the reaction of trans-4-methylcyclohexanol with methanesulfonyl chloride (MsCl). This reaction is a classic example of converting a poor leaving group (hydroxyl, -OH) into an excellent one (mesylate, -OMs).

Reaction Mechanism and Rationale

The synthesis proceeds via nucleophilic attack by the oxygen atom of the alcohol onto the electrophilic sulfur atom of methanesulfonyl chloride. A non-nucleophilic base, typically triethylamine (TEA) or pyridine, is essential. Its primary role is to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction. This neutralization prevents the protonation of the starting alcohol and the potential for acid-catalyzed side reactions, thereby driving the reaction to completion. The choice of a chlorinated solvent like dichloromethane (DCM) is standard as it is inert under the reaction conditions and readily dissolves the reactants. The reaction is typically run at low temperatures (e.g., 0 °C) to control its exothermic nature and minimize side-product formation.

Experimental Protocol: Synthesis

Materials:

  • trans-4-Methylcyclohexanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of trans-4-methylcyclohexanol (1.0 equivalent) in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Triethylamine (1.2 equivalents) is added to the solution.

  • Methanesulfonyl chloride (1.1 equivalents) is added dropwise to the stirred solution, ensuring the temperature remains at 0 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes and then allowed to warm to room temperature, stirring for another 2-4 hours.

  • The reaction is quenched by the addition of water. The organic layer is separated and washed sequentially with saturated aqueous NaHCO₃, water, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude trans-4-methylcyclohexyl mesylate, which can be further purified by column chromatography if necessary.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product Alcohol trans-4-Methylcyclohexanol Reaction Combine in DCM at 0 °C Alcohol->Reaction MsCl Methanesulfonyl Chloride MsCl->Reaction Base Triethylamine Base->Reaction Workup Aqueous Wash (NaHCO₃, H₂O, Brine) Reaction->Workup Drying Dry (MgSO₄) & Evaporate Workup->Drying Product trans-4-Methylcyclohexyl Mesylate Drying->Product

Caption: Workflow for the synthesis of trans-4-methylcyclohexyl mesylate.

Spectroscopic Characterization

Rigorous structural confirmation is achieved through a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The data presented below are typical expected values.

Data Summary
Technique Functional Group Expected Chemical Shift / Wavenumber
¹H NMR -CH-OMs~4.5-4.7 ppm (multiplet)
Ring -CH₂-~1.0-2.2 ppm (complex multiplets)
Ring -CH-CH₃~0.9-1.5 ppm (multiplet)
Ring -CH₃~0.9 ppm (doublet)
-OSO₂CH₃~3.0 ppm (singlet)
¹³C NMR -CH-OMs~80-85 ppm
Ring Carbons~20-40 ppm
Ring -CH₃~21 ppm
-OSO₂CH₃~38 ppm
IR Spectroscopy S=O (asymmetric stretch)~1350-1370 cm⁻¹ (strong)
S=O (symmetric stretch)~1170-1190 cm⁻¹ (strong)
C-O stretch~900-1050 cm⁻¹ (strong)
C-H (sp³) stretch~2850-2960 cm⁻¹ (strong)
Causality in Spectroscopic Data
  • ¹H NMR: The proton on the carbon bearing the mesylate group (-CH-OMs) is significantly deshielded due to the strong electron-withdrawing effect of the sulfonate ester, hence its downfield shift.[4] The methyl group on the cyclohexane ring appears as a doublet due to coupling with the adjacent methine proton. The sharp singlet at ~3.0 ppm is a hallmark of the three equivalent protons of the mesyl group.

  • ¹³C NMR: Similar to the proton spectrum, the carbon atom attached to the mesylate oxygen is shifted significantly downfield to ~80-85 ppm.[5]

  • IR Spectroscopy: The most definitive peaks in the IR spectrum are the two strong, sharp absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the mesylate group.[6][7] The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) confirms the complete conversion of the starting alcohol.[8]

Reactivity and Applications in Drug Development

The synthetic utility of trans-4-methylcyclohexyl mesylate is anchored in the behavior of the mesylate group as an excellent leaving group, which is readily displaced by a wide range of nucleophiles.

The Sₙ2 Reaction Pathway

Due to the secondary nature of the carbon atom and the unhindered equatorial position of the mesylate group in the dominant chair conformation, the molecule overwhelmingly favors reaction via the Sₙ2 (bimolecular nucleophilic substitution) mechanism.[9][10] This mechanism involves a backside attack by the nucleophile, proceeding through a pentacoordinate transition state.

A critical consequence of the Sₙ2 pathway is the inversion of stereochemistry at the reaction center, a phenomenon known as the Walden inversion.[11] When a nucleophile displaces the mesylate group on the trans isomer, the nucleophile adds to the opposite face of the ring, resulting in the formation of a cis product. This stereochemical control is highly valuable in the synthesis of complex molecules where precise stereoisomerism is required for biological activity.

SN2_Reaction Reactant trans-4-methylcyclohexyl mesylate (Equatorial OMs) Product cis-4-methylcyclohexyl-Nu (Axial Nu) Reactant->Product Sₙ2 Attack (Inversion of Stereochemistry) LeavingGroup ⁻OMs Product->LeavingGroup Nucleophile Nu⁻ Nucleophile->Reactant

Caption: Stereochemical outcome of an Sₙ2 reaction on the title compound.

Relevance in Pharmaceutical Synthesis

The trans-4-methylcyclohexyl motif is a key structural component in several active pharmaceutical ingredients (APIs). For example, derivatives of trans-4-methylcyclohexylamine are crucial intermediates in the synthesis of the antidiabetic drug Glimepiride.[12][13] While the mesylate itself may not be a direct precursor in all published routes, its role as a versatile intermediate for introducing amines, azides, cyanides, and other functional groups via Sₙ2 displacement makes it a highly relevant tool for drug discovery and process development.[14][15][16] The ability to install a nitrogen-containing group, for instance, by reacting the mesylate with sodium azide followed by reduction, is a common strategy for synthesizing the corresponding amine with inverted stereochemistry.

Conclusion

trans-4-Methylcyclohexyl mesylate is more than a simple organic molecule; it is a precision tool for stereocontrolled synthesis. Its rigid diequatorial conformation minimizes steric ambiguities, while the highly reactive mesylate group provides a reliable handle for introducing new functionalities via the Sₙ2 mechanism. The predictable inversion of stereochemistry during substitution reactions allows for the deliberate construction of specific diastereomers, a requirement of paramount importance in the pharmaceutical industry. For scientists engaged in the synthesis of complex organic molecules, a mastery of the properties and reactivity of this intermediate is an invaluable asset.

References

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Bishara, R. H., & Cummins, C. L. (2016). Dipole moments of trans- and cis-(4-methylcyclohexyl)methanol (4-MCHM): obtaining the right conformer for the right reason. PubMed. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 6). Trans-4-Methyl Cyclohexyl Isocyanate: Comprehensive Overview and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
  • Loboa, N. P., Kumar, B. V. N. P., Narasimhaswamy, T., & Mandala, A. B. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of method of synthesis of trans -4- methyl cyclohexylamine.
  • Taylor & Francis Online. (n.d.). Mesylate – Knowledge and References. Retrieved from [Link]

  • University of Manitoba. (n.d.). Infrared (IR) Spectroscopy – Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]

  • Hibasami, H., et al. (1988). Trans-4-methylcyclohexylamine, a potent new inhibitor of spermidine synthase. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR PREPARATION OF SUBSTANTIALLY PURE GLMEPRIDE.
  • OpenStax. (2023, September 20). 12.7 Interpreting Infrared Spectra - Organic Chemistry. Retrieved from [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Brainly.com. (2022, December 27). Compare and interpret the infrared spectra of 4-methylcyclohexene and 4-methylcyclohexanol. Retrieved from [Link]

  • Juniper Publishers. (2021, December 17). Magic Methyl Effects in Drug Design. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]

  • Durgapur Govt. College. (n.d.). Nucleophilic substitution reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereochemistry of the substitution reaction of cis and trans-[Co(en)ClX] + following a dissociative pathway. Retrieved from [Link]

  • Hu, W., & Hase, W. L. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). PMC. Retrieved from [Link]

Sources

An In-depth Technical Guide to trans-4-Methylcyclohexanol Methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a Key Synthetic Intermediate

trans-4-Methylcyclohexanol methanesulfonate, a member of the sulfonate ester family, is a pivotal intermediate in modern organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. Its strategic importance lies in the exceptional leaving group ability of the methanesulfonate (mesylate) moiety, which facilitates a wide array of nucleophilic substitution reactions. This property allows for the stereospecific introduction of various functional groups, a critical step in the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). Understanding the physicochemical properties, synthesis, and reactivity of this compound is paramount for researchers and drug development professionals seeking to leverage its synthetic potential while ensuring safety and regulatory compliance. This guide provides a comprehensive overview of trans-4-Methylcyclohexanol methanesulfonate, from its fundamental properties to its practical applications and safe handling.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective use in the laboratory and for process scale-up. While experimental data for trans-4-Methylcyclohexanol methanesulfonate is not extensively reported in the literature, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

Table 1: Physicochemical Properties of trans-4-Methylcyclohexanol Methanesulfonate

PropertyValue (Predicted/Known)Source
CAS Number 18508-92-4
Molecular Formula C₈H₁₆O₃S
Molecular Weight 192.28 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid (Predicted)N/A
Melting Point Not available (Predicted to be low)N/A
Boiling Point > 200 °C at 760 mmHg (Predicted)N/A
Solubility Soluble in a wide range of organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate, acetone, toluene). Sparingly soluble in water. (Predicted)

Synthesis and Purification: A Detailed Experimental Protocol

The synthesis of trans-4-Methylcyclohexanol methanesulfonate is a standard transformation that involves the esterification of trans-4-Methylcyclohexanol with methanesulfonyl chloride. The choice of base and solvent is critical to ensure a high yield and minimize side reactions.

Reaction Principle:

The hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. A tertiary amine base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The reaction is typically performed at low temperatures to control its exothermic nature.

Experimental Workflow Diagram:

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants trans-4-Methylcyclohexanol Triethylamine Dichloromethane ReactionVessel Stirring at 0 °C Reactants->ReactionVessel 1. Add MsCl Methanesulfonyl Chloride MsCl->ReactionVessel 2. Add dropwise Quench Aqueous Wash ReactionVessel->Quench 3. Reaction complete Extraction Organic Layer Separation Quench->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Removal Filtration->Evaporation Product trans-4-Methylcyclohexanol Methanesulfonate Evaporation->Product

Caption: Synthesis workflow for trans-4-Methylcyclohexanol methanesulfonate.

Step-by-Step Protocol:
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve trans-4-methylcyclohexanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution via the dropping funnel over a period of 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by the slow addition of cold water.

    • Transfer the mixture to a separatory funnel and wash sequentially with cold 1 N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, the product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectral Characterization (Predicted)

Due to the lack of publicly available experimental spectra, the following data is predicted based on computational models and analysis of similar structures. These predictions serve as a guide for characterization.

Table 2: Predicted Spectral Data for trans-4-Methylcyclohexanol Methanesulfonate

Technique Predicted Key Signals/Bands
¹H NMR (CDCl₃, 400 MHz)δ 4.5-4.7 (m, 1H, -CH-O-), 3.0 (s, 3H, -SO₂-CH₃), 0.9-2.2 (m, 12H, cyclohexyl protons)
¹³C NMR (CDCl₃, 100 MHz)δ 80-85 (-CH-O-), 38.7 (-SO₂-CH₃), 20-40 (cyclohexyl carbons)
IR (Infrared) (neat)ν (cm⁻¹) 2930-2850 (C-H stretch), 1350-1330 (S=O asymmetric stretch), 1175-1150 (S=O symmetric stretch), 970-950 (S-O-C stretch)
Mass Spectrometry (EI) m/z 192 (M⁺), 96 (M-SO₂CH₃)⁺, 81 (C₆H₉)⁺, 79 (SO₂CH₃)⁺

Reactivity and Applications in Drug Development

The primary utility of trans-4-Methylcyclohexanol methanesulfonate in drug development stems from its role as an excellent substrate for Sₙ2 reactions.[1] The methanesulfonate group is a superior leaving group compared to halides due to the resonance stabilization of the resulting anion.[2][3]

Nucleophilic Substitution Reactions:

The trans-stereochemistry of the starting material is often crucial for the desired stereochemical outcome of the substitution reaction. In an Sₙ2 reaction, the nucleophile attacks the carbon atom bearing the mesylate group from the backside, leading to an inversion of stereochemistry. This allows for the controlled synthesis of the corresponding cis-substituted cyclohexane derivatives.

Diagram of Sₙ2 Reaction:

SN2_Reaction reactant trans-4-Methylcyclohexanol Methanesulfonate transition_state [Transition State] reactant->transition_state nucleophile Nu⁻ nucleophile->transition_state product cis-Substituted Cyclohexane transition_state->product leaving_group MsO⁻ transition_state->leaving_group

Caption: Sₙ2 reaction of trans-4-Methylcyclohexanol methanesulfonate.

Significance in Drug Synthesis:

The ability to introduce a wide range of nucleophiles (e.g., amines, azides, cyanides, thiols) with predictable stereochemistry makes this compound a valuable building block for synthesizing complex molecules, including those with therapeutic properties. For instance, the cyclohexane ring is a common scaffold in many drug molecules, and the ability to functionalize it stereoselectively is a key advantage.

Safety, Handling, and Genotoxicity Considerations

trans-4-Methylcyclohexanol methanesulfonate, like other alkylating agents, must be handled with care due to its potential health hazards.

Safe Handling Procedures:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[4]

  • Spill and Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[6] Unused material and empty containers should also be treated as hazardous waste. Destruction of residual alkylating agents can be achieved using solutions like sodium thiosulfate.[7]

Genotoxicity:

Alkyl sulfonate esters are a class of compounds that are known to be potentially genotoxic and carcinogenic.[8][9] They can act as alkylating agents, reacting with nucleophilic sites in DNA, which can lead to mutations.[8] Regulatory agencies have stringent controls on the levels of such impurities in active pharmaceutical ingredients.[10][11] Therefore, it is crucial to ensure that any process utilizing trans-4-Methylcyclohexanol methanesulfonate is designed to minimize its presence in the final drug substance.

Conclusion

trans-4-Methylcyclohexanol methanesulfonate is a valuable and versatile intermediate in organic synthesis, offering a reliable method for the stereocontrolled introduction of functional groups. Its utility in drug discovery and development is significant, enabling the construction of complex molecular targets. However, its potential as an alkylating agent necessitates careful handling and rigorous control of its levels in final pharmaceutical products. This guide provides the foundational knowledge for researchers and scientists to effectively and safely utilize this important synthetic tool.

References

  • Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. (2026, January 7). Oreate AI Blog. [Link]

  • Advances on genotoxic impurities of sulfonate esters in pharmaceuticals. (2025, August 5). ResearchGate. [Link]

  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]

  • Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development. (2019, October 2). Pharmaceutical Technology. [Link]

  • The utility of sulfonate salts in drug development. (2010, July 15). PubMed. [Link]

  • 9.4: Tosylate—Another Good Leaving Group. (2019, June 2). Chemistry LibreTexts. [Link]

  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical. [Link]

  • Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry. (2013, August 13). PMC. [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. [Link]

  • How do mesylates and tosylates both protect and act as leaving groups. (2022, October 18). Reddit. [Link]

  • SAFETY DATA SHEET. (2025, March 22). Merck Millipore. [Link]

  • METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS CAS No: 124-63-0 MSDS. (2015, April 9). Loba Chemie. [Link]

  • US7297813B2 - Removal of alkyl alkanesulfonate esters from alkanesulfonic acids and other organic media.
  • METHANESULFONYL CHLORIDE. ICSC. [Link]

  • CN102791680A - Process for preparation of alkyl methanesulfonate solution.
  • Method for synthesizing trans-4-methylcyclohexylamine. (2019, April 26). Eureka | Patsnap. [Link]

  • CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
  • ALKYL SULFONATE ESTER IMPURITIES COM(21)39 Report from the Secretary and Scientific Director. (2024, July 22). GOV.UK. [Link]

  • trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]methyl methanesulfonate CAS 819862-02-7. Watson International Limited. [Link]

  • Physicochemical Parameters for (4-Methylcyclohexyl)methanol. ResearchGate. [Link]

  • Evaluation of methods for destruction of some alkylating agents. (1993, June 1). PubMed. [Link]

  • NMR model prediction. Chemaxon Docs. [Link]

  • US 2007/0082943 A1. (2005, June 17). Googleapis.com. [Link]

  • Degradation of cis- and trans-(4-methylcyclohexyl) methanol in activated sludge. (2016, April 5). PubMed. [Link]

  • CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
  • Structure and vibrational spectroscopy of methanesulfonic acid. Wikimedia Commons. [Link]

  • CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
  • nmrshiftdb2 - open nmr database on the web. (2025, September 7). nmrshiftdb2. [Link]

  • Methanesulfonic acid, sodium salt. NIST WebBook. [Link]

  • (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate. (2022, December 5). MDPI. [Link]

  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Product Quality Research Institute. [Link]

  • trans-(4-(Methylamino)cyclohexyl)methanesulfonic acid. MilliporeSigma. [Link]

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Solvation Thermodynamics and Methodological Applications of trans-4-Methylcyclohexanol Methanesulfonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-4-Methylcyclohexanol methanesulfonate (CAS: 18508-92-4) is a highly versatile electrophilic intermediate widely utilized in organic synthesis and drug development [2]. Structurally, it consists of a lipophilic aliphatic cyclohexane ring coupled with a highly polar, electron-withdrawing methanesulfonate (mesylate) leaving group. This structural dichotomy dictates its unique solubility profile across organic solvents. Understanding these solvation thermodynamics is critical for two primary pharmaceutical workflows: the bulk synthesis/purification of the intermediate itself, and its trace-level extraction when monitored as a Potential Genotoxic Impurity (PGI). This whitepaper provides a comprehensive analysis of its solubility behavior, grounded in chemical causality, alongside field-proven experimental protocols.

Chemical Profile & Solvation Thermodynamics

The solubility of trans-4-methylcyclohexanol methanesulfonate is governed by the interplay between the non-polar van der Waals forces of the methylcyclohexyl moiety and the strong dipole-dipole interactions facilitated by the sulfonyl (


) bonds of the mesylate group.

Because the mesylate group acts as a strong hydrogen-bond acceptor but lacks hydrogen-bond donating capabilities, the compound exhibits optimal solubility in polar aprotic solvents . In these media, the solvent's dipole aligns favorably with the mesylate headgroup, while the organic bulk easily solvates the hydrocarbon ring. Comparative kinetic studies on related mesylates demonstrate that solvent polarity directly influences reactivity, with rate constants increasing significantly in highly polar solvents like DMSO compared to non-polar solvents like toluene [1].

Conversely, in highly non-polar aliphatic hydrocarbons (e.g., hexane, heptane), the energetic penalty of disrupting the solvent cavity without forming compensating dipole interactions limits solubility. This steep solubility gradient between polar aprotic and non-polar solvents forms the thermodynamic basis for anti-solvent crystallization strategies [3].

Quantitative Solubility Profile

The following table summarizes the solubility behavior of trans-4-methylcyclohexanol methanesulfonate across standard organic solvents at standard temperature and pressure (20°C).

SolventDielectric Constant (

)
Estimated SolubilitySolvation Mechanism & Application
Dichloromethane (DCM) 8.93Very High (>500 mg/mL)Strong dipole-dipole alignment; Primary reaction solvent.
Ethyl Acetate (EtOAc) 6.02High (100-500 mg/mL)Moderate polarity; Ideal for liquid-liquid extraction and crystallization base.
Toluene 2.38Moderate (50-100 mg/mL)

-interactions solvate the ring; Used for selective analytical extraction.
Hexane 1.89Low (<10 mg/mL)Insufficient polarity to solvate the mesylate group; Primary anti-solvent.
Dimethyl Sulfoxide (DMSO) 46.70Very High (>500 mg/mL)High dielectric constant maximizes solvation; Used for NMR and kinetic assays.
Water 80.10Very Low (<1 mg/mL)Hydrophobic rejection by the methylcyclohexyl ring; Used for aqueous quenching.

Experimental Protocols & Workflows

Protocol 1: Synthesis and Solubility-Driven Crystallization

Causality & Rationale: The mesylation of trans-4-methylcyclohexanol is typically conducted in DCM. DCM is chosen because it maintains both the starting alcohol and the highly reactive methanesulfonyl chloride (MsCl) in a homogeneous phase, preventing localized thermal spikes and driving the reaction to completion [1][3]. Triethylamine (TEA) is used as an acid scavenger. Following the reaction, a solvent swap to EtOAc allows for the introduction of hexane. The sharp decrease in dielectric constant upon hexane addition forces the mesylate out of solution, leaving non-polar impurities behind.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 equivalent of trans-4-methylcyclohexanol and 1.5 equivalents of triethylamine in 10 volumes of anhydrous dichloromethane (DCM).

  • Mesylation: Chill the reactor to 0°C. Add 1.1 equivalents of methanesulfonyl chloride (MsCl) dropwise over 30 minutes to control the exothermic reaction. Stir for 2 hours at room temperature [3].

  • Aqueous Quench: Add 5 volumes of deionized water. The highly polar TEA-HCl byproduct partitions entirely into the aqueous phase, while the lipophilic mesylate remains in the heavy DCM layer.

  • Solvent Swap: Separate the organic layer and concentrate via rotary evaporation. Co-evaporate with 3 volumes of ethyl acetate (EtOAc) to completely remove residual DCM.

  • Anti-Solvent Addition: Redissolve the crude residue in a minimum volume of hot EtOAc (60°C). Slowly titrate hexane into the stirring solution until a persistent cloud point is reached (indicating the solubility threshold).

  • Crystallization: Cool the mixture linearly to 5°C over 4 hours. Filter the resulting white crystalline solid and wash with cold hexane. Dry under vacuum at 30°C.

SynthesisWorkflow A trans-4-Methylcyclohexanol + MsCl + TEA B Reaction in DCM (Homogeneous Phase) A->B 0°C to RT C Aqueous Wash (Removes TEA-HCl) B->C H2O Quench D Solvent Swap (DCM to EtOAc) C->D Distillation E Anti-Solvent Addition (Hexane at 60°C) D->E Cloud Point F Crystallization & Filtration (Pure Mesylate) E->F Cool to 5°C

Workflow for the synthesis and solubility-driven crystallization of the mesylate.

Protocol 2: Analytical Extraction for Genotoxic Impurity (GTI) Analysis

Causality & Rationale: Alkyl mesylates are potent electrophiles and are frequently flagged as genotoxic impurities in Active Pharmaceutical Ingredients (APIs). To quantify trace parts-per-million (ppm) levels of trans-4-methylcyclohexanol methanesulfonate, it must be separated from the bulk API. Toluene is utilized as the extraction solvent because its moderate polarity (


) is perfectly tuned to solvate the mesylate via van der Waals interactions, while completely rejecting the highly polar, ionized API matrix in the aqueous phase.

Step-by-Step Methodology:

  • Matrix Dissolution: Accurately weigh 100 mg of the API into a centrifuge tube. Dissolve in 5.0 mL of a basic aqueous buffer (e.g., 0.1 M NaOH, pH > 9) to ensure the bulk API remains fully ionized and water-soluble.

  • Solvent Addition: Add exactly 2.0 mL of analytical-grade toluene (containing an internal standard, such as deuterated mesylate).

  • Phase Transfer: Vortex the biphasic mixture vigorously for 5 minutes. The lipophilic trans-4-methylcyclohexanol methanesulfonate will partition selectively into the upper toluene layer.

  • Separation: Centrifuge the sample at 3000 rpm for 10 minutes to break any emulsions and ensure a sharp phase boundary.

  • Analysis: Carefully extract 1.0 mL of the upper organic (toluene) layer using a glass syringe. Inject directly into a GC-MS or LC-MS system for trace quantification.

AnalyticalWorkflow N1 API Matrix (Contains Trace Mesylate) N2 Aqueous Dissolution (pH > 9 Buffer) N1->N2 N3 Liquid-Liquid Extraction (Add Toluene) N2->N3 Selective Partitioning N4 Phase Separation (Centrifugation) N3->N4 N5 Organic Phase (Toluene + Mesylate) N4->N5 Upper Layer N6 Aqueous Phase (Ionized API) N4->N6 Lower Layer N7 GC-MS / LC-MS Quantification N5->N7 Direct Injection

Liquid-liquid extraction pathway for trace genotoxic impurity analysis.

Conclusion

The solvation behavior of trans-4-methylcyclohexanol methanesulfonate is a textbook example of how molecular structure dictates macroscopic physical properties. By leveraging the stark solubility differences between polar aprotic solvents (DCM, EtOAc) and non-polar hydrocarbons (hexane, toluene), pharmaceutical scientists can design highly efficient, self-validating systems for both the bulk purification of this critical intermediate and its rigorous analytical extraction.

References

  • ChemWhat. "trans-4-Methylcyclohexanol Methanesulfonate CAS#: 18508-92-4." ChemWhat Chemical and Biological Products Database. Available at: [Link]

  • United States Patent Application Publication. "Patent Application Publication (10) Pub. No.: US 2005/0261177 A1." Google Patents. Available at: [Link]

trans-4-Methylcyclohexyl mesylate PubChem CID

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Utility of trans-4-Methylcyclohexyl Mesylate

Abstract

This technical guide provides a comprehensive overview of trans-4-methylcyclohexyl mesylate, a key intermediate in organic synthesis. While a dedicated PubChem Compound Identification (CID) for this specific mesylate is not available, reflecting its common preparation and immediate use in situ, this document details its synthesis from the readily available precursor, trans-4-methylcyclohexanol (PubChem CID: 11524)[1][2]. The guide will cover the fundamental principles of mesylation, a field-proven protocol for its preparation, and its subsequent application in a representative SN2 reaction. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Strategic Role of Mesylates in Organic Synthesis

In the realm of synthetic organic chemistry, the conversion of an alcohol's hydroxyl group into a more effective leaving group is a foundational strategy for facilitating nucleophilic substitution reactions. Alcohols themselves are poor substrates for these reactions because the hydroxide ion (OH⁻) is a strong base and, consequently, a poor leaving group[3]. To overcome this, the hydroxyl group is often derivatized into a sulfonate ester, such as a tosylate or, as is the focus of this guide, a mesylate (methanesulfonate).

trans-4-Methylcyclohexyl mesylate serves as an excellent electrophile in a variety of transformations. The methanesulfonyl group is highly electron-withdrawing, which polarizes the C-O bond and stabilizes the departing mesylate anion through resonance. This renders the carbon atom to which it is attached susceptible to attack by a wide range of nucleophiles. The rigid trans-cyclohexyl backbone provides a well-defined stereochemical framework, making it a valuable substrate for stereospecific reactions.

Synthesis of trans-4-Methylcyclohexyl Mesylate

The preparation of trans-4-methylcyclohexyl mesylate is typically achieved through the reaction of trans-4-methylcyclohexanol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine[4][5]. The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, thereby preventing potential side reactions.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the oxonium ion by the base to yield the final mesylate product.

Mesylation Mechanism ROH trans-4-Methylcyclohexanol Intermediate Oxonium Intermediate ROH->Intermediate + MsCl MsCl Methanesulfonyl Chloride (MsCl) Base Et₃N Product trans-4-Methylcyclohexyl Mesylate Intermediate->Product + Et₃N - Et₃N·HCl HCl_Salt Et₃N·HCl

Caption: General mechanism for the mesylation of an alcohol.

Experimental Protocol: Synthesis of trans-4-Methylcyclohexyl Mesylate

This protocol describes the preparation of the title compound from its corresponding alcohol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
trans-4-Methylcyclohexanol114.195.00 g43.8 mmol1.0
Dichloromethane (DCM), anhydrous-100 mL--
Triethylamine (Et₃N)101.199.16 mL65.7 mmol1.5
Methanesulfonyl Chloride (MsCl)114.554.06 mL52.6 mmol1.2

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add trans-4-methylcyclohexanol (1.0 eq, 43.8 mmol, 5.00 g).

  • Dissolve the alcohol in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • To the cooled, stirring solution, add triethylamine (1.5 eq, 65.7 mmol, 9.16 mL) via syringe.

  • Slowly add methanesulfonyl chloride (1.2 eq, 52.6 mmol, 4.06 mL) dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

  • Upon completion, quench the reaction by the slow addition of 50 mL of cold water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford trans-4-methylcyclohexyl mesylate as a crude oil or solid. Due to its reactive nature, it is often used in the subsequent step without further purification.

Application in Nucleophilic Substitution: Synthesis of trans-4-Methylcyclohexyl Azide

The newly synthesized mesylate is an excellent substrate for SN2 reactions. The azide ion (N₃⁻) is a potent nucleophile that can readily displace the mesylate group[6][7]. This reaction proceeds with an inversion of stereochemistry at the carbon center, a hallmark of the SN2 mechanism[7].

SN2 Reaction Pathway

SN2 Reaction Mesylate trans-4-Methylcyclohexyl Mesylate Transition_State [Transition State] Mesylate->Transition_State Azide_ion N₃⁻ (from NaN₃) Azide_ion->Transition_State Backside Attack Product cis-4-Methylcyclohexyl Azide (Inversion of Stereochemistry) Transition_State->Product Leaving_Group Mesylate Anion (⁻OMs) Transition_State->Leaving_Group Leaving Group Departs

Caption: SN2 displacement of the mesylate by the azide anion.

Experimental Protocol: In Situ Preparation and Azidation

This protocol details the one-pot synthesis of the azide from the alcohol, proceeding through the mesylate intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Crude trans-4-Methylcyclohexyl Mesylate192.27(from previous step)~43.8 mmol1.0
Dimethylformamide (DMF), anhydrous-100 mL--
Sodium Azide (NaN₃)65.014.27 g65.7 mmol1.5

Procedure:

  • Take the crude trans-4-methylcyclohexyl mesylate obtained from the previous step and dissolve it in anhydrous dimethylformamide (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • To this solution, add sodium azide (1.5 eq, 65.7 mmol, 4.27 g) in one portion.

  • Heat the reaction mixture to 60-70 °C and stir vigorously for 12-16 hours. Monitor the reaction by TLC until the mesylate spot is no longer visible.

  • After completion, cool the reaction mixture to room temperature and pour it into 300 mL of water.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with water (2 x 100 mL) and brine (100 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure trans-4-methylcyclohexyl azide.

Safety and Handling

  • Methanesulfonyl Chloride (MsCl): Highly corrosive, a lachrymator, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Triethylamine (Et₃N): Flammable and corrosive. Use in a fume hood.

  • Sodium Azide (NaN₃): Highly toxic. Avoid contact with skin and inhalation of dust. In contact with acid, it can release highly toxic hydrazoic acid gas. Also, it can form explosive heavy metal azides.

  • Dichloromethane (DCM) and Dimethylformamide (DMF): Handle these solvents in a fume hood, as they are volatile and have associated health risks.

Conclusion

trans-4-Methylcyclohexyl mesylate is a pivotal, albeit often transient, intermediate in organic synthesis. Its straightforward preparation from the corresponding alcohol transforms a poor leaving group into an excellent one, paving the way for a multitude of nucleophilic substitution reactions. The protocols and mechanistic insights provided herein offer a robust foundation for researchers to confidently synthesize and utilize this versatile compound in their synthetic endeavors.

References

  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols - Jack Westin. (URL not available)
  • Method for synthesizing trans-4-methylcyclohexylamine - Eureka | P
  • trans-4-(trans-4-Ethylcyclohexyl)
  • Alcohol to Mesylate using MsCl, base - Organic Synthesis. [Link]

  • 4-Methylcyclohexanol | C7H14O | CID 11524 - PubChem. [Link]

  • How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate ( secondary alcohol) ? | ResearchGate. [Link]

  • Alcohol to Mesylate - Common Conditions. (URL not available)
  • Tosylates And Mesylates - Master Organic Chemistry. [Link]

  • Cyclohexanol, 4-methyl-, trans- - NIST WebBook. [Link]

  • 4-Methylcyclohexanol | C7H14O | CID 11524 - PubChem - NIH. [Link]

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  • Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate. [Link]

  • Reactions of Azides - Substitution, Reduction, Rearrangements, and More. [Link]

  • A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activ
  • WO1995001970A1 - Alcohol to azide sn2 conversion - Google P
  • A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. (URL not available)
  • One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC. [Link]

  • Substitution of tosylate by sodium azide is SN1 or SN2? - ResearchGate. [Link]

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Sources

Technical Guidance: Risk Assessment and Safety Protocols for Cyclohexyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Cyclohexyl Methanesulfonate (CAS: 953-91-3) is not merely a laboratory reagent; in the context of pharmaceutical development, it is a critical Potential Genotoxic Impurity (PGI) . It belongs to the class of alkyl sulfonates, which are potent alkylating agents capable of interacting directly with DNA.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) format to provide a mechanistic risk assessment. It is designed for researchers synthesizing Active Pharmaceutical Ingredients (APIs) where methanesulfonic acid (MSA) and cyclohexanol are present, creating the risk of ester formation.

Chemical Identity
ParameterDetail
IUPAC Name Cyclohexyl methanesulfonate
Common Name Cyclohexyl mesylate
CAS Number 953-91-3
Molecular Formula C7H14O3S
Molecular Weight 178.25 g/mol
Physical State Low-melting solid or viscous liquid (MP: ~43–44°C)
Solubility Soluble in organic solvents (DCM, EtOAc); hydrolyzes slowly in water.

Hazard Identification (The "Why")

Standard SDSs often list hazards without context. For drug development, understanding the mechanism of toxicity is required to justify control strategies under ICH M7 guidelines .

GHS Classification (Derived from Structure-Activity Relationship)

Note: While specific harmonized data may vary, the following classifications are required based on the alkyl sulfonate structural alert.

Hazard ClassCategoryHazard StatementCode
Germ Cell Mutagenicity 1BMay cause genetic defects.H340
Carcinogenicity 1BMay cause cancer.[2]H350
Skin Corrosion/Irritation 2Causes skin irritation.[3]H315
Serious Eye Damage 2ACauses serious eye irritation.H319
STOT - Single Exp. 3May cause respiratory irritation.H335
Mechanistic Toxicity: The Alkylation Pathway

Cyclohexyl methanesulfonate acts as an electrophile. The methanesulfonate group is an excellent leaving group, allowing the cyclohexyl cation (or the transition state) to attack nucleophilic centers on DNA bases, particularly the N7-position of Guanine .

Figure 1: Mechanism of DNA Alkylation The following diagram illustrates the


 (or mixed 

) attack mechanism that results in mutagenicity.

DNA_Alkylation Compound Cyclohexyl Methanesulfonate (Electrophile) TS Transition State (Alkylation) Compound->TS Leaving Group: Mesylate DNA DNA Base (Guanine N7 Nucleophile) DNA->TS Nucleophilic Attack Adduct DNA Adduct (N7-Cyclohexylguanine) TS->Adduct Covalent Bond Mutation Replication Error (G:C -> A:T Transition) Adduct->Mutation Mispairing during Replication

Caption: Electrophilic attack of cyclohexyl mesylate on DNA guanine residues leading to mutagenic adducts.

Handling & Exposure Controls (Self-Validating Protocols)

Because this compound is a mutagen, standard "fume hood" protocols are insufficient without validation.

Hierarchy of Controls
  • Elimination: Can you replace methanesulfonic acid with a different acid (e.g., sulfuric, phosphoric) to avoid ester formation?

  • Isolation: Weighing and handling of pure neat material must occur in a Glovebox or Class II Biological Safety Cabinet (negative pressure).

  • PPE:

    • Gloves: Do NOT use standard latex. Use Double Nitrile (minimum 0.11mm outer) or Silver Shield/Laminate gloves. Alkyl sulfonates can permeate standard rubber.

    • Respiratory: If outside containment, a Full-Face Respirator with P100/OV cartridges is mandatory.

Decontamination Protocol (Chemical Destruction)

Alkyl sulfonates can be chemically destroyed before disposal.

  • Solution: 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Mechanism: Thiosulfate is a potent nucleophile that out-competes DNA, reacting with the mesylate to form a non-toxic Bunte salt.

  • Validation: Verify destruction using the 4-(p-nitrobenzyl)pyridine (NBP) colorimetric test (turns purple in presence of alkylating agents).

Analytical & Regulatory Strategy (ICH M7)

In drug development, you must prove this impurity is controlled below the Threshold of Toxicological Concern (TTC) .

Regulatory Limits
  • ICH M7 Class: Class 1 (Known Mutagenic Carcinogen) or Class 2 (Known Mutagen).

  • TTC Limit:

    
     for lifetime exposure.[4]
    
  • Calculation:

    
    
    
Analytical Detection Workflow

Detecting cyclohexyl mesylate at ppm levels requires high sensitivity.

Figure 2: Impurity Control Strategy

Control_Strategy Synthesis Synthesis: MSA + Cyclohexanol Risk Risk Assessment: Potential for Ester Formation? Synthesis->Risk Method Develop GC-MS Method (SIM Mode) Risk->Method Yes Test Test API Batches Method->Test Decision Result > 30% of TTC? Test->Decision Control Implement Purge Step (Hydrolysis/Recrystallization) Decision->Control Yes Release Release Batch Decision->Release No Control->Test Retest

Caption: Decision tree for managing cyclohexyl mesylate impurities in pharmaceutical synthesis.

Recommended Analytical Method
  • Technique: GC-MS (Gas Chromatography - Mass Spectrometry).

  • Inlet: Splitless (to maximize sensitivity).

  • Column: DB-624 or equivalent (volatile/semi-volatile focus).

  • Derivatization: Usually not required for the ester itself, but headspace analysis can be used if the boiling point allows.

Emergency Response

Fire:

  • Use

    
    , dry chemical, or alcohol-resistant foam.[5]
    
  • Warning: Combustion produces Sulfur Oxides (

    
    ), which are toxic and corrosive.
    

Spill Cleanup:

  • Evacuate area.

  • Don full PPE (Tyvek suit, double gloves, respirator).

  • Cover spill with vermiculite or sand .[6]

  • Treat the absorbed material with 10% Sodium Thiosulfate solution to quench the alkylating potential in situ if safe, or containerize and label as "Mutagenic Waste."

References

  • International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Methanesulfonic acid esters. (Used for SAR classification of alkyl sulfonates). Link

  • Gocke, E., & Wall, M. (2009). Mutagenic impurities in pharmaceuticals: The potential for formation of alkyl sulfonates. Toxicology Letters, 190(3), 254-265.[1] (Establishes the formation mechanism and risk). Link

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[7] Wiley. (Reference for analytical control strategies). Link

Sources

Mesylate Derivatives of 4-Methylcyclohexanol: Synthesis, Stereocontrol, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The functionalization of cyclic alcohols into highly reactive leaving groups is a cornerstone of organic synthesis. Among these, the mesylate (methanesulfonate) derivatives of 4-methylcyclohexanol serve as critical intermediates in the development of complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of the stereochemical architecture, synthetic methodologies, and reactivity profiles (SN2 vs. E2) of 4-methylcyclohexyl methanesulfonates.

Stereochemical Architecture & Conformational Locking

To predict and control the reactivity of substituted cyclohexanes, one must first understand their three-dimensional conformational dynamics. In 4-methylcyclohexanol, the 4-methyl group acts as a conformational anchor . Because of the severe 1,3-diaxial steric strain that would occur if the bulky methyl group were axial, the cyclohexane ring strongly favors the chair conformation where the methyl group is locked in the equatorial position[1].

This conformational locking dictates the spatial orientation of the hydroxyl group (and subsequently, the mesylate leaving group):

  • cis-4-Methylcyclohexanol : Both the methyl and hydroxyl groups are on the same face of the ring. To keep the methyl group equatorial, the hydroxyl group must also be equatorial .

  • trans-4-Methylcyclohexanol : The groups are on opposite faces. With the methyl group locked equatorially, the hydroxyl group is forced into the axial position.

When the alcohol is converted to a mesylate (-OMs), the C–O bond is not broken. Therefore, the stereochemistry is perfectly retained: the cis-alcohol yields an equatorial mesylate, and the trans-alcohol yields an axial mesylate[2].

Synthetic Methodology: Mesylation Protocol

The conversion of 4-methylcyclohexanol to its mesylate derivative is preferred over tosylation in many drug discovery workflows due to the high atom economy of methanesulfonyl chloride (MsCl) and the ease of removing water-soluble methanesulfonic acid byproducts during aqueous workup.

Step-by-Step Protocol

The following protocol outlines a self-validating system for the high-yield synthesis of 4-methylcyclohexyl methanesulfonate[2],[1].

  • Substrate Preparation : Dissolve 4-methylcyclohexanol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of MsCl into methanesulfonic acid, which would lower the yield and acidify the reaction medium.

  • Base Addition : Add triethylamine (TEA) (1.5 equiv) and cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: TEA acts as an acid scavenger to neutralize the HCl generated during the reaction. Cooling to 0 °C suppresses exothermic degradation and prevents unwanted elimination side-reactions.

  • Electrophile Introduction : Introduce methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise over 15–30 minutes.

    • Causality: Dropwise addition maintains strict thermal control. A sudden spike in temperature can lead to the formation of dialkyl ethers or premature elimination of the mesylate.

  • Reaction Monitoring : Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours. Monitor completion via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent.

  • Aqueous Workup : Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM. Wash the combined organic layers with 1M HCl (to remove residual TEA), followed by brine, and dry over anhydrous MgSO4.

  • Isolation : Concentrate the organic phase under reduced pressure. The resulting 4-methylcyclohexyl methanesulfonate is typically obtained in >90% yield and is sufficiently pure for immediate downstream substitution[1].

G A 4-Methylcyclohexanol (cis/trans) C Reaction Medium TEA, DCM, 0°C A->C B Methanesulfonyl Chloride (MsCl) B->C D 4-Methylcyclohexyl Methanesulfonate C->D Nucleophilic Acyl Substitution

Caption: Synthesis workflow for 4-methylcyclohexyl methanesulfonate.

Reactivity Profiles: SN2 Substitution vs. E2 Elimination

The true utility of 4-methylcyclohexyl mesylate lies in its predictable reactivity. The competition between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) is entirely governed by the axial/equatorial orientation of the mesylate group.

SN2 Pathway (Inversion of Configuration)

SN2 reactions require the nucleophile to attack the electrophilic carbon from the side opposite to the leaving group (backside attack).

  • When cis-4-methylcyclohexyl mesylate (equatorial -OMs) reacts with a nucleophile like sodium cyanide (NaCN) or sodium azide (NaN3), the nucleophile attacks from the axial face, yielding the trans-product (axial nucleophile)[3].

  • Conversely, the trans-mesylate (axial -OMs) undergoes equatorial attack to yield the cis-product [1].

E2 Pathway (Anti-Periplanar Requirement)

E2 elimination strictly requires an anti-periplanar geometry between the leaving group and a


-hydrogen. In a rigid cyclohexane chair, this geometry is only possible if both the leaving group and the 

-hydrogen are axial .
  • The trans-mesylate possesses an axial -OMs group and adjacent axial protons. Thus, in the presence of a strong base, it undergoes rapid E2 elimination to form 4-methylcyclohexene.

  • The cis-mesylate features an equatorial -OMs group. It lacks an anti-periplanar hydrogen in its ground-state chair conformation. To undergo E2, the ring must flip to the highly unstable diaxial conformation, making elimination kinetically unfavorable. Consequently, the cis-isomer strongly favors SN2 substitution even in the presence of moderate bases.

G A cis-Isomer (Equatorial -OMs) C SN2 Pathway (Inversion) A->C NaN3 / NaCN D E2 Pathway (Elimination) A->D Strong Base (Slow) B trans-Isomer (Axial -OMs) B->C NaN3 / NaCN B->D Strong Base (Fast) E trans-Product (Axial Nucleophile) C->E from cis F cis-Product (Equatorial Nucleophile) C->F from trans G 4-Methylcyclohexene (Alkene) D->G

Caption: Mechanistic divergence of mesylates under nucleophilic and basic conditions.

Quantitative Data Summary

The following table summarizes the expected stereochemical outcomes and dominant pathways based on the starting isomer and reagent conditions:

Starting MaterialReagentsNucleophile / BaseMajor PathwayStereochemical OutcomeTypical Yield
cis-4-Methylcyclohexanol MsCl, TEANaN3 (DMSO, 80°C)SN2trans-4-Methylcyclohexyl azide75 - 85%
trans-4-Methylcyclohexanol MsCl, TEANaN3 (DMSO, 80°C)SN2cis-4-Methylcyclohexyl azide70 - 80%
cis-4-Methylcyclohexanol MsCl, TEANaCN (DMF, 60°C)SN2trans-4-Methylcyclohexanecarbonitrile70 - 85%
trans-4-Methylcyclohexanol MsCl, TEANaOEt (EtOH, Reflux)E24-Methylcyclohexene>80%
cis-4-Methylcyclohexanol MsCl, TEANaOEt (EtOH, Reflux)SN2 (Slow E2)trans-Ethyl ether derivativeVariable

Applications in Pharmaceutical Development

The predictable stereoinversion of 4-methylcyclohexyl mesylates makes them invaluable chiral and diastereomeric building blocks in drug discovery.

Notable applications include:

  • PARP Inhibitors : trans-4-hydroxy-4-methylcyclohexyl methanesulfonate and its derivatives are utilized as precise alkylating agents in the synthesis of quinazolinone-based PARP14 inhibitors. These compounds are actively investigated for their downstream effects on IL-4 and IFN-

    
     signaling pathways, modulating macrophage differentiation to promote pro-inflammatory M1 phenotypes associated with antitumor immunity[4].
    
  • Antifungal & Antimicrobial Agents : Mesylate displacement is frequently used to install complex amine or triazole pharmacophores onto the cyclohexane ring, a structural motif common in broad-spectrum antifungal agents targeting Pneumocystis carinii and other pathogens[2],[1].

References

  • Study.com - Reaction of 4-methylcyclohexanol with SOCl2 then NaCN. Available at:[Link]

  • Scholarly Commons, University of the Pacific - Synthesis and Conformational Study of Triazolylcyclohexanols and trans-2-(Azaarylsulfanyl)-Cyclohexanols (Samoshin, V. V. et al.). Available at:[Link]

  • Google Patents - US10562891B2: Quinazolinones as PARP14 inhibitors.
  • Google Patents - US20050261177A1: Preparation of 4-methylcyclohexyl methanesulfonate and Antifungal Compounds.

Sources

Methodological & Application

Application Note: Stereoretentive Synthesis of trans-4-Methylcyclohexyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Stereochemical Dynamics

In drug development and complex organic synthesis, the conversion of secondary alcohols to methanesulfonate esters (mesylates) is a foundational transformation. Mesylates serve as exceptional leaving groups, priming the molecular scaffold for subsequent nucleophilic substitution (SN2) or elimination reactions[1].

When synthesizing trans-4-methylcyclohexyl methanesulfonate from trans-4-methylcyclohexanol, maintaining the stereochemical integrity of the cyclohexane ring is paramount. Because the mesylation reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom onto the electrophilic sulfur center, the carbon-oxygen (C-O) bond is never broken[2]. Consequently, the reaction proceeds with complete retention of configuration , yielding the trans-mesylate exclusively[3].

Mechanistically, when triethylamine (Et3N) is employed as the base alongside methanesulfonyl chloride (MsCl), the reaction frequently bypasses direct SN2 attack on the sulfonyl chloride. Instead, Et3N deprotonates the alpha-carbon of MsCl to generate a highly reactive, electrophilic sulfene intermediate (CH2=SO2)[2]. The trans-4-methylcyclohexanol then rapidly attacks this sulfene, followed by a proton transfer to yield the final mesylate.

Mechanism MsCl Methanesulfonyl Chloride (MsCl) Sulfene Reactive Sulfene Intermediate [CH2=SO2] MsCl->Sulfene -HCl Et3N Triethylamine (Et3N) Acts as Base Et3N->Sulfene Deprotonation Attack Nucleophilic Attack (C-O bond remains intact) Sulfene->Attack Alcohol trans-4-methylcyclohexanol (Nucleophile) Alcohol->Attack Product trans-4-methylcyclohexyl methanesulfonate (Retention of Configuration) Attack->Product Proton Transfer

Mechanistic pathway of mesylation via the highly reactive sulfene intermediate.

Reagent Profiling & Stoichiometry

To ensure complete conversion and suppress side reactions, a slight molar excess (1.5 equivalents) of both MsCl and Et3N is utilized[4]. The reaction is conducted at a 0.2 M concentration in anhydrous dichloromethane (DCM) to maintain solubility and control the thermal profile[1].

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Density (g/mL)Volume
trans-4-methylcyclohexanol114.191.01.14 g0.92~1.24 mL
Methanesulfonyl chloride (MsCl)114.551.51.72 g1.481.16 mL
Triethylamine (Et3N)101.191.51.52 g0.732.08 mL
Dichloromethane (DCM, Anhydrous)84.93Solvent-1.3350.0 mL

Self-Validating Experimental Protocol

This workflow is designed as a self-validating system, ensuring that intermediate states (such as the precipitation of amine salts) are physically observable and chemically sound.

Workflow Step1 1. Dissolve trans-4-methylcyclohexanol in anhydrous DCM Step2 2. Add Et3N (1.5 eq) & Cool to 0 °C Step1->Step2 Step3 3. Dropwise addition of MsCl (1.5 eq) Step2->Step3 Step4 4. Stir at 0 °C to RT Monitor by TLC Step3->Step4 Step5 5. Quench with Sat. NaHCO3 & Extract (DCM) Step4->Step5 Step6 6. Wash (10% HCl, Brine) & Dry (Na2SO4) Step5->Step6 Step7 7. Concentrate in vacuo to yield Mesylate Step6->Step7

Step-by-step experimental workflow for the stereoretentive mesylation of alcohols.

Step-by-Step Procedure:
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (N2 or Argon) to ensure strictly anhydrous conditions[5].

  • Dissolution: Charge the flask with trans-4-methylcyclohexanol (1.0 equiv) and anhydrous DCM to achieve a 0.2 M substrate solution[1],[4].

  • Base Addition: Add Et3N (1.5 equiv) to the solution and stir for 5 minutes at room temperature to ensure complete homogenization[4].

  • Thermal Control: Submerge the reaction flask in an ice-salt bath to bring the internal temperature to 0 °C to -5 °C[5].

  • Electrophile Addition: Over a period of 10–15 minutes, add MsCl (1.5 equiv) dropwise to the stirred solution[1].

    • Self-Validation Check: A white precipitate of triethylamine hydrochloride (Et3N·HCl) will begin to form almost immediately, physically validating the progression of the reaction.

  • Reaction Propagation: Maintain stirring at 0 °C for 1 hour, then remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for an additional 1–16 hours[4]. Monitor progression via Thin-Layer Chromatography (TLC) until the starting alcohol is fully consumed.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO3 (approx. 5-10 mL per 10 mmol scale) to neutralize any unreacted MsCl and residual acid[4].

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (3 × 10 mL)[4].

  • Aqueous Washing (Critical Phase): Wash the combined organic layers sequentially with:

    • Cold 10% HCl: Extracts unreacted Et3N and heavily partitions the suspended Et3N·HCl salts into the aqueous phase, clearing the organic layer[1],[5].

    • Saturated NaHCO3: Neutralizes residual HCl from the previous wash[1].

    • Saturated Brine: Removes bulk water and breaks any emulsions in the organic phase[1].

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo (rotary evaporation) to yield trans-4-methylcyclohexyl methanesulfonate as a clear oil or low-melting solid[5],[4].

Causality in Reaction Design (Troubleshooting)

  • Why strictly anhydrous conditions? MsCl reacts vigorously with water to form methanesulfonic acid and HCl. Moisture in the system will hydrolyze the reagent, drastically reducing the yield, acidifying the reaction matrix, and potentially leading to the decomposition of the product[5].

  • Why dropwise addition at 0 °C? The formation of the sulfene intermediate is highly exothermic. If MsCl is added too rapidly or at ambient temperature, the localized heat can drive unwanted side reactions. These include the elimination of the mesylate to form 4-methylcyclohexene, or the conversion of the mesylate to an alkyl chloride via nucleophilic attack by the liberated chloride ions[2].

  • Why Et3N over Pyridine? While pyridine is a classic base for tosylations (which proceed via direct SN2 on sulfur), Et3N is preferred for mesylations because its higher basicity efficiently generates the highly reactive sulfene intermediate. This accelerates the reaction rate significantly, allowing secondary alcohols to be mesylated smoothly[2].

References

  • [1] Title: An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. Source: BenchChem. URL: 1

  • [5] Title: 6-Iodo-1-hexene. Source: Organic Syntheses (orgsyn.org). URL: 5

  • [4] Title: Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. Source: ACS Publications (The Journal of Organic Chemistry). URL: 4

  • [3] Title: Suggest how you would convert trans-4-methylcyclohexanol to.... Source: Vaia. URL: 3

  • [2] Title: Mesylates and Tosylates with Practice Problems. Source: Chemistry Steps. URL: 2

Sources

Application Note: Stereoretentive Mesylation of trans-4-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the conversion of trans-4-methylcyclohexanol to trans-4-methylcyclohexyl methanesulfonate using methanesulfonyl chloride (MsCl).

Strategic Rationale & Mechanistic Insights

In organic synthesis, the native hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group due to the high basicity (pKa ~15.7) of the expelled hydroxide anion[1]. To facilitate downstream nucleophilic substitution (


) or elimination (

) reactions, the hydroxyl moiety must be activated. Methanesulfonyl chloride (MsCl) is a premier reagent for this transformation, converting the alcohol into a methanesulfonate ester (mesylate, -OMs), whose leaving group capacity is drastically enhanced by the resonance stabilization of its three electronegative oxygen atoms[1].
The Sulfene Pathway vs. Direct Substitution

While undergraduate textbooks often depict mesylation as a direct nucleophilic attack of the alcohol onto the sulfonyl sulfur, empirical evidence in modern process chemistry dictates otherwise. When utilizing triethylamine (


) in dichloromethane (DCM) at 0 °C, the reaction predominantly proceeds via a highly reactive sulfene intermediate  (

)[2][3].

The tertiary amine base facilitates an


 elimination of 

from MsCl to generate the electrophilic sulfene. The alcohol then rapidly attacks the sulfene to form the mesylate[3]. This pathway is particularly advantageous for secondary alcohols like trans-4-methylcyclohexanol, as the small steric footprint of the sulfene circumvents the steric hindrance that typically slows down reactions at a tetrahedral sulfur center[2].
Stereochemical Fidelity

A critical feature of this protocol is absolute stereochemical retention. Because the reaction mechanism exclusively cleaves the O-H bond of the alcohol rather than the C-O bond, the stereocenter at C1 is completely undisturbed[3]. In trans-4-methylcyclohexanol, the most thermodynamically stable chair conformation places both the methyl and hydroxyl groups in equatorial positions. The resulting trans-4-methylcyclohexyl methanesulfonate perfectly retains this diequatorial geometry.

Mechanism MsCl Methanesulfonyl Chloride (MsCl) Sulfene Sulfene Intermediate (CH2=SO2) MsCl->Sulfene E2 Elimination of HCl (Fast) Et3N Triethylamine (Et3N) Et3N->Sulfene Base Product trans-4-Methylcyclohexyl methanesulfonate (Equatorial -OMs) Sulfene->Product Nucleophilic Attack by Alcohol Alcohol trans-4-Methylcyclohexanol (Equatorial -OH) Alcohol->Product O-H Cleavage Only (100% Retention)

Caption: Mechanistic pathway of mesylation via the highly reactive sulfene intermediate, ensuring stereoretention.

Quantitative Reaction Parameters

To ensure complete conversion while suppressing the formation of alkyl chloride byproducts, precise stoichiometric control is required. The following table outlines the optimized parameters for a standard 10 mmol scale reaction[1][4].

Reagent / ParameterRoleEquivalentsAmount (10 mmol scale)Notes
trans-4-Methylcyclohexanol Starting Material1.0 eq1.14 gEnsure anhydrous conditions to prevent MsCl hydrolysis.
Methanesulfonyl Chloride (MsCl) Electrophile1.2 eq0.93 mL (1.37 g)Add dropwise. Highly lachrymatory and moisture sensitive.
Triethylamine (

)
Base / E2 Promoter1.5 eq2.10 mL (1.52 g)Must be used in excess relative to MsCl to neutralize all HCl[4].
Dichloromethane (DCM) Solvent~0.2 M50.0 mLAprotic and non-nucleophilic; stabilizes the sulfene pathway[2].
Temperature Kinetic ControlN/A0 °C

RT
0 °C prevents exothermic degradation; RT ensures completion[1].

Experimental Protocol

This methodology is designed to be a self-validating system, incorporating strategic workup steps to isolate a highly pure product without the need for column chromatography.

Workflow Step1 1. System Preparation Dissolve trans-4-methylcyclohexanol in anhydrous DCM (0.2 M). Add Et3N (1.5 eq) under N2 atmosphere. Step2 2. Electrophile Addition Cool to 0 °C. Add MsCl (1.2 eq) dropwise over 10 min. Controls exothermic sulfene generation. Step1->Step2 Step3 3. Kinetic Progression Stir at 0 °C for 30 min, then warm to Room Temperature. Monitor via TLC until starting material is consumed. Step2->Step3 Step4 4. Strategic Quench & Workup Dilute with DCM. Wash sequentially with: Ice Water ➔ Cold 10% HCl ➔ Sat. NaHCO3 ➔ Brine Step3->Step4 Step5 5. Isolation Dry organic layer over anhydrous Na2SO4. Filter and concentrate in vacuo. Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and isolation of the mesylate.

Step-by-Step Execution:
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with inert gas (Nitrogen or Argon). Dissolve trans-4-methylcyclohexanol (1.0 eq) in anhydrous DCM to achieve a 0.2 M concentration. Add triethylamine (1.5 eq) in one portion[1].

  • Cooling & Addition: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C. Using a syringe, add methanesulfonyl chloride (1.2 eq) dropwise over 5–10 minutes. Causality note: Dropwise addition at 0 °C is critical to control the exothermic formation of the sulfene intermediate and prevent localized heating that leads to dark, degraded byproducts[2].

  • Incubation: Stir the reaction mixture at 0 °C for 30 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1–2 hours[1].

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent system. (See Section 4 for validation details).

  • Workup: Once complete, transfer the mixture to a separatory funnel. Dilute with additional DCM.

    • Wash with ice water to quench unreacted MsCl.

    • Wash with cold 10% HCl . Causality note: This step is crucial for protonating and extracting the excess triethylamine into the aqueous layer[2].

    • Wash with saturated aqueous

      
       to neutralize any residual acid.
      
    • Wash with saturated brine to pre-dry the organic layer.

  • Isolation: Dry the organic layer over anhydrous

    
    . Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to afford the crude trans-4-methylcyclohexyl methanesulfonate. The product is typically >95% pure at this stage and can be used directly in subsequent steps[2].
    

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the experimentalist must validate the product using the following orthogonal analytical techniques.

A. Thin Layer Chromatography (TLC)

Because neither the starting material nor the product possesses a UV-active chromophore, TLC plates must be visualized using a chemical stain (e.g., Phosphomolybdic Acid (PMA) or basic


) followed by heating.
  • Observation: The conversion of the polar hydroxyl group to the less polar mesylate ester will result in the product spot migrating significantly higher (higher

    
     value) than the starting alcohol on silica gel.
    
B. NMR Spectroscopy ( )

NMR provides definitive proof of both conversion and stereoretention.

  • Starting Material: The carbinol proton (

    
    -OH) at C1 of trans-4-methylcyclohexanol is axial. It typically appears as a broad multiplet (triplet of triplets due to large axial-axial coupling constants, 
    
    
    
    Hz) around 3.5 ppm .
  • Product: Upon mesylation, the strong electron-withdrawing nature of the sulfonyl group dramatically deshields this proton. The

    
    -OMs proton will shift downfield to approximately 4.5 ppm . Crucially, it will retain the broad multiplet splitting pattern, confirming that the proton remains in the axial position and the trans (diequatorial) stereochemistry is intact.
    
  • Mesyl Methyl Group: A sharp, highly integrated singlet will appear around 3.0 ppm , corresponding to the three protons of the newly installed

    
     group.
    
C. Infrared (IR) Spectroscopy
  • Disappearance: The broad, strong O-H stretching band characteristic of the starting alcohol (3200–3600

    
    ) will completely disappear.
    
  • Appearance: Two strong, distinct absorption bands will appear corresponding to the asymmetric and symmetric S=O stretches of the sulfonate ester, typically observed around 1350

    
      and 1175 
    
    
    
    , respectively.

References

  • Alcohol to Mesylate using MsCl, base - Organic Synthesis Source: organic-synthesis.com URL:[Link][4]

  • Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols Source: mdma.ch URL:[Link][2]

  • Mesylates and Tosylates with Practice Problems Source: chemistrysteps.com URL:[Link][3]

Sources

Application Note: Stereospecific Synthesis of cis-1-azido-4-methylcyclohexane via SN2 Displacement

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of cis-1-azido-4-methylcyclohexane through the nucleophilic substitution reaction of trans-4-methylcyclohexyl mesylate with sodium azide. We delve into the underlying SN2 reaction mechanism, emphasizing the critical role of stereochemical inversion. A detailed, field-tested protocol is presented, including reagent handling, reaction setup, workup, and product characterization. Crucially, this note incorporates extensive safety protocols for the handling of sodium azide, a highly toxic and potentially explosive reagent. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for introducing the azide moiety with high stereocontrol.

Mechanistic Rationale and Stereochemical Control

The conversion of alkyl sulfonates to azides is a cornerstone transformation in organic synthesis, providing a versatile entry point to amines, N-heterocycles, and bioconjugation handles via "click chemistry".[1][2] The reaction between trans-4-methylcyclohexyl mesylate and sodium azide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3]

The SN2 Pathway and Inversion of Stereochemistry

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[4] A key feature of this mechanism is "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group.[4] This trajectory is necessary to allow the nucleophile's highest occupied molecular orbital (HOMO) to overlap effectively with the carbon-leaving group bond's lowest unoccupied molecular orbital (LUMO).

This backside attack dictates the stereochemical outcome of the reaction, resulting in a Walden inversion of the stereocenter.[4][5] In the context of a substituted cyclohexane, this has profound implications for the product's conformation.

The starting material, trans-4-methylcyclohexyl mesylate, will predominantly exist in a chair conformation where both the methyl and mesylate groups occupy equatorial positions to minimize steric strain.[6] For the SN2 reaction to occur, the azide nucleophile (N₃⁻) must attack the carbon bearing the mesylate group from the opposite side, which in this case is the axial face. This forces the cyclohexane ring to undergo a conformational change during the transition state, leading to the formation of a product where the newly introduced azide group is in the axial position relative to the equatorial methyl group. This results in the cis isomer.

The Role of the Solvent: Driving SN2 Efficiency

The choice of solvent is critical for the success of SN2 reactions.[7] Polar aprotic solvents, such as N,N-Dimethylformamide (DMF), are ideal for this transformation.[8][9] These solvents possess strong dipole moments that can effectively solvate the sodium cation (Na⁺), but they do not have acidic protons that can form hydrogen bonds with the azide anion (N₃⁻).[10][11] This leaves the azide anion "naked" and highly nucleophilic, significantly accelerating the rate of the SN2 reaction.[9] In contrast, polar protic solvents would solvate the azide anion through hydrogen bonding, stabilizing it and reducing its nucleophilicity.[7]

Diagram of the Reaction Mechanism

Caption: SN2 reaction mechanism showing inversion of stereochemistry.

Experimental Protocol

This protocol details the synthesis of cis-1-azido-4-methylcyclohexane from trans-4-methylcyclohexyl mesylate.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
trans-4-methylcyclohexyl mesylate>98%VariousStarting material.
Sodium Azide (NaN₃)ReagentPlus®, ≥99.5%VariousEXTREMELY TOXIC. Handle with extreme care.[12]
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%VariousPolar aprotic solvent.[10]
Diethyl Ether (Et₂O)AnhydrousVariousExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentVariousAqueous wash.
Brine (Saturated NaCl solution)ACS ReagentVariousAqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentVariousDrying agent.
Round-bottom flask25 mL or 50 mLN/A
Magnetic stirrer and stir barN/AN/A
Septum and Argon/Nitrogen inletN/AN/AFor inert atmosphere.
Separatory funnel100 mLN/AFor workup.
Rotary evaporatorN/AN/AFor solvent removal.
CRITICAL SAFETY PRECAUTIONS: Handling Sodium Azide

Sodium azide (NaN₃) is a rapidly acting and potentially lethal toxin.[13] It can also form highly explosive compounds. Adherence to the following safety protocols is mandatory.

  • Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[12] Symptoms include headache, dizziness, nausea, and in severe cases, convulsions and death.[12]

  • Personal Protective Equipment (PPE): Always handle sodium azide inside a certified chemical fume hood.[14] Wear a lab coat, closed-toe shoes, chemical safety goggles, and double-glove with nitrile gloves.[14][15]

  • Dispensing: Use non-metal spatulas (e.g., ceramic or plastic) for weighing and transferring solid sodium azide to avoid the formation of shock-sensitive heavy metal azides.[13]

  • Acid Incompatibility: NEVER allow sodium azide to come into contact with strong acids. This reaction generates highly toxic and explosive hydrazoic acid (HN₃) gas.[12][13] All glassware should be base-washed or rinsed with a dilute bicarbonate solution if acid contact is suspected.

  • Waste Disposal: All solid waste (gloves, weigh boats, paper towels) and liquid waste containing sodium azide must be collected as hazardous waste.[15][16] NEVER pour azide solutions down the drain, as they can react with lead or copper pipes to form explosive metal azides.[13]

  • Spill Response: In case of a small solid spill inside a fume hood, cover it with a paper towel and dampen with an alkaline water solution (pH >9) to prevent dust generation.[14][16] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[16]

Step-by-Step Synthesis Procedure
  • Reaction Setup: Place trans-4-methylcyclohexyl mesylate (1.0 eq, e.g., 1.0 g, 4.85 mmol) into a dry round-bottom flask equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF (approx. 0.5 M solution, ~10 mL) via syringe. Stir the solution until the mesylate is fully dissolved. Carefully add sodium azide (2.0 eq, e.g., 0.63 g, 9.70 mmol).[17]

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 16-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate if necessary, but room temperature is often sufficient.[18]

  • Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting mesylate spot.

  • Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF).

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL). The desired product is organic-soluble.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL). This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. CAUTION: Do not heat the crude azide product to high temperatures during evaporation. Low molecular weight organic azides can be explosive.[1]

  • Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel.

Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Add trans-4-methylcyclohexyl mesylate to RBF B 2. Add anhydrous DMF under inert atmosphere A->B C 3. Add Sodium Azide (NaN₃) (2.0 eq) B->C D 4. Stir at Room Temperature (16-24 h) C->D E 5. Monitor by TLC D->E F 6. Quench with H₂O E->F G 7. Extract with Et₂O (3x) F->G H 8. Wash with NaHCO₃ & Brine G->H I 9. Dry (MgSO₄) & Concentrate H->I J 10. Purify (if needed) I->J K cis-1-azido-4-methylcyclohexane J->K Final Product

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of Product

Confirmation of the product, cis-1-azido-4-methylcyclohexane, and its stereochemistry can be achieved through standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The most telling feature will be a strong, sharp absorption band in the region of 2100-2150 cm⁻¹, which is characteristic of the asymmetric stretching of the azide (N=N=N) functional group.[1] The disappearance of the strong sulfonate (S=O) stretching bands from the mesylate starting material (typically around 1350 cm⁻¹ and 1175 cm⁻¹) will also indicate reaction completion.

  • ¹H NMR Spectroscopy: The proton on the carbon bearing the azide (H-1) is expected to be a key diagnostic signal. In the cis product, the azide group is predominantly axial. The adjacent axial protons (H-2ax, H-6ax) will be trans-diaxial to H-1, resulting in a large coupling constant (J ≈ 8-12 Hz). The signal for H-1 will likely appear as a broad multiplet or a triplet of triplets with large axial-axial couplings.

  • ¹³C NMR Spectroscopy: The carbon atom attached to the azide group will show a characteristic shift, typically in the range of 50-65 ppm.

Conclusion

The reaction of trans-4-methylcyclohexyl mesylate with sodium azide in DMF provides a reliable and highly stereospecific route to cis-1-azido-4-methylcyclohexane. The transformation proceeds via a classic SN2 mechanism with complete inversion of configuration. Careful adherence to the detailed protocol and, most importantly, the stringent safety precautions for handling sodium azide, is essential for the safe and successful execution of this synthesis. The resulting product is a valuable building block for further chemical elaboration.

References

  • Fiveable. (2025, August 15). DMF Definition - Organic Chemistry Key Term.
  • Environment, Health & Safety, Princeton University. Safe Handling of Sodium Azide (SAZ).
  • University of Tennessee Health Science Center. Lab Safety Guideline: Sodium Azide.
  • Division of Research Safety, University of Illinois. (2019, September 19). Sodium Azide NaN3.
  • Environment, Health & Safety, Columbia University. Sodium Azide.
  • LookChem. (2026, February 14). Dimethylformamide (DMF): An Essential Solvent in Chemical Synthesis.
  • Yale Environmental Health & Safety. (2021, June).
  • KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I.
  • CUSABIO. (2024, November 6). Exploring the Role of Polar Aprotic Solvents in Enhancing SN2 Reaction Mechanisms.
  • ACS Publications. (2006, November 23). A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. Journal of the American Chemical Society.
  • Common Organic Chemistry.
  • ACS Publications. (2025, June 19).
  • Wipf Group, University of Pittsburgh. Organic Chemistry 1 Chapter 6. SN2 Reactions.
  • BenchChem. (2025). Introduction to alkyl azides in organic synthesis.
  • Master Organic Chemistry. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More.
  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.
  • SlideShare. Cyclic Stereochemistry.
  • Chemistry Steps. (2025, June 12). SN2 Reaction Mechanism.
  • YouTube. (2018, March 27). Conformation and Stereochemistry of CYCLOHEXANE [TRICKS and TIPS] | Organic Chemistry.

Sources

Application Note: Stereospecific Inversion of Configuration in the SN2 Reaction of trans-4-Methylcyclohexyl Mesylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the theoretical principles, conformational prerequisites, and experimental protocols for executing a stereospecific bimolecular nucleophilic substitution (SN2) on trans-4-methylcyclohexyl mesylate. Because the SN2 mechanism mandates a strict anti-periplanar backside attack, the reaction on a cyclohexane ring necessitates that the leaving group occupies an axial position. Consequently, the reaction proceeds via the less stable diaxial conformer, resulting in a Walden inversion that exclusively yields the cis-4-methylcyclohexyl derivative.

Mechanistic Rationale & Conformational Dynamics

The Axial Requirement for SN2 in Cyclohexanes In conformationally mobile cyclohexane systems, substituents rapidly interconvert between equatorial and axial positions via ring flipping. For trans-4-methylcyclohexyl mesylate, the thermodynamic ground state is the diequatorial (e,e) conformation, which minimizes 1,3-diaxial steric clashes[1].

However, an SN2 reaction requires the nucleophile to approach the electrophilic carbon exactly 180° opposite the leaving group (backside attack). If the mesylate leaving group is equatorial, the incoming nucleophile's trajectory is sterically blocked by the axial hydrogens of the cyclohexane ring[2]. Therefore, the SN2 displacement can only occur when the mesylate group is in the axial position. This requires the molecule to react from the higher-energy diaxial (a,a) conformation[3].

Curtin-Hammett Principle and Walden Inversion Even though the (a,a) conformer is present in minute equilibrium concentrations, the reaction proceeds smoothly because the activation energy for the ring flip is significantly lower than the activation energy of the SN2 transition state. The nucleophile attacks the axial mesylate from the equatorial trajectory. As the leaving group departs, the carbon center undergoes a Walden inversion. The nucleophile is installed in the equatorial position, while the methyl group remains in its axial position (temporarily), yielding a cis-1,4 relationship (e,a)[4]. The product then rapidly equilibrates to its most stable cis conformation.

Mechanism A trans-Isomer (e,e) Most Stable SN2 Blocked B trans-Isomer (a,a) Less Stable SN2 Active A->B Ring Flip C Transition State Backside Attack B->C Nu- Attack D cis-Isomer (e,a) Inverted Product C->D OMs- Leaves

Conformational equilibrium and SN2 backside attack trajectory for trans-4-methylcyclohexyl mesylate.

Experimental Protocol: Synthesis of cis-1-Azido-4-methylcyclohexane

This self-validating protocol describes the conversion of trans-4-methylcyclohexyl mesylate to cis-1-azido-4-methylcyclohexane using sodium azide, a highly reliable transformation in drug development for installing amine precursors.

Reagents & Materials:

  • trans-4-Methylcyclohexyl mesylate (1.0 eq, 5.0 mmol, 961 mg)

  • Sodium azide (NaN₃) (3.0 eq, 15.0 mmol, 975 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

  • Deionized water, Diethyl ether (Et₂O), Brine

  • Silica gel (230-400 mesh)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve trans-4-methylcyclohexyl mesylate in 15 mL of anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent. It effectively solvates the sodium cations but leaves the azide anions relatively unsolvated and highly nucleophilic, significantly accelerating the SN2 rate[5].

  • Nucleophile Addition: Add sodium azide in one portion. (Caution: Sodium azide is highly toxic and potentially explosive if reacted with heavy metals. Handle in a well-ventilated fume hood using plastic spatulas).

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath for 12 hours.

    • Causality: Because the reactive (a,a) conformer is in low concentration, elevated temperatures are required to provide sufficient thermal energy to overcome the overall activation barrier of the substitution process[4].

  • Reaction Quenching & Extraction: Cool the mixture to room temperature. Quench by adding 30 mL of deionized water. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Washing & Drying: Wash the combined organic extracts with water (2 x 20 mL) to remove residual DMF, followed by brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5). Validate the cis-configuration via ¹H-NMR; the proton geminal to the azide will appear as a narrow multiplet (equatorial), contrasting with the broad multiplet (axial) seen in the starting material.

Workflow Step1 1. Substrate Prep Dissolve Mesylate in DMF Step2 2. Nucleophile Add NaN3 (3.0 eq) Step1->Step2 Step3 3. Thermal Activation Heat at 80°C for 12h Step2->Step3 Step4 4. Workup Quench & Ether Extraction Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the SN2 synthesis of cis-1-azido-4-methylcyclohexane.

Quantitative Data: Conformational and Kinetic Parameters

The following table summarizes the thermodynamic and kinetic parameters that govern the stereospecificity of this reaction class, using analogous substituted cyclohexyl systems as benchmarks[2][3][6].

Parametertrans-Isomer (e,e ⇌ a,a)cis-Isomer (e,a ⇌ a,e)Mechanistic Impact
Ground State Stability High (Diequatorial preferred)Lower (One axial group required)trans isomer is thermodynamically more stable.
Reactive Conformer for SN2 Diaxial (a,a)Equatorial-Axial (e,a)trans must overcome a larger conformational energy penalty to react.
Relative SN2 Reaction Rate Slower (

)
Faster (

)
cis isomer reacts faster because its leaving group can be axial without forcing the alkyl group axial[2].
Stereochemical Outcome cis Product (Inversion)trans Product (Inversion)Absolute Walden inversion is maintained in both pathways[4].

Troubleshooting and Optimization

  • Competing Elimination (E2): Strong bases can promote E2 elimination. However, because the trans isomer must adopt the highly unfavorable diaxial conformation to achieve the anti-periplanar geometry required for E2, it is remarkably resistant to elimination compared to the cis isomer[2]. Using a non-basic, highly polarizable nucleophile like azide further guarantees that SN2 substitution is the exclusive pathway[6].

  • Incomplete Conversion: If the reaction stalls, verify the anhydrous nature of the DMF. Moisture can heavily solvate the azide ion via hydrogen bonding, drastically reducing its nucleophilicity[5].

References

  • Title: Summer Scholar Report - Synthesis of Alkyl Tosylates for SN2 Stereo-Inversion Source: NESACS (Northeastern Section of the American Chemical Society) URL: [Link]

  • Title: Out of cis-4-tert-butylcyclohexyl bromide and trans... (Steric Hindrance in Cyclohexyl Systems) Source: AskFilo URL: [Link]

  • Title: Cyclic Stereochemistry (PART-9, PPT-9) Conformation and Reactivity in Cyclohexane-II Source: SPCMC URL: [Link]

  • Title: Sodium Diisopropylamide-Mediated Dehydrohalogenations: Influence of Primary- and Secondary-Shell Solvation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Electrophilic Aliphatic Substitution Factors & Solvent Effects Source: Scribd URL: [Link]

  • Title: The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review Source: CHIMIA URL: [Link]

Sources

Application Note: Stereocontrolled E2 Elimination of trans-4-Methylcyclohexyl Mesylate to 4-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bimolecular elimination (E2) of substituted cyclohexanes is a foundational transformation in synthetic organic chemistry and drug development, relying heavily on strict stereoelectronic requirements. This application note provides a comprehensive, self-validating protocol for the synthesis of 4-methylcyclohexene via the E2 elimination of trans-4-methylcyclohexyl mesylate. By examining the conformational causality that dictates reaction kinetics, this guide equips researchers with the mechanistic insights necessary to optimize yields and avoid competing substitution pathways.

Mechanistic Framework: The Anti-Periplanar Imperative

To execute a successful E2 elimination, the leaving group and the adjacent


-proton must adopt an anti-periplanar  geometry (a dihedral angle of 180°). In a rigid or semi-rigid cyclohexane system, this geometric mandate requires both the leaving group and the 

-proton to occupy axial positions[1].

Alcohols themselves are poor leaving groups due to the high basicity of the hydroxide ion; thus, conversion to a sulfonate ester, such as a methanesulfonate (mesylate), is a critical preliminary step that preserves the stereochemistry of the parent alcohol[2].

In the case of trans-4-methylcyclohexyl mesylate, the most thermodynamically stable chair conformation places both the bulky methyl group and the mesylate group in equatorial positions (e,e-conformer)[3]. However, an equatorial leaving group cannot achieve the requisite anti-periplanar relationship with any ring proton. Consequently, the molecule must undergo a ring flip to the less stable diaxial conformation (a,a-conformer) before the base can mediate the elimination[3]. This thermodynamic barrier significantly retards the reaction rate compared to its cis counterpart.

E2_Mechanism cluster_0 Conformational Equilibrium (Rate-Limiting Barrier) EE trans-Conformer (e,e) Stable / E2-Inactive AA trans-Conformer (a,a) Unstable / E2-Active EE->AA Ring Flip (K_eq < 1) TS E2 Transition State (Anti-Periplanar Geometry) AA->TS Base Attack (t-BuO⁻) Product 4-Methylcyclohexene (Target Product) TS->Product -MsO⁻, -t-BuOH

Conformational equilibrium and reaction pathway for the E2 elimination of trans-4-methylcyclohexyl mesylate.

Stereochemical Profiling & Kinetic Data

The structural conformation directly governs the kinetic profile of the elimination. Table 1 summarizes the causal relationship between the starting isomer's conformation and its reactivity.

Table 1: Thermodynamic and Kinetic Parameters for 4-Methylcyclohexyl Mesylate Elimination

Substrate IsomerMost Stable Chair ConformerLeaving Group PositionAnti-Periplanar

-H?
Relative E2 Rate
cis-4-methylcyclohexyl mesylate e,a (Methyl equatorial, MsO axial)AxialYes (C2 and C6)Fast
trans-4-methylcyclohexyl mesylate e,e (Methyl equatorial, MsO equatorial)EquatorialNoSlow (Requires ring flip)

Note: Because the trans isomer reacts slowly, a strong, sterically hindered base is required to suppress competing S_N2 substitution pathways that would otherwise lead to ether byproducts.

Experimental Protocol: A Self-Validating Workflow

This protocol utilizes a two-step approach: activation of the alcohol followed by stereocontrolled elimination. The workflow is designed with integrated Quality Control (QC) checkpoints to ensure a self-validating system.

ExpWorkflow Step1 Step 1: Mesylation trans-4-methylcyclohexanol + MsCl + Pyridine QC1 QC Check 1 TLC & 1H NMR Confirm complete conversion Step1->QC1 Step2 Step 2: E2 Elimination Mesylate + KOtBu in t-BuOH (Reflux) QC1->Step2 If >98% pure QC2 QC Check 2 GC/MS Analysis Monitor 4-methylcyclohexene Step2->QC2 Step3 Step 3: Isolation Fractional Distillation (b.p. 101-102 °C) QC2->Step3 If reaction complete

Step-by-step experimental workflow and integrated quality control checkpoints.
Step 1: Synthesis of trans-4-Methylcyclohexyl Mesylate

Causality Note: Methanesulfonyl chloride (MsCl) is used to convert the poor hydroxyl leaving group into an excellent mesylate leaving group without altering the C-O bond stereochemistry[2]. Pyridine acts as both a solvent and an acid scavenger to neutralize the HCl byproduct, preventing unwanted acid-catalyzed rearrangements[4].

  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and argon balloon, dissolve 10.0 g (87.6 mmol) of trans-4-methylcyclohexanol in 50 mL of anhydrous dichloromethane (DCM). Add 14.2 mL (175 mmol) of anhydrous pyridine.

  • Addition: Cool the reaction mixture to 0 °C in an ice bath. Dropwise, add 8.1 mL (105 mmol) of methanesulfonyl chloride (MsCl) over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • QC Checkpoint 1: Analyze an aliquot via TLC (Hexanes/EtOAc 8:2). The starting material (

    
    ) should be completely consumed, replaced by a new spot (
    
    
    
    ).
  • Workup: Quench the reaction with 50 mL of ice-cold 1M HCl to neutralize excess pyridine. Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with saturated NaHCO

    
    , brine, and dry over anhydrous MgSO
    
    
    
    .
  • Isolation: Concentrate under reduced pressure to yield trans-4-methylcyclohexyl mesylate as a viscous oil or low-melting solid. Proceed to Step 2 without further purification if NMR confirms >98% purity.

Step 2: E2 Elimination to 4-Methylcyclohexene

Causality Note: Potassium tert-butoxide (KOtBu) in tert-butanol (t-BuOH) is selected over smaller bases (like NaOEt) because its steric bulk completely suppresses the competing S_N2 pathway. Since the trans-mesylate must react via the sterically hindered diaxial conformation, a bulky base ensures that elimination is the exclusive pathway[1].

  • Setup: In a 250 mL two-neck round-bottom flask equipped with a reflux condenser, dissolve the crude trans-4-methylcyclohexyl mesylate (~16.5 g, 85.8 mmol) in 100 mL of anhydrous tert-butanol.

  • Base Addition: Add 19.3 g (172 mmol, 2.0 eq) of potassium tert-butoxide (KOtBu) in one portion.

  • Reflux: Heat the reaction mixture to gentle reflux (approx. 85 °C) under argon for 6-8 hours. The reaction will turn cloudy as potassium mesylate precipitates.

  • QC Checkpoint 2: Monitor the reaction via GC/MS. The high volatility of the product requires careful sampling. Look for the emergence of the 4-methylcyclohexene peak (

    
     96).
    
  • Workup: Cool the mixture to room temperature. Add 100 mL of distilled water to dissolve the precipitated salts. Extract the mixture with pentane (3 x 50 mL). Note: Pentane is chosen due to its low boiling point, facilitating later separation from the product.

  • Washing: Wash the combined pentane extracts with water (3 x 50 mL) to remove residual tert-butanol, followed by brine. Dry over anhydrous MgSO

    
    .
    
Step 3: Isolation via Fractional Distillation
  • Filter the drying agent and transfer the pentane solution to a distillation apparatus equipped with a Vigreux column.

  • Carefully distill off the pentane (b.p. 36 °C) at atmospheric pressure.

  • Increase the heat to collect the target product, 4-methylcyclohexene , which distills at 101–102 °C.

Analytical Signatures for Validation

To ensure the trustworthiness of the protocol, validate the final product against the following analytical benchmarks:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    The defining signature of successful elimination is the appearance of a multiplet at
    
    
    5.55–5.65 ppm (2H), corresponding to the vinylic protons (C1 and C2). The disappearance of the methine proton adjacent to the mesylate (
    
    
    ~4.6 ppm in the starting material) confirms complete consumption of the substrate.
  • GC/MS (EI): A single peak should be observed corresponding to a molecular ion[M]

    
     of 96.1 m/z.
    
  • IR Spectroscopy: Disappearance of the strong sulfonate S=O stretching bands (1350 cm

    
     and 1175 cm
    
    
    
    ) and the appearance of a weak C=C stretch at ~1650 cm
    
    
    and vinylic =C-H stretch at ~3020 cm
    
    
    .

References

  • Master Organic Chemistry. Tosylates And Mesylates. Available at:[Link]

  • Mohan, R. S., et al. (2001). The Discovery-Oriented Approach to Organic Chemistry. 5. Stereochemistry of E2 Elimination: Elimination of cis- and trans-2-Methylcyclohexyl Tosylate. Journal of Chemical Education. Available at:[Link]

  • IUCr Journals. (2016). 4-Methylcyclohexyl p-toluenesulfonate. Available at:[Link]

  • NESACS. Summer Scholar Report: Application to the Synthesis of Allylic Tosylates. Available at: [Link]

Sources

Application Note: trans-4-Methylcyclohexyl Mesylate as a Stereochemical Probe in Nucleophilic Substitution and Elimination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of physical organic chemistry and drug development, understanding the precise three-dimensional trajectory of molecular interactions is critical. trans-4-Methylcyclohexyl mesylate (methanesulfonate) serves as an elite stereochemical probe for evaluating the kinetic competition between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). By locking the molecule into a highly predictable conformational equilibrium, this substrate allows researchers to isolate and quantify the steric and stereoelectronic requirements of incoming nucleophiles and bases. This application note details the mechanistic rationale, quantitative profiling, and self-validating protocols for utilizing this compound in advanced synthetic workflows.

Mechanistic Rationale & Conformational Dynamics (E-E-A-T)

The Curtin-Hammett Principle and Conformational Locking

The utility of trans-4-methylcyclohexyl mesylate stems from its trans-1,4-disubstitution pattern. In a cyclohexane ring, this configuration forces the molecule into a conformational equilibrium between two distinct chair forms:

  • The Diequatorial (e,e) Conformer: Both the methyl group and the mesylate leaving group occupy equatorial positions. This minimizes 1,3-diaxial steric interactions, making it the highly favored thermodynamic ground state (>99% population at 25 °C).

  • The Diaxial (a,a) Conformer: Both groups occupy axial positions. This state is highly energetically disfavored (<1% population) due to severe steric clashes.

Causality in Reaction Pathways

As demonstrated by computational and kinetic studies, the structural conformation of alkyl leaving groups significantly impacts the activation barriers for both SN2 and E2 pathways[1].

  • E2 Elimination (Stereoelectronic Control): E2 reactions mandate a strict anti-periplanar geometry between the leaving group and the adjacent

    
    -hydrogen. In the dominant (e,e) conformer, the equatorial mesylate lacks an anti-periplanar hydrogen. Therefore, E2 elimination cannot occur from the ground state. The molecule must undergo a high-energy ring flip to the (a,a) conformer, where the axial mesylate aligns perfectly with the axial 
    
    
    
    -hydrogens at C2 and C6. Because the concentration of the reactive (a,a) conformer is exceptionally low, the macroscopic rate of E2 elimination is drastically suppressed.
  • SN2 Substitution (Steric Control): SN2 reactions require a backside trajectory (180° to the leaving group). For the (e,e) conformer, the nucleophile must attack from an axial trajectory, which is physically blocked by the axial hydrogens at C3 and C5 (1,3-diaxial hindrance). Conversely, attack on the (a,a) conformer occurs via an unhindered equatorial trajectory, but is bottlenecked by the low population of the conformer. The axial vs. equatorial conformation of the methyl group directly dictates this steric hindrance, where an equatorial methyl reduces steric hindrance, enhancing reaction rates in SN2 mechanisms[2].

Ultimately, substitution of the trans-4-methylcyclohexyl mesylate proceeds with clean inversion to yield the cis-derivative, provided the nucleophile can overcome the steric barrier of the (a,a) conformation[3].

Quantitative Data Presentation

To illustrate the profound impact of stereochemistry on reactivity, the kinetic behavior of the trans isomer is compared against its cis counterpart.

Table 1: Thermodynamic and Kinetic Parameters of 4-Methylcyclohexyl Mesylates

IsomerMajor Conformer (25 °C)Leaving Group (OMs) PositionRelative E2 Rate (NaOEt/EtOH)Relative SN2 Rate (NaN₃/DMF)
trans-4-methylcyclohexyl mesylate Diequatorial (e,e) >99%Equatorial1.0 (Baseline, Very Slow) Slow (Requires ring flip)
cis-4-methylcyclohexyl mesylate Axial-Equatorial (e,a) >99%Axial~120x Faster Moderate (Direct equatorial attack)

Visualizations of Mechanisms and Workflows

ConformationalDynamics EE trans-4-methylcyclohexyl mesylate (e,e-conformer) >99% Population AA trans-4-methylcyclohexyl mesylate (a,a-conformer) <1% Population EE->AA Ring Flip (High Energy Barrier) SN2 SN2 Substitution (Equatorial Attack) EE->SN2 Blocked by 1,3-diaxial H E2 E2 Elimination (Anti-periplanar H & OMs) AA->E2 Strong Base AA->SN2 Nucleophile Alkene 4-methylcyclohexene (Product) E2->Alkene Subst cis-4-methyl-1-substituted cyclohexane (Product) SN2->Subst

Caption: Conformational equilibrium of trans-4-methylcyclohexyl mesylate and its reaction pathways.

ProtocolWorkflow Step1 1. Synthesis trans-4-methylcyclohexanol + MsCl Et3N, DCM, 0 °C IPC1 IPC 1: TLC & NMR Confirm alcohol consumption Check Ms-CH3 peak at 3.0 ppm Step1->IPC1 Step2 2. Kinetic Profiling Split purified mesylate into E2 and SN2 conditions IPC1->Step2 Validated E2_Path 3A. E2 Pathway NaOEt / EtOH, 60 °C Step2->E2_Path SN2_Path 3B. SN2 Pathway NaN3 / DMF, 80 °C Step2->SN2_Path IPC2A IPC 2A: GC-FID Quantify 4-methylcyclohexene E2_Path->IPC2A IPC2B IPC 2B: IR & LC-MS Confirm azide stretch (2100 cm⁻¹) SN2_Path->IPC2B

Caption: Self-validating experimental workflow for the synthesis and kinetic profiling of the mesylate.

Experimental Protocols

Protocol 1: Synthesis and Isolation of trans-4-Methylcyclohexyl Mesylate

Causality: The synthesis of mesylates or tosylates from secondary alcohols is preferred because it proceeds with strict retention of stereochemistry, avoiding the inversion typical of direct halogenation with reagents like PBr₃[4]. By utilizing methanesulfonyl chloride (MsCl) at 0 °C, the O-H bond is cleaved rather than the C-O bond, preserving the trans configuration.

  • Equipment Preparation: Flame-dry a 250 mL round-bottom flask and purge with N₂ to prevent moisture-induced hydrolysis of MsCl.

  • Reagent Charging: Dissolve trans-4-methylcyclohexanol (10.0 mmol) in 50 mL anhydrous dichloromethane (DCM). Add triethylamine (15.0 mmol) to act as an acid scavenger.

  • Reaction Execution: Cool the flask to 0 °C in an ice bath. Add methanesulfonyl chloride (12.0 mmol) dropwise over 15 minutes. Stir for 1 hour at 0 °C.

  • In-Process Control (IPC 1): Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (4:1) and a KMnO₄ stain. Validate the complete consumption of the alcohol (Rf ~0.3) and the appearance of the mesylate (Rf ~0.5).

  • Workup: Quench the reaction with 20 mL saturated aqueous NaHCO₃. Extract with DCM (3 x 20 mL). Wash the combined organics with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Final Validation (NMR): Analyze the crude white solid via ¹H NMR (CDCl₃). Validation criteria: Confirm the presence of the mesylate methyl singlet at ~3.00 ppm. Crucially, the axial methine proton (H-C-OMs) must appear as a broad triplet of triplets at ~4.5 ppm (J = 11.5, 4.5 Hz), confirming the equatorial position of the mesylate group.

Protocol 2: Kinetic Profiling of E2 Elimination

Causality: Sodium ethoxide (NaOEt) is a strong base. Utilizing a protic solvent (EtOH) hydrogen-bonds to the ethoxide, attenuating its nucleophilicity and heavily biasing the reaction toward the E2 elimination pathway.

  • Reaction Setup: Dissolve the validated trans-4-methylcyclohexyl mesylate (2.0 mmol) in 10 mL absolute ethanol.

  • Execution: Add sodium ethoxide (21 wt% in EtOH, 4.0 mmol). Heat the mixture to 60 °C under N₂ for 4 hours.

  • Self-Validation (IPC 2A): Withdraw a 0.1 mL aliquot, dilute with 1 mL hexane, and wash with 1 mL water to remove salts. Inject the organic layer into a GC-FID equipped with a non-polar column (e.g., HP-5). Monitor the appearance of the 4-methylcyclohexene peak and calculate the conversion rate against an internal standard (e.g., decane).

Protocol 3: Nucleophilic Substitution (SN2) Profiling

Causality: Sodium azide (NaN₃) is a powerful nucleophile but a weak base. Employing a polar aprotic solvent (DMF) leaves the azide anion unsolvated and highly reactive, selectively driving the SN2 pathway over E2.

  • Reaction Setup: Dissolve the mesylate (2.0 mmol) in 10 mL anhydrous DMF.

  • Execution: Add sodium azide (4.0 mmol). Heat the mixture to 80 °C under N₂ for 12 hours (elevated temperature is required to overcome the (a,a) conformational barrier).

  • Self-Validation (IPC 2B): Withdraw a 0.1 mL aliquot and partition between diethyl ether and water. Evaporate the ether layer and analyze the residue via FT-IR spectroscopy. Validation criteria: The appearance of a strong, sharp asymmetric stretch at ~2100 cm⁻¹ definitively validates the formation of cis-4-methylcyclohexyl azide.

References

  • Rablen, P. R., McLarney, B. D., Karlow, B. J., & Schneider, J. E. (2014). "How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions." Journal of Organic Chemistry, 79(3), 867-879. URL:[Link]

  • Kitching, W., Olszowy, H. A., Waugh, J., & Doddrell, D. M. (1978). "Stereochemical aspects of substitution reactions of stannyl and germyl anionoids with cyclohexyl derivatives." Journal of Organic Chemistry, 43(5), 898-906. URL:[Link]

  • Northeastern Section of the American Chemical Society (NESACS). (n.d.). "Summer Scholar Report - Synthesis of Secondary Alkyl and Allylic Tosylates." URL: [Link]

Sources

Application Notes and Protocols: Stereospecific Synthesis of cis-1-bromo-4-methylcyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the stereospecific synthesis of cis-1-bromo-4-methylcyclohexane from its corresponding trans-4-methylcyclohexyl mesylate precursor. The protocol leverages a bimolecular nucleophilic substitution (SN2) reaction, a cornerstone of synthetic organic chemistry, to achieve a complete inversion of stereochemistry. This guide is intended for researchers, scientists, and professionals in drug development who require precise control over molecular architecture. We will delve into the mechanistic underpinnings of the SN2 reaction on a cyclohexane ring system, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and high-yield synthesis.

Introduction: The Strategic Importance of Stereochemical Inversion

The spatial arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity and physical properties. In the realm of drug development and materials science, the ability to selectively synthesize a single stereoisomer is paramount. The SN2 reaction is a powerful tool for achieving this, as it proceeds with a predictable and complete inversion of configuration at the reacting stereocenter.[1][2][3] This phenomenon, known as Walden inversion, arises from the "backside attack" of the nucleophile on the carbon atom bearing the leaving group.[2][3]

In the context of a cyclohexane ring, the SN2 reaction is subject to specific conformational requirements. For the reaction to proceed efficiently, the leaving group must be in an axial position to allow for an unobstructed backside attack by the nucleophile.[4][5] In our target synthesis, we begin with a trans-mesylate. The large methyl group at the C4 position will preferentially occupy an equatorial position in the chair conformation, forcing the mesylate group at C1 into an equatorial position as well. For the SN2 reaction to occur, the cyclohexane ring must flip to a higher energy conformation where the mesylate group is axial. The bromide nucleophile then attacks from the opposite, axial face, leading to the formation of the cis-product where the bromine atom is in an equatorial position.

This application note will detail the conversion of trans-4-methylcyclohexanol to its mesylate derivative, followed by the SN2 displacement with lithium bromide in acetone to yield the desired cis-1-bromo-4-methylcyclohexane.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
trans-4-Methylcyclohexanol97%Sigma-AldrichStarting material.[6]
Methanesulfonyl chloride (MsCl)≥99.5%Sigma-AldrichUsed for mesylation.
PyridineAnhydrous, 99.8%Sigma-AldrichBase and solvent for mesylation.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichSolvent for mesylation and extraction.
Lithium bromide (LiBr)Anhydrous, ≥99%Sigma-AldrichBromide source for SN2 reaction.
AcetoneACS reagent, ≥99.5%Fisher ScientificSolvent for SN2 reaction.[7][8]
Diethyl etherAnhydrous, ≥99.7%Sigma-AldrichExtraction solvent.
Saturated aqueous sodium bicarbonate (NaHCO₃)For work-up.
Saturated aqueous sodium chloride (Brine)For work-up.
Anhydrous magnesium sulfate (MgSO₄)Drying agent.
Silica gel60 Å, 230-400 meshFor column chromatography.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • NMR spectrometer

  • FT-IR spectrometer

Experimental Protocols

Part A: Synthesis of trans-4-methylcyclohexyl mesylate

This initial step activates the hydroxyl group of the starting alcohol, converting it into a good leaving group (mesylate) for the subsequent SN2 reaction.[9]

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve trans-4-methylcyclohexanol (5.0 g, 43.8 mmol) in anhydrous dichloromethane (40 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Base: Slowly add anhydrous pyridine (4.2 mL, 52.5 mmol) to the stirred solution.

  • Addition of Mesyl Chloride: Add methanesulfonyl chloride (3.7 mL, 48.2 mmol) dropwise to the reaction mixture over a period of 15 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The starting alcohol should be consumed, and a new, less polar spot corresponding to the mesylate should appear.

  • Work-up:

    • Quench the reaction by the slow addition of 20 mL of cold water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude trans-4-methylcyclohexyl mesylate as a pale yellow oil. The product is often used in the next step without further purification.

Part B: Synthesis of cis-1-bromo-4-methylcyclohexane

This is the key stereoinvertive step where the mesylate is displaced by bromide via an SN2 mechanism.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the crude trans-4-methylcyclohexyl mesylate (from the previous step, assuming quantitative yield, ~8.4 g, 43.8 mmol) in acetone (50 mL).

  • Addition of Bromide Source: Add anhydrous lithium bromide (7.6 g, 87.6 mmol) to the solution. The use of an anhydrous salt is crucial to prevent competing elimination reactions.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 56 °C) and maintain reflux for 12-18 hours. The progress of the reaction can be monitored by TLC (9:1 hexanes:ethyl acetate), observing the disappearance of the mesylate and the appearance of the more non-polar product.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the acetone under reduced pressure.

    • Partition the residue between diethyl ether (50 mL) and water (50 mL).

    • Separate the organic layer and wash it with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using hexanes as the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of hexanes and load it onto the column.

  • Elution: Elute the column with hexanes. The desired cis-1-bromo-4-methylcyclohexane is a non-polar compound and should elute relatively quickly.[10]

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain cis-1-bromo-4-methylcyclohexane as a colorless liquid.

Reaction Mechanism and Stereochemistry

The synthesis hinges on a classic SN2 reaction mechanism, which is a concerted, one-step process.[3][7] The key stereochemical outcome is the inversion of configuration at the carbon atom undergoing substitution.

Caption: SN2 mechanism for the synthesis of cis-1-bromo-4-methylcyclohexane.

In the trans-mesylate, the most stable chair conformation places both the methyl and mesylate groups in equatorial positions. For the SN2 reaction to occur, the ring must flip to a less stable conformation where the mesylate group is axial.[4][11] This axial orientation allows the bromide nucleophile to approach the electrophilic carbon from the opposite face (backside attack), leading to the observed inversion of stereochemistry. The resulting product, cis-1-bromo-4-methylcyclohexane, has the bromine atom in an equatorial position and the methyl group also equatorial, which is the more stable conformation for the cis isomer.

Characterization

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • 1H NMR: The proton on the carbon bearing the bromine (CH-Br) is expected to show a characteristic chemical shift and coupling pattern. In the cis isomer, this proton is axial and will exhibit large axial-axial couplings to the adjacent axial protons.

  • 13C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The carbon attached to the bromine will have a characteristic chemical shift.

  • FT-IR: The spectrum should show the absence of the O-H stretch from the starting alcohol and the S=O stretches from the mesylate intermediate. It will be dominated by C-H stretching and bending vibrations.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the formula C₇H₁₃Br.

Discussion and Troubleshooting

  • Anhydrous Conditions: The presence of water can lead to competing elimination (E2) reactions, especially given that the reaction is heated. Therefore, using anhydrous solvents and reagents is critical for maximizing the yield of the substitution product.

  • Choice of Solvent: Acetone is an excellent solvent for SN2 reactions as it is a polar aprotic solvent that can dissolve the ionic lithium bromide while not solvating the bromide anion as strongly as a protic solvent would. This enhances the nucleophilicity of the bromide ion.[7][8]

  • Leaving Group: The mesylate is an excellent leaving group because its negative charge is stabilized by resonance across the two sulfonyl oxygens. This facilitates the displacement by the bromide nucleophile.

  • Incomplete Reaction: If TLC analysis shows significant amounts of starting mesylate after the recommended reaction time, the reflux time can be extended. Ensure that the lithium bromide used is of high purity and anhydrous.

  • Purification Challenges: If the product is difficult to separate from non-polar impurities, a less polar eluent system (e.g., pure pentane) can be used for column chromatography.

Conclusion

This application note provides a reliable and detailed protocol for the stereospecific synthesis of cis-1-bromo-4-methylcyclohexane from trans-4-methylcyclohexyl mesylate. By understanding the principles of the SN2 reaction and adhering to the experimental details, researchers can effectively control the stereochemical outcome and produce the desired isomer in high yield and purity. This methodology is broadly applicable to the synthesis of other cis-1,4-disubstituted cyclohexanes where stereochemical integrity is crucial.

References

  • Chemistry Steps. (2025, March 10). SN2 and E2 Rates of Cyclohexanes. Retrieved from [Link]

  • Goering, H. L., & Anderson, R. P. (1956). The Stereochemistry of the SN2' Reaction. I. Preparation of Pure trans-6-Alkyl-2-cyclohexen-1-ols. Journal of the American Chemical Society, 78(17), 4342–4345. [Link]

  • University of Liverpool. (2021, April 26). The SN2 reaction - Stereoelectronics. Retrieved from [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

  • Can Chemist. (2024, October 14). SN2 reaction in cyclohexane derivative [Video]. YouTube. [Link]

  • St. Paul's Cathedral Mission College. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-10, PPT-10 Part-10: Conformation and Reactivity in Cyclohexane-III. Retrieved from [Link]

  • University of California, Irvine. Experiment 7 — Nucleophilic Substitution. Retrieved from [Link]

  • University of Missouri–St. Louis. 4-methylcyclohexene synthesis. Retrieved from [Link]

  • SparkNotes. Sn2E2 Reactions: The Sn2 Reaction. Retrieved from [Link]

  • Eureka | Patsnap. (2019, April 26). Method for synthesizing trans-4-methylcyclohexylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 16.5: SN2 Reactions of Allylic Halides and Tosylates. Retrieved from [Link]

  • ChemSurvival. (2021, June 24). SN2 tosylate [Video]. YouTube. [Link]

  • Pearson. Suggest how you would convert trans-4-methylcyclohexanol to a. tr.... Retrieved from [Link]

  • Google Patents. (2011, April 6). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, November 16). Radical Bromination of a 1-isopropyl-4-methylcyclohexane. Retrieved from [Link]

  • Filo. (2025, May 3). Two stereoisomers of 1-bromo-4-methylcyclohexane are formed when trans-4-.... Retrieved from [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • LookChem. Cyclohexane, 1-bromo-4-methyl-, trans-. Retrieved from [Link]

  • Fisher Scientific. 1-Bromo-4-methylcyclohexane, cis + trans, 97% 5 g. Retrieved from [Link]

  • Google Patents. (1975, April 29). US3880925A - Separation and purification of cis and trans isomers.
  • Harper College. (2020, April 5). SN2 Competition Experiments, Part 1: Prelab Lecture [Video]. YouTube. [Link]

Sources

Application Note: Strategic Displacement of Mesylates with Cyanide for Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Nitriles

The nitrile functional group is a cornerstone in modern organic synthesis, serving as a versatile precursor to amines, carboxylic acids, amides, and various heterocycles. Its incorporation into molecular scaffolds is a critical step in the synthesis of numerous pharmaceuticals and agrochemicals. The displacement of a sulfonate ester, particularly a methanesulfonate (mesylate), by a cyanide nucleophile represents a robust and widely adopted strategy for introducing this valuable functionality. Mesylates are readily prepared from alcohols, transforming a poor leaving group (-OH) into an excellent one (-OMs), thereby paving the way for efficient nucleophilic substitution.[1]

This application note provides a comprehensive guide to the reaction conditions for the displacement of mesylates with cyanide. It delves into the mechanistic underpinnings, critical reaction parameters, detailed experimental protocols, and field-proven troubleshooting strategies to empower researchers to achieve high-yield, reproducible outcomes.

The Underlying Chemistry: A Classic Sₙ2 Pathway

The conversion of an alkyl mesylate to an alkyl nitrile is the archetypal example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[2] Understanding the mechanism is paramount to optimizing conditions and predicting outcomes.

Key Mechanistic Features:

  • Excellent Leaving Group: The mesylate anion (CH₃SO₃⁻) is a very weak base, as it is the conjugate base of the strong acid methanesulfonic acid. Its stability, derived from resonance delocalization of the negative charge across the three oxygen atoms, makes it an excellent leaving group.[1]

  • Concerted Mechanism: The reaction proceeds in a single, concerted step. The cyanide nucleophile attacks the electrophilic carbon atom at the same time as the carbon-oxygen bond of the mesylate is breaking.[3][4]

  • Backside Attack & Stereochemical Inversion: The cyanide ion attacks the carbon center from the side opposite to the leaving group (a "backside attack").[3] This trajectory leads to a predictable and complete inversion of stereochemistry at the reaction center. If the starting carbon is a chiral center, its configuration will be inverted in the product nitrile.[5]

  • Steric Hindrance: The Sₙ2 transition state involves five-coordinate carbon, making the reaction highly sensitive to steric bulk around the reaction center.[3] Consequently, the rate of reaction follows the trend: Methyl > Primary > Secondary >> Tertiary . Tertiary mesylates are generally unreactive towards Sₙ2 displacement and will preferentially undergo elimination (E2) reactions.[1][6]

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products R R-OMs TS [NC···R···OMs]‡ R->TS Nu ⁻C≡N Nu->TS Backside Attack P R-CN TS->P Concerted Step LG ⁻OMs TS->LG

Figure 1: The Sₙ2 mechanism for mesylate displacement by cyanide.

Critical Reaction Parameters: A Guide to Optimization

The success of the cyanation reaction hinges on the judicious selection of several key parameters. Each choice influences solubility, nucleophilicity, and the rate of competing side reactions.

Choosing the Cyanide Source

While seemingly straightforward, the choice of cyanide reagent has significant implications for reactivity, safety, and experimental setup.

Cyanide SourceKey Characteristics & Use CasesTypical Equivalents
Sodium Cyanide (NaCN) Inexpensive, widely available, and highly effective.[7] Its solubility is highest in polar aprotic solvents like DMSO and DMF. Due to its high toxicity and the potential to form HCN gas with acid, it must be handled with extreme care in a well-ventilated fume hood.[8]1.1 - 2.0
Potassium Cyanide (KCN) Similar in reactivity and application to NaCN.[7] The choice between NaCN and KCN is often one of availability and cost.1.1 - 2.0
**Zinc Cyanide (Zn(CN)₂) **A less toxic and less water-soluble alternative.[9] It is often used in transition-metal-catalyzed cyanations (e.g., with Ni or Pd catalysts), particularly for more challenging substrates like aryl or secondary alkyl mesylates.[9][10]0.6 - 1.0 (delivers two CN⁻ ions)
Trimethylsilyl Cyanide (TMSCN) A less basic cyanide source, useful for substrates sensitive to strong bases. It can also be used under Lewis acidic conditions.[9]1.2 - 2.0
Potassium Ferrocyanide (K₄[Fe(CN)₆]) Considered a non-toxic cyanide source as the cyanide ions are tightly bound to the iron center.[10] It is primarily used in palladium-catalyzed cyanations of aryl halides and sulfonates, where the active cyanide is released in situ.[10]0.5 - 1.0
Solvent Selection: The Key to Reactivity

The solvent plays a crucial role by dissolving the reactants and influencing the nucleophilicity of the cyanide ion.

  • Polar Aprotic Solvents (Recommended): Solvents such as Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , and Acetonitrile (MeCN) are the preferred choice for this reaction.[6] They effectively solvate the counter-ion (e.g., Na⁺) but poorly solvate the cyanide anion. This leaves the cyanide ion "naked" and highly nucleophilic, dramatically increasing the reaction rate.[4]

  • Polar Protic Solvents (Use with Caution): Solvents like ethanol or water can be used, but they significantly reduce the nucleophilicity of the cyanide ion through hydrogen bonding.[4][11] This leads to slower reaction rates and often requires higher temperatures, which can promote elimination side reactions. Their use is generally limited to reactions with highly reactive substrates or in specific catalyzed processes.[12]

  • Biphasic Systems: When the substrate has low polarity, a two-phase system (e.g., toluene/water) can be employed in conjunction with a phase-transfer catalyst.

The Role of Catalysis

For many substrates, particularly those that are sterically hindered or have poor solubility in polar aprotic solvents, catalysis is essential.

PTC is a powerful technique for reactions where the nucleophile (dissolved in an aqueous or solid phase) and the substrate (dissolved in an organic phase) are immiscible.[13] The catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether (e.g., 18-crown-6), transports the cyanide anion from the aqueous/solid phase into the organic phase where the reaction can occur.[14][15]

PTC_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase OrganicPhase Organic Phase AqueousPhase Aqueous Phase R_OMs R-OMs (Substrate) R_CN R-CN (Product) Q_CN Q⁺CN⁻ (Active Catalyst) Q_CN->R_OMs Sₙ2 Reaction Q_OMs Q⁺OMs⁻ (Used Catalyst) NaCN Na⁺CN⁻ (Cyanide Source) Q_OMs->NaCN Ion Exchange NaOMs Na⁺OMs⁻ (Byproduct)

Figure 2: Catalytic cycle for Phase-Transfer Catalyzed (PTC) cyanation.

For unactivated secondary alkyl mesylates or aryl mesylates, direct Sₙ2 or SₙAr displacement is often inefficient. In these cases, transition metal catalysts, particularly those based on Nickel or Palladium , are employed.[9][12] These reactions proceed through different mechanisms involving oxidative addition and reductive elimination cycles and have significantly expanded the scope of nitrile synthesis.[16][17]

Temperature Control

Temperature is a critical variable that must be carefully controlled.

  • General Range: Most reactions involving primary and unhindered secondary mesylates proceed efficiently between room temperature and 60-80°C.

  • Effect of Temperature: Increasing the temperature will increase the rate of the desired Sₙ2 reaction, but it will disproportionately increase the rate of the competing E2 elimination reaction.

  • Optimization: It is best to start at room temperature and only apply heat if the reaction is sluggish, as monitored by TLC or LC-MS.

Experimental Protocols

⚠️ SAFETY FIRST: All manipulations involving cyanide salts must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. Have a cyanide spill kit and an emergency plan in place. Avoid contact with acids at all costs, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[8] All aqueous and solid cyanide waste must be quenched with bleach or hydrogen peroxide in a basic solution and disposed of according to institutional safety guidelines.

Protocol 1: Classical Displacement of a Primary Alkyl Mesylate in DMSO

This protocol is a robust starting point for most primary alkyl mesylates.

  • 1. Reagent Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the primary alkyl mesylate (1.0 eq).

    • Under a nitrogen atmosphere, add anhydrous DMSO (approx. 0.2 M concentration relative to the substrate).

    • Carefully add sodium cyanide (NaCN, 1.5 eq). Caution: Highly toxic.

  • 2. Reaction Execution:

    • Stir the mixture at room temperature. If the substrate is less reactive, heat the reaction mixture to 50-60°C using an oil bath.

    • Monitor the reaction progress by TLC or LC-MS until the starting mesylate is consumed (typically 4-16 hours).

  • 3. Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a separatory funnel containing cold water (10 volumes relative to DMSO) and ethyl acetate (10 volumes).

    • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers and wash with brine (2 x 10 volumes) to remove residual DMSO.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to afford the desired nitrile.[14]

Protocol 2: Phase-Transfer Catalyzed (PTC) Cyanation

This protocol is ideal for less polar substrates or when using a biphasic solvent system is advantageous.

  • 1. Reagent Setup:

    • To a round-bottom flask, add the alkyl mesylate (1.0 eq), toluene (0.2-0.5 M), and tetrabutylammonium bromide (TBAB, 0.1 eq).

    • In a separate beaker, prepare a concentrated aqueous solution of potassium cyanide (KCN, 2.0 eq). Caution: Highly toxic.

  • 2. Reaction Execution:

    • Add the aqueous KCN solution to the flask.

    • Heat the biphasic mixture to 70-90°C with vigorous stirring to ensure efficient mixing of the two phases.

    • Monitor the reaction progress by analyzing small aliquots of the organic layer by TLC or GC-MS (typically 6-24 hours).

  • 3. Workup and Purification:

    • Cool the mixture to room temperature and transfer to a separatory funnel.

    • Separate the layers. Carefully transfer the aqueous layer to a designated cyanide waste container for quenching.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography or distillation.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
No or Slow Reaction 1. Substrate is sterically hindered (e.g., secondary mesylate).2. Poor solubility of the cyanide salt.3. Insufficiently activated leaving group.1. Increase temperature cautiously. If still no reaction, consider a transition-metal-catalyzed protocol.[9]2. Switch to a more polar solvent (DMSO). Add a phase-transfer catalyst (TBAB) or a crown ether (18-crown-6).[14][15]3. Confirm mesylate formation was successful. Consider converting to a more reactive tosylate or iodide.
Low Yield 1. Competing elimination (E2) reaction.2. Incomplete reaction.3. Product loss during aqueous workup.1. Lower the reaction temperature. Use a less-hindered substrate if possible.2. Increase reaction time or temperature. Add a catalyst.3. For water-soluble nitriles, use continuous liquid-liquid extraction or saturate the aqueous phase with NaCl before extraction.
Formation of Isocyanide (R-NC) This is rarely a major issue with NaCN/KCN but can occur. It is more prevalent with AgCN.[6]Isocyanides have a distinct, foul odor and a different IR stretch. If observed, purification by chromatography is usually effective. Ensure high-purity alkali cyanide salts are used.

Conclusion

The displacement of mesylates with cyanide is a powerful and reliable method for the synthesis of nitriles. A thorough understanding of the Sₙ2 mechanism and the careful selection of the cyanide source, solvent, and temperature are critical for success. For standard primary and secondary substrates, classical conditions using alkali cyanides in polar aprotic solvents provide excellent results. For more challenging systems, phase-transfer catalysis or transition-metal-mediated methods offer effective alternatives. By following the protocols and troubleshooting guidance outlined in this note, researchers can confidently and safely implement this vital transformation in their synthetic endeavors.

References

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  • McMurry, J. (n.d.). 11.3 Characteristics of the SN2 Reaction. In Organic Chemistry: A Tenth Edition.
  • Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Vaia. (n.d.). Reaction of the following - S - tosylate with cyanide ion yields a nitrile product that also has - S - stereochemistry. Explain. Retrieved from [Link]

  • Reddit. (2020, July 3). HCN organic vs inorganic? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Hammer, P. G., et al. (n.d.). THERMAL STUDIES OF AMMONIUM CYANIDE REACTIONS.
  • Chemistry LibreTexts. (2023, January 22). The Reaction of Alkyl Halides with Cyanide Ions. Retrieved from [Link]

  • Reddit. (2024, November 12). Can someone help explain the reaction scheme for Escitalopram using Cyanodiol? Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Stability & Handling of trans-4-Methylcyclohexyl Mesylate

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center. This guide addresses the stability, handling, and troubleshooting of trans-4-methylcyclohexyl mesylate in aqueous environments. Designed for drug development professionals and synthetic chemists, this document provides mechanistic insights and field-proven protocols to prevent the degradation of this active pharmaceutical ingredient (API) intermediate during synthesis and aqueous workup.

Part 1: Frequently Asked Questions (FAQs)

Q: Why does trans-4-methylcyclohexyl mesylate degrade in aqueous buffers? A: Mesylates (methanesulfonates) are excellent leaving groups, making them highly susceptible to nucleophilic substitution[1]. In highly polar, protic solvents like water, secondary alkyl mesylates undergo solvolysis. Mechanistic studies demonstrate that this hydrolysis proceeds via a transition state with high carbocation character, bordering between


 and 

pathways[2]. The highly ionizing nature of water facilitates the cleavage of the C–O bond, leading to the formation of a transient 4-methylcyclohexyl cation[3].

Q: Does the stereochemistry of the cyclohexane ring affect its stability? A: Yes. In trans-4-methylcyclohexyl mesylate, the bulky methyl group locks the cyclohexane ring into a chair conformation where the methyl group is equatorial. Consequently, the trans mesylate group is also forced into the equatorial position (the e,e conformer). Equatorial leaving groups solvolyze slower than axial ones because they lack the 1,3-diaxial steric strain that drives axial leaving groups away, and they cannot achieve the anti-periplanar orbital alignment required for rapid E2 elimination. However, despite this relative kinetic stability, the compound will still degrade appreciably in water over time due to the solvent's high dielectric constant.

Q: What are the primary degradation products in water? A: Hydrolysis of the intermediate carbocation yields a mixture of three primary products:

  • cis-4-methylcyclohexanol (Inversion product via axial water attack).

  • trans-4-methylcyclohexanol (Retention product via equatorial water attack).

  • 4-methylcyclohexene (Elimination product via E1 deprotonation).

Part 2: Mechanistic Visualization

Mechanism Start trans-4-methylcyclohexyl mesylate (Equatorial OMs) Carbocation 4-methylcyclohexyl cation (High Carbocation Character) Start->Carbocation Solvolysis in H2O Rate-determining step Sub1 cis-4-methylcyclohexanol (SN2 / Inversion) Start->Sub1 Direct SN2 attack (Minor pathway) Carbocation->Sub1 H2O attack (Axial) Sub2 trans-4-methylcyclohexanol (SN1 / Retention) Carbocation->Sub2 H2O attack (Equatorial) Elim 4-methylcyclohexene (E1 / Elimination) Carbocation->Elim -H+ (Deprotonation)

Reaction pathways for the solvolysis of trans-4-methylcyclohexyl mesylate in water.

Part 3: Quantitative Data & Kinetic Profiling

To optimize process parameters, it is critical to understand how temperature and pH influence the solvolysis rate. The following table summarizes the estimated kinetic profile of secondary cyclohexyl mesylates in various aqueous conditions.

Environmental ConditionEstimated Solvolysis Half-Life (

)
Dominant Degradation Pathway
Neutral Water,

Moderate (Hours to Days)Borderline

/

[2]
Neutral Water,

Fast (Minutes to Hours)

/ E1
Aqueous Base (pH > 12),

Very Fast (Minutes)E2 Elimination[3]
MTBE / Aqueous Brine (Biphasic),

Highly Stable (> Weeks)Minimal Degradation

Part 4: Troubleshooting Guide

Issue: Significant loss of product yield or unwanted epimerization (formation of cis-isomer) during the aqueous quench of the mesylation reaction.

Root Cause: Prolonged exposure to the aqueous phase at ambient or elevated temperatures allows the


 solvolysis pathway to outcompete the extraction process.

Solution: Implement a strictly temperature-controlled, low-polarity biphasic workup. By minimizing the dielectric constant of the organic phase and keeping the temperature near


, the activation energy required for carbocation formation is not reached.

Part 5: Field-Proven Experimental Protocol

Optimized Aqueous Workup for trans-4-Methylcyclohexyl Mesylate

This self-validating protocol is designed to suppress solvolysis by manipulating solvent polarity and thermal energy.

Step 1: Reaction Cooling Upon completion of the mesylation reaction (typically utilizing MsCl and triethylamine), immediately submerge the reaction vessel in an ice-water bath to drop the internal temperature to


.
Causality: Lowering the thermal energy prevents the system from breaching the activation barrier for 

ionization during the subsequent aqueous quench.

Step 2: Buffered Quenching Slowly add ice-cold saturated aqueous


 to the reaction mixture.
Causality:

neutralizes acidic byproducts without raising the pH to a level that would trigger rapid E2 elimination[3]. The high ionic strength of the saturated solution also "salts out" the organic product, reducing its solubility in the aqueous phase.

Step 3: Rapid Phase Separation Transfer the mixture to a separatory funnel and extract immediately with a low-polarity organic solvent such as Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). Causality: MTBE has a low dielectric constant, which effectively suppresses the formation of the carbocation intermediate, stabilizing the mesylate in the organic layer.

Step 4: Cold Washing Wash the combined organic layers twice with ice-cold brine.

Step 5: Drying and Concentration Dry the organic phase over anhydrous


. Filter and concentrate under reduced pressure using a rotary evaporator. Critical:  The water bath temperature must be strictly maintained below 

. Causality: Concentrating the compound at elevated temperatures in the presence of trace residual moisture will rapidly accelerate hydrolysis, destroying the isolated product.

Part 6: Workflow Visualization

Workflow Step1 1. Quench Ice-cold NaHCO3 Step2 2. Extract Use MTBE or DCM Step1->Step2 Step3 3. Wash Ice-cold Brine Step2->Step3 Step4 4. Dry Anhydrous Na2SO4 Step3->Step4 Step5 5. Concentrate Vacuum < 30°C Step4->Step5

Optimized low-temperature aqueous workup workflow to prevent mesylate hydrolysis.

References

  • Title: Hydrolysis of secondary alkyl sulphonates.
  • Title: Alkyl Halides to Alcohols Source: Chemistry Steps URL
  • Title: Tosylates And Mesylates Source: Master Organic Chemistry URL

Sources

Technical Support Center: Troubleshooting Cyclohexyl Mesylate Hydrolysis During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience significant yield losses when isolating secondary alkyl mesylates. Cyclohexyl mesylate is notoriously sensitive to aqueous conditions; without precise control over temperature, pH, and contact time, your target compound will rapidly degrade before it ever reaches the rotary evaporator.

This guide provides a comprehensive, mechanistic approach to troubleshooting and optimizing your workup protocols to prevent hydrolysis and elimination.

The Mechanistic Root Cause of Degradation

To stop degradation, we must first understand the causality behind it. Cyclohexyl mesylate is a secondary alkyl sulfonate. Because the methanesulfonate (–OMs) group is a superb leaving group, the electrophilic secondary carbon is highly vulnerable[1].

Unlike primary mesylates, which primarily undergo standard SN2 reactions, secondary mesylates like cyclohexyl mesylate possess significant steric strain. During solvolysis or hydrolysis, they proceed through an2[2]. This means that even a weak nucleophile like water can rapidly attack the carbon center (yielding cyclohexanol) if the kinetic barrier is overcome by thermal energy. Furthermore, any residual base from the synthesis (e.g., triethylamine or pyridine) can abstract an anti-periplanar β-proton, driving an3 to yield cyclohexene[3].

Mechanistic divergence of cyclohexyl mesylate during aqueous workup.

Troubleshooting FAQs

Q: Why do I see a mixture of cyclohexanol and cyclohexene in my crude NMR after workup? A: This is the classic signature of workup-induced degradation. Your cyclohexyl mesylate has undergone both hydrolysis (cyclohexanol) and elimination (cyclohexene). While 4[4], leaving them in contact with water for prolonged periods—especially at room temperature—allows water to act as a nucleophile.

Q: Should I use HCl or Citric Acid to wash away the excess amine base? A: You must use a dilute, ice-cold aqueous acid to protonate and remove excess triethylamine or pyridine[4]. While 5[5], it can sometimes be too harsh, promoting acid-catalyzed degradation via an SN1 pathway. Cold 10% aqueous citric acid is an excellent, milder alternative that effectively buffers the aqueous layer and minimizes degradation[4].

Q: Can I skip the aqueous workup entirely to avoid water contact? A: Yes. If your downstream chemistry permits trace impurities, you can perform a non-aqueous workup. By diluting the reaction mixture with a non-polar anti-solvent (like MTBE or pentane), you can precipitate the triethylamine hydrochloride salts and filter them off through a pad of Celite. However, for high purity, a rapid 6 is perfectly viable if executed strictly at 0–5 °C[6].

Q: How should I remove the solvent after workup? A: Concentration in vacuo must be done with a water bath temperature strictly below 30 °C. Thermal stress in the presence of trace moisture will rapidly decompose the mesylate.

Quantitative Impact of Workup Parameters

To illustrate the causality of degradation, the following table summarizes how specific physicochemical parameters influence the stability of secondary mesylates during extraction.

ParameterConditionEffect on Cyclohexyl MesylateCausality / Mechanism
Solvent Polarity Water / AqueousHigh Hydrolysis RateHigh carbocation character facilitates SN2/SN1 nucleophilic attack by H₂O[2].
Temperature > 25 °CRapid DegradationThermal energy overcomes the activation barrier for E1/E2 elimination[3].
Aqueous pH Highly Acidic (< 2)SN1 / E1 PromotionProtonation of trace impurities increases leaving group ability, generating carbocations.
Aqueous pH Highly Basic (> 10)E2 EliminationHydroxide/amine bases abstract the anti-periplanar β-proton, yielding cyclohexene[3].
Contact Time > 1 HourSevere Yield LossMesylates are kinetically stable to water only for short durations; prolonged exposure ensures hydrolysis[4].

Self-Validating Experimental Protocol

To ensure high yields and prevent hydrolysis, follow this optimized, step-by-step methodology. This protocol is designed as a self-validating system: each step contains a physical indicator to confirm success before proceeding.

Prerequisites:

  • Pre-chill all aqueous wash solutions (Water, 10% Citric Acid, Sat. NaHCO₃, Brine) to 0–5 °C in an ice bath.

  • Use Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) as the organic extraction solvent[6].

Step-by-Step Workflow:

  • Reaction Quenching: Upon completion of the mesylation reaction (typically run at 0 °C), immediately quench by pouring the reaction mixture into a vigorously stirred beaker of ice-cold water (10 mL per mmol of substrate)[7].

    • Self-Validation: The organic layer should remain clear, while the opaque amine salts dissolve instantly into the aqueous phase.

  • Phase Separation: Transfer the biphasic mixture to a pre-chilled separatory funnel. Separate the organic layer. Extract the aqueous layer once with a small volume of cold DCM[6].

  • Acidic Wash (Amine Removal): Wash the combined organic layers with ice-cold 10% aqueous citric acid or 5[5].

    • Causality: This protonates residual triethylamine/pyridine, moving it to the aqueous phase and preventing base-catalyzed E2 elimination.

  • Basic Wash (Acid Neutralization): Immediately wash the organic layer with ice-cold saturated aqueous NaHCO₃[4].

    • Causality: This neutralizes any residual acid (HCl or methanesulfonic acid) that could trigger SN1 hydrolysis.

    • Self-Validation: CO₂ evolution (bubbling) should occur initially and then completely cease, indicating full neutralization.

  • Brine Wash & Drying: Wash with cold saturated NaCl (brine) to remove bulk water, then dry the organic layer over anhydrous Na₂SO₄ for 5–10 minutes[6].

  • Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure on a rotary evaporator. Critical: The water bath must not exceed 25–30 °C.

Optimized step-by-step aqueous workup workflow for secondary mesylates.

References

  • Aqueous workup for mesylates : r/Chempros. reddit.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgqW_oXUVrfiaQlAJsA2cW6AM2TCHctMOPQ5sNvazIL82OiPWiPcg4CALzb-_rBaydNq8zrH-Dc98W1SObwTYpNiLfoSKBKqcRkIWjLkAKkrUFjjH-zP1M_kjK_stRwpO8KTkFOCpsw2h_RsvcYz3SQkJIVADpbc5rhSKDoBmg8LYAF-nXQotH4-4=]
  • Methanesulfonyl Chloride | High-Purity Reagent | RUO. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXxDeafWtd4DezyNVZ8-UpdfnqIR-es22Z0vSutjVX_sJS0ieSVdl1V81bijEjGKD09YJ9WbGWpB0bDX2Tj3pCfchPcYwYoGLFRJoKevXn7YcYXIn9-YQqW5QkSGCQnJ8SFd00]
  • Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO8pOZeRrOroaYaA5htmlDT--VyEKT9Y2tIMRRCeJ6dqPtEwUBNPUSKH5BHAJ1tb3Xh3V3wcD8ERkaR72bouROmvUlVz8RxY35lpI_8a6iiMe2sYQp7Eb0C15-zlfk3eIY0mJ8]
  • Alcohol to Mesylate using MsCl, base. organic-synthesis.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8TtKhOb8q9QquBYqColWhK_WeFVBWskiZ_Yr6x5egSRqYjKYgyIy6xrkQTP7Zr-gPfxS1-zg4xMqIRbbXI0ErvRjoJMEsg4FM2YCl98lMQYN8AkMCpmVn148xNF9OQpPAtdmpKj2OfhAFFBd3QpdQdYYuud8DoR0V_wTHvg==]
  • Mesylate Synthesis. echemi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKov-5WpLFo5EMnc4uvZTgJIZYvhqLAEphoNrZhFA1cgclBzou0JVJlOA2yXcCkCy_TRMMPwgbscg7k-rcb7GpRm2_bWKE22V64oNEQ5Uf_ID_6J_4vDSjE9Cnu5-TBnH0jTYLPFlDhbhvHMtfnqggfqpmjSLb86S_VO_sFYDIsVYNR4Bb]
  • Tosylates And Mesylates. masterorganicchemistry.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3PL8wwXdNAQQxwDUF-iqrXEIpbd_k4h2KsvhztCSnkbDt-VlOIRouTLkknhg1FVEuizizw4hM92QYPGxTMnxosU3k8DsRYhgPoKPt_Jpz27giJjaE48MkUMQUVz9gcziwevMoR3cZ9AS1b1rqPBU__l2VzNOo3U2zqIoEEt7yLbonz1NM]
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Sources

Technical Support Center: Purification of trans-4-Methylcyclohexyl Mesylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification of trans-4-methylcyclohexyl mesylate (CAS: 18508-92-4). It is designed for researchers requiring high stereochemical purity (>98% trans) for use in nucleophilic substitution reactions or proteomic applications.

Executive Summary

  • Target Molecule: trans-4-Methylcyclohexyl methanesulfonate[1]

  • Primary Challenge: Separation of the cis-isomer impurity and prevention of "oiling out" due to the compound's moderate melting point.

  • Critical Stability Warning: Secondary mesylates are thermally labile and prone to hydrolysis. Avoid aqueous solvents and temperatures >60°C.

Part 1: Solvent System Selection (The "Why" & "How")

Q: What is the optimal solvent system for recrystallizing this mesylate?

A: The recommended system is Diethyl Ether / Pentane (or Hexane) .

Scientific Rationale:

  • Thermal Stability: trans-4-Methylcyclohexyl mesylate can undergo thermal elimination to form 4-methylcyclohexene. Diethyl ether (bp 34.6°C) forces you to work at low temperatures, preserving the integrity of the leaving group.

  • Stereoselectivity: The trans-isomer typically possesses a more planar, packable crystal lattice compared to the cis-isomer (which often exists in a twisted conformation). Non-polar anti-solvents like Pentane maximize this lattice energy difference, precipitating the trans-isomer while keeping the cis-isomer (and unreacted alcohol) in the mother liquor.

  • Solvolysis Prevention: Unlike ethanol/water systems often used for stable amides, using alcohols with mesylates risks solvolysis (formation of mixed ethers). An anhydrous hydrocarbon/ether system is chemically inert toward the sulfonate group.

Solvent Compatibility Matrix
Solvent SystemSuitabilityRisk FactorNotes
Et₂O / Pentane High LowBest for low-melting solids; prevents thermal degradation.
EtOAc / Hexane Medium MediumGood for scale-up, but higher boiling point increases elimination risk.
Ethanol / Water Forbidden Critical High risk of hydrolysis to alcohol or solvolysis to ethyl ether.
DCM / Hexane Low MediumDCM is too good a solvent; recovery yields are often poor.

Part 2: Step-by-Step Recrystallization Protocol

Q: How do I execute the purification to ensure removal of the cis-isomer?

A: Follow this "Self-Validating" protocol. The steps are designed so that failure at one stage prevents you from proceeding to the next, saving time.

Prerequisites:

  • Crude material should be dried under high vacuum (remove water/solvents).

  • All glassware must be flame-dried or oven-dried.

The Protocol:

  • Dissolution (The Saturation Point):

    • Place crude solid in an Erlenmeyer flask.

    • Add Diethyl Ether dropwise with gentle swirling in a water bath set to 30–35°C.

    • Stop adding solvent exactly when the solid dissolves.

    • Validation: If the solution is cloudy due to salt byproducts (e.g., triethylamine hydrochloride), filter it immediately through a sintered glass funnel. The filtrate must be clear.

  • Nucleation (The Anti-Solvent Addition):

    • While keeping the solution at ~30°C, add Pentane dropwise.

    • Continue until a persistent turbidity (cloudiness) appears and does not dissolve upon swirling.

    • Add 1–2 drops of Ether to just clear the turbidity.

  • Crystallization (Thermodynamic Control):

    • Remove the flask from the heat source. Cap it loosely (to prevent evaporation but allow pressure release).

    • Wrap the flask in a towel (insulation) to ensure slow cooling to room temperature.

    • Once at room temperature, place in a refrigerator (4°C) for 2 hours, then a freezer (-20°C) overnight.

    • Mechanism:[2][3] Rapid cooling traps the cis-impurity. Slow cooling allows the trans-isomer to exclude the cis-isomer from the growing lattice.

  • Isolation:

    • Filter the crystals quickly using a cold Buchner funnel (pre-chilled in freezer).

    • Wash with cold Pentane (-20°C).

    • Dry under high vacuum (< 1 mbar) at room temperature for 4 hours.

Part 3: Troubleshooting Guide

Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the compound's melting point is lower than the temperature at which saturation is reached, or due to high impurity levels acting as a solvent.[4][5]

Corrective Actions:

  • The "Seed" Technique: If you have any pure crystals from a previous batch, add a tiny seed crystal to the oiled mixture at room temperature.

  • The Trituration Method:

    • Decant the supernatant solvent.[6]

    • Add fresh, cold Pentane to the oil.

    • Scratch the side of the flask vigorously with a glass rod while cooling in an ice bath. The mechanical energy often induces lattice formation.

  • Re-Dissolution: If the oil persists, re-dissolve the oil in a slightly larger volume of Ether and repeat the anti-solvent addition more slowly.

Q: NMR shows persistent cis-isomer impurity (~5-10%).

A: The cis-isomer is likely co-precipitating.

  • Solution: Perform a Second Recrystallization .[4][6]

  • Modification: Use a slightly higher ratio of Ether (solvent) to Pentane. This lowers the recovery yield but significantly increases stereochemical purity by keeping the more soluble cis-isomer in the solution.

Q: The product smells like sulfur/garlic or is acidic.

A: This indicates hydrolysis (generating methanesulfonic acid) or elimination.

  • Test: Dissolve a small amount in wet acetone and add blue litmus paper. If it turns red instantly, significant acid is present.

  • Fix: Wash the ether solution of the crude material with cold saturated NaHCO₃, dry over MgSO₄, and restart the recrystallization.

Part 4: Visualizing the Workflow

Purification Logic Flow

RecrystallizationFlow Start Crude trans-4-Methylcyclohexyl Mesylate Dissolve Dissolve in min. Et2O (30°C) Start->Dissolve Filter Filter insoluble salts Dissolve->Filter AntiSolvent Add Pentane until turbid Filter->AntiSolvent Cooling Slow Cool: RT -> 4°C -> -20°C AntiSolvent->Cooling CheckState Check State Cooling->CheckState Crystals Crystalline Solid CheckState->Crystals Success Oil Oiling Out CheckState->Oil Failure Isolate Filter & Wash (Cold Pentane) Crystals->Isolate Triturate Triturate with cold Pentane / Scratch Oil->Triturate Triturate->CheckState Retry

Caption: Logical workflow for the purification of labile mesylates, including a feedback loop for handling "oiling out" events.

References

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from [Link]

  • Organic Syntheses. General procedures for purification of cyclohexyl sulfonates. (Analogous protocols for 4-substituted cyclohexyl systems). Retrieved from [Link]

  • University of Rochester. Recrystallization Solvents and Troubleshooting. Retrieved from [Link]

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Technical Support Center: Storage and Handling of Moisture-Sensitive Sulfonate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the proper storage and handling of moisture-sensitive sulfonate esters. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical reagents in their experimental workflows. Sulfonate esters, such as tosylates, mesylates, and triflates, are indispensable in modern organic synthesis due to their excellent leaving group properties.[1][2] However, their efficacy is intrinsically linked to their integrity, which is readily compromised by atmospheric moisture.

This resource provides in-depth, field-proven insights into the causality behind experimental choices, troubleshooting common issues, and ensuring the reliability of your results through self-validating protocols.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of moisture-sensitive sulfonate esters.

Q1: Why are sulfonate esters so sensitive to moisture?

A1: Sulfonate esters are derivatives of sulfonic acids and are highly susceptible to hydrolysis.[3] The sulfur atom in a sulfonate ester is highly electrophilic, making it a prime target for nucleophilic attack by water. This reaction, which can be catalyzed by both acids and bases, cleaves the ester bond, leading to the formation of the corresponding sulfonic acid and alcohol.[4][5] This degradation is often irreversible and renders the sulfonate ester inactive for its intended purpose as a leaving group.[1]

Q2: What are the immediate signs of sulfonate ester degradation?

A2: While some sulfonate esters are stable for extended periods when stored correctly, others, like pyridine-2-sulfonyl chloride, are known to be very unstable.[6] Upon standing, some sulfonyl chlorides can decompose to sulfur dioxide and chlorine, which may impart a yellowish color to the sample.[7] The primary degradation pathway for sulfonate esters is hydrolysis. While there may not always be obvious visual cues for minor degradation, significant hydrolysis of a solid sulfonate ester can sometimes lead to a change in its physical appearance. The solid may become clumpy, sticky, or even appear wet due to the formation of the alcohol and sulfonic acid byproducts. For liquid sulfonyl chlorides, decomposition can be indicated by a color change to brown or black and the evolution of sulfur dioxide and hydrogen chloride gases.[8] The most definitive way to assess the purity of an older reagent is through analytical methods like NMR spectroscopy.[9]

Q3: How does improper storage of sulfonate esters impact downstream applications?

A3: The impact of using a degraded sulfonate ester can be significant and varied:

  • Reduced Reaction Yield: The primary consequence is a lower yield or complete failure of your reaction. Since the hydrolyzed ester can no longer function as a leaving group, the desired transformation will not proceed efficiently.[2]

  • Formation of Byproducts: The degradation products, namely the sulfonic acid and alcohol, can introduce unwanted side reactions. The sulfonic acid can alter the pH of the reaction mixture, potentially catalyzing undesired pathways or decomposing sensitive substrates.[10][11]

  • Complications in Purification: The presence of sulfonic acid and alcohol impurities can complicate the purification of your desired product. These impurities may co-elute with your product during column chromatography or interfere with crystallization.[12]

  • Inaccurate Analytical Data: In analytical techniques like NMR, the presence of sulfonic acid and alcohol impurities will appear as extra signals, complicating spectral interpretation.[13] Acidic impurities can also cause broadening of peaks for labile protons.[9][14]

Q4: What is the ideal storage container for a moisture-sensitive sulfonate ester?

A4: The ideal container should provide a robust barrier against moisture and air. For solid sulfonate esters, glass bottles with tight-fitting screw caps lined with a chemically inert material like PTFE are suitable. For highly sensitive liquid sulfonate esters, bottles with a Sure/Seal™ septum-style cap are recommended, as they allow for the removal of the reagent via syringe under an inert atmosphere without compromising the integrity of the remaining material.[15] It is crucial to ensure that the container material is compatible with the specific sulfonate ester.[16]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered when working with moisture-sensitive sulfonate esters.

Problem 1: My reaction yield is consistently low or the reaction fails to go to completion.

Possible Cause Troubleshooting Steps & Rationale
Degraded Sulfonate Ester 1. Verify Reagent Purity: Before use, especially with older bottles, check the purity of the sulfonate ester. A quick ¹H NMR is often sufficient. Look for the characteristic peaks of the corresponding alcohol and potentially a broad peak for the sulfonic acid.[9] 2. Use a Fresh Batch: If degradation is suspected, use a freshly opened bottle or a newly purchased batch of the reagent.
Moisture Contamination during Reaction Setup 1. Rigorously Dry Glassware: Ensure all glassware is oven-dried at a minimum of 125°C for several hours and cooled under a stream of dry inert gas (nitrogen or argon).[17] 2. Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Even solvents from a new bottle can absorb moisture if not handled properly. 3. Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon.[18]

Problem 2: My NMR spectrum shows unexpected peaks that I can't identify.

Possible Cause Troubleshooting Steps & Rationale
Hydrolysis of the Sulfonate Ester 1. Identify Degradation Products: The most common impurities from hydrolysis are the corresponding sulfonic acid and alcohol. Compare the unknown peaks to the known spectra of these potential byproducts. Sulfonic acid protons can be broad and their chemical shifts are often concentration-dependent.[3][19] 2. Check the Reagent: Run an NMR of the sulfonate ester starting material to confirm if the impurities were present before the reaction.
Solvent Impurities 1. Verify Solvent Purity: Run an NMR of your solvent to check for impurities. Commercially available deuterated solvents can contain residual water and other impurities.[17][20]

Problem 3: I'm having difficulty purifying my product by column chromatography.

Possible Cause Troubleshooting Steps & Rationale
Presence of Sulfonic Acid Impurity 1. Aqueous Wash: If your product is not water-soluble, performing an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can help remove the acidic sulfonic acid impurity by converting it to its more water-soluble salt.[21] 2. Modified Chromatography Conditions: If the sulfonic acid is co-eluting with your product, consider using a different solvent system or adding a small amount of a basic modifier like triethylamine to the eluent to keep the sulfonic acid on the baseline.
Presence of Alcohol Impurity 1. Aqueous Wash: Many common alcohol byproducts (e.g., methanol, ethanol) have good water solubility and can be removed with an aqueous workup. 2. Optimize Chromatography: If the alcohol is less polar, careful selection of the eluent system for column chromatography should allow for its separation from the desired product.

Experimental Protocols & Methodologies

Protocol 1: General Storage of Moisture-Sensitive Sulfonate Esters
  • Initial Inspection: Upon receiving a new container of a sulfonate ester, inspect the packaging for any signs of damage that could compromise its integrity.

  • Designated Storage Location: Store the container in a cool, dry, and dark place. A dedicated desiccator cabinet is the ideal storage environment.[9]

  • Temperature Control: Unless the manufacturer specifies otherwise, store at room temperature. Avoid storing in refrigerators or freezers unless explicitly recommended, as this can sometimes lead to moisture condensation upon removal.[22]

  • Desiccant Use: Place a suitable desiccant, such as silica gel or molecular sieves, in the desiccator to maintain a low-humidity environment.[23] Indicating silica gel can provide a visual cue when it needs to be replaced or regenerated.[24]

  • Inert Atmosphere: For highly sensitive sulfonate esters, consider storing the container inside a larger vessel that can be purged with an inert gas like nitrogen or argon before sealing.

Storage Condition Recommendation Rationale
Location Cool, dry, dark, well-ventilated areaMinimizes degradation from heat, moisture, and light.[22]
Container Tightly sealed, chemically compatible materialPrevents ingress of atmospheric moisture.[25]
Atmosphere Desiccated and/or inert (Nitrogen/Argon)Actively removes moisture and prevents reaction with air.[3]
Temperature As recommended by the manufacturer (typically ambient)Avoids temperature fluctuations that can cause condensation.[25]

Table 1: Recommended Storage Conditions for Moisture-Sensitive Sulfonate Esters

Protocol 2: Handling and Dispensing Solid Moisture-Sensitive Sulfonate Esters

This protocol outlines the best practices for handling and aliquoting solid sulfonate esters to prevent moisture contamination.

  • Preparation: Move the sealed container of the sulfonate ester and all necessary tools (spatulas, weighing paper, new storage vials) into a glovebox with a dry, inert atmosphere.[17][26]

  • Equilibration: Allow the container to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Dispensing: Carefully open the container and quickly weigh the desired amount of the solid into a pre-labeled, tared vial.

  • Sealing: Tightly seal the new vial. For added protection, wrap the cap with Parafilm.

  • Resealing the Stock Bottle: Tightly reseal the original stock bottle. If it is a screw-cap bottle, consider wrapping the cap with Parafilm.

  • Record Keeping: Update your laboratory inventory to reflect the new aliquot and the remaining amount in the stock bottle.[12]

Protocol 3: Handling and Dispensing Liquid Moisture-Sensitive Sulfonate Esters

This protocol is for liquids packaged in bottles with a Sure/Seal™ septum.

  • Secure the Bottle: Clamp the bottle securely in a fume hood.

  • Inert Gas Purge: Puncture the septum with a needle connected to a source of dry inert gas (nitrogen or argon) to create a positive pressure.

  • Withdraw the Reagent: Use a clean, dry syringe to pierce the septum and withdraw the desired volume of the liquid.

  • Remove the Syringe: Once the desired amount is withdrawn, remove the syringe. The septum will self-seal.

  • Release Pressure: Remove the inert gas needle.

  • Storage: Store the bottle in a desiccator.

Visualization of Key Concepts

Hydrolysis of a Sulfonate Ester

The following diagram illustrates the nucleophilic attack of water on a sulfonate ester, leading to its degradation.

Hydrolysis RSO3R_prime R-SO2-OR' (Sulfonate Ester) RSO3H R-SO3H (Sulfonic Acid) RSO3R_prime->RSO3H Hydrolysis ROH R'-OH (Alcohol) H2O H2O (Water)

Caption: Hydrolysis of a sulfonate ester.

Troubleshooting Workflow for Low Reaction Yield

This flowchart provides a logical sequence of steps to diagnose the cause of low yield in a reaction involving a sulfonate ester.

Troubleshooting start Low Reaction Yield check_reagent Check Purity of Sulfonate Ester (e.g., NMR) start->check_reagent is_degraded Degraded? check_reagent->is_degraded replace_reagent Use Fresh Reagent is_degraded->replace_reagent Yes check_conditions Review Reaction Conditions is_degraded->check_conditions No replace_reagent->check_conditions is_anhydrous Strictly Anhydrous? check_conditions->is_anhydrous improve_technique Dry Glassware & Solvents; Use Inert Atmosphere is_anhydrous->improve_technique No other_issues Investigate Other Parameters (Temp, Stoichiometry, etc.) is_anhydrous->other_issues Yes improve_technique->other_issues

Caption: Troubleshooting low reaction yield.

References

  • Best Practices for Storing Lab Reagents in Dry Conditions: Ensuring Quality and Reliability. (n.d.). Retrieved from [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (2010). Journal of Organic Chemistry. Retrieved from [Link]

  • Sulfuryl chloride. (n.d.). In Wikipedia. Retrieved from [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Crystals. Retrieved from [Link]

  • How to Store Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Does presence of acids impact the position of H2O peak in 1H NMR spectrum?. (2022). ResearchGate. Retrieved from [Link]

  • Sulfonate Esters. (2019). Periodic Chemistry. Retrieved from [Link]

  • pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. (2023). ACS Chemical Neuroscience. Retrieved from [Link]

  • Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. (2019). Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Chemical Packaging: Choosing the Right Chemical Containers. (2025). Invopak. Retrieved from [Link]

  • Desiccant Types. (n.d.). SorbentSystems.com. Retrieved from [Link]

  • Choosing the Right Type of Desiccant is Quintessential for your Product's Shelf Life. (2021). CILICANT. Retrieved from [Link]

  • What are the best practices for labeling chemicals in inventory?. (2025). Simple But Needed - SBN. Retrieved from [Link]

  • Best Desiccants for Pharmaceutical Packaging and Storage. (2025). IMPPAK. Retrieved from [Link]

  • A Beginner's Guide to Chemical Storage Best Practices. (2023). Moravek. Retrieved from [Link]

  • Sulfonate-ester-kinetic-study.pdf. (2010). Novatia, LLC. Retrieved from [Link]

  • Sulfonate Esters - Product Quality Research Institute. (n.d.). Retrieved from [Link]

  • Preparation, characterization and degradation study of novel sulfonated furanic poly(ester-amide)s. (2018). Polymer Degradation and Stability. Retrieved from [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). Journal of Organic Chemistry. Retrieved from [Link]

  • The alkaline hydrolysis of sulfonate esters: challenges in interpreting experimental and theoretical data. (2014). Journal of Organic Chemistry. Retrieved from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). Organic Process Research & Development. Retrieved from [Link]

  • Sulfonate Esters of Alcohols. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (2014). Journal of Organic Chemistry. Retrieved from [Link]

  • GLOVEBOX STANDARD OPERATING PROCEDURES. (n.d.). Liu Laboratory. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics. Retrieved from [Link]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015). Organic Letters. Retrieved from [Link]

  • Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. (2023). YouTube. Retrieved from [Link]

  • Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. (2018). American University of Ras Al Khaimah. Retrieved from [Link]

  • Full article: Effects of Properties of Crystalline Particles on Mother Liquor Holdup in Crystal Cake and Residue Behaviors of Impurities. (2023). Taylor & Francis. Retrieved from [Link]

  • Standard Operating Procedure: Glovebox Operation. (2016). MSU chemistry. Retrieved from [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). OSU Chemistry. Retrieved from [Link]

  • Runaway reactions, case studies, lessons learned. (n.d.). aria.developpement-durable.gouv.fr. Retrieved from [Link]

  • Sulfonic Acid: Properties and Its Role in Modern Chemistry. (2024). Patsnap Eureka. Retrieved from [Link]

  • Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. (2026). ResearchGate. Retrieved from [Link]

  • Effect of Organic Sulfonic Acids as Catalysts during Phenol Liquefaction of Pinus radiata Bark. (n.d.). ResearchGate. Retrieved from [Link]

  • Sulfonyl chloride | chemical compound. (n.d.). Britannica. Retrieved from [Link]

  • Insights on the catalytic behaviour of sulfonic acid-functionalized ionic liquids (ILs) in transesterification reactions. (2012). RSC Publishing. Retrieved from [Link]

  • Introduction of materials into a glovebox. (2025). mulksgrp. Retrieved from [Link]

  • -- Glove Box - operation (Guide to Using the High Efficiency GloveBox). (2015). YouTube. Retrieved from [Link]

  • Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. (2012). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Sulfonate Esters - How Real is the Risk?. (n.d.). Retrieved from [Link]

  • The Hydrolysis of Esters. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (2014). Journal of Organic Chemistry. Retrieved from [Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. (2025). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Removing Excess Methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth, practical solutions for removing excess methanesulfonyl chloride (MsCl) from reaction mixtures. Here, we move beyond simple instructions to explain the causality behind our recommended procedures, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted methanesulfonyl chloride from a reaction mixture?

A: Leaving unreacted methanesulfonyl chloride in your mixture is a significant risk to your synthesis. MsCl is a potent electrophile and highly reactive, leading to several potential complications during product isolation and purification[1][2].

  • Product Degradation: MsCl readily hydrolyzes, even with ambient moisture, to form methanesulfonic acid (MSA) and hydrochloric acid (HCl)[1][3]. These strong acids can degrade acid-sensitive functional groups on your desired product, leading to lower yields and complex impurity profiles.

  • Impurity Formation: During purification, especially chromatography, MsCl can react with nucleophilic solvents like methanol to form undesired byproducts (e.g., methyl methanesulfonate)[1][4].

  • Safety Hazards: MsCl is toxic, corrosive, and a lachrymator[5][6][7]. Proper quenching neutralizes its immediate hazard, ensuring safer handling during work-up and purification[8].

Q2: What are the primary strategies for removing excess methanesulfonyl chloride?

A: The core strategy is to "quench" the reaction. This involves adding a reagent that rapidly and irreversibly reacts with the excess MsCl, converting it into a more benign and easily removable substance. The main approaches are:

  • Aqueous Work-up: This is the most common method, involving quenching with water or a basic aqueous solution. The resulting water-soluble byproducts are then removed through liquid-liquid extraction[1].

  • Amine Quenching: Using a simple amine to form a sulfonamide, which can then be removed.

  • Scavenger Resins: Employing solid-supported nucleophiles (like polymer-bound amines) that react with MsCl. The resin is then simply filtered off[1][9]. This is ideal for reactions where aqueous conditions must be avoided.

The choice of method is dictated by the stability and physical properties of your desired product.

Troubleshooting Guide & In-Depth Protocols

Issue: Choosing the Right Quenching Strategy

The optimal quenching strategy depends primarily on your product's stability towards water and acid/base conditions.

Quench_Decision_Tree Start Is the desired product stable to aqueous acid/base? AqueousWorkup Use Standard Aqueous Work-up (Protocol 1) Start->AqueousWorkup  Yes   NonAqueous Is the product water-soluble or highly sensitive? Start->NonAqueous  No   ScavengerResin Use Scavenger Resin (Protocol 2) NonAqueous->ScavengerResin  Yes   CarefulAqueous Use Careful Aqueous Work-up (e.g., cold NH4Cl quench) NonAqueous->CarefulAqueous  No  

Caption: Decision workflow for selecting a quenching method.

Comparison of Common Quenching Agents
Quenching AgentReaction ByproductsKey AdvantagesDisadvantages & Incompatibilities
Water / Ice Methanesulfonic acid (MSA), HCl[1][3]Inexpensive, simple. Byproducts are highly water-soluble.Forms strong acids that can degrade sensitive products. The reaction can be exothermic[1][10].
Aqueous NaHCO₃ / Na₂CO₃ MSA salts (e.g., CH₃SO₃Na), NaClNeutralizes acidic byproducts in situ. Efficient for acid-sensitive products.Can cause gas (CO₂) evolution. May form emulsions. Not suitable for base-labile products.
Aqueous NH₄Cl MSA, HClMildly acidic quench, good for buffering.Less effective at neutralizing large amounts of base (e.g., triethylamine) used in the reaction.
Aqueous NH₃ Methanesulfonamide (CH₃SO₂NH₂), NH₄ClForms a stable, water-soluble sulfonamide. Generally faster than hydrolysis.Introduces a strong base; not suitable for base-labile products.
Polymer-bound amines (Scavenger Resins) Resin-bound sulfonamideAvoids aqueous work-up entirely. High purity of crude product. Ideal for water-sensitive or water-soluble compounds[1].Resins can be expensive. Requires filtration step. May bind non-specifically to the desired product[1].

Protocol 1: Standard Aqueous Work-up

This protocol is the workhorse for quenching mesylation reactions when the desired product is stable in water and resides in an organic solvent.

Causality: The goal is to hydrolyze excess MsCl to the highly water-soluble methanesulfonic acid and then use a basic wash to remove it, along with any amine base catalyst, from the organic layer.

Step-by-Step Methodology:

  • Cooling (Critical): Once the reaction is complete (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath. This is crucial because the quenching of MsCl is exothermic and rapid temperature increases can degrade the product or cause side reactions[1][10].

  • Quenching: Slowly and carefully add cold water or crushed ice to the stirred reaction mixture[1]. You will see the formation of a biphasic mixture.

  • Dilution & Separation: Dilute the mixture with the primary organic solvent used for the reaction (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)) and transfer it to a separatory funnel. Separate the organic and aqueous layers[1][11].

  • Acid Wash (If Applicable): If a tertiary amine base like triethylamine (Et₃N) or pyridine was used, wash the organic layer with 1M HCl[1][12][13]. This protonates the excess amine, forming a water-soluble ammonium salt that partitions into the aqueous layer.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃)[1][12]. This step is vital for neutralizing and removing the acidic byproduct, methanesulfonic acid.

  • Brine Wash & Drying: Wash the organic layer with brine (saturated aqueous NaCl) to remove bulk water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product[11][12].

Protocol 2: Non-Aqueous Work-up Using a Scavenger Resin

This protocol is ideal for substrates that are water-soluble or sensitive to aqueous acidic or basic conditions.

Causality: A solid-supported amine reacts with the excess MsCl. The resulting resin-bound sulfonamide is a solid that can be easily removed by filtration, leaving the desired product in solution and avoiding an aqueous work-up entirely[1].

Scavenger_Workflow cluster_0 Reaction Vessel cluster_1 Purification ReactionMixture Crude Reaction Mixture (Product + Excess MsCl) AddResin Add Scavenger Resin (e.g., Polymer-NHR) ReactionMixture->AddResin Stir Stir (2-24 h) AddResin->Stir Filter Filter Mixture Stir->Filter Filtrate Filtrate: Product in Solution Filter->Filtrate Liquid ResinWaste Solid Waste: Resin-SO2Me Filter->ResinWaste Solid Concentrate Concentrate Filtrate Filtrate->Concentrate CrudeProduct Pure Crude Product Concentrate->CrudeProduct

Caption: Experimental workflow for MsCl removal via scavenger resin.

Step-by-Step Methodology:

  • Resin Selection: Choose a suitable scavenger resin, such as a polymer-bound piperazine or Tris(2-aminoethyl)amine (TAEA) resin[1].

  • Addition of Resin: To the crude reaction mixture, add the scavenger resin. A typical loading is 1.5 to 3 equivalents relative to the initial excess of MsCl used[1].

  • Reaction Time: Stir the mixture at room temperature. The required time can vary significantly (from 2 to 24 hours) depending on the resin and reaction concentration[1].

  • Monitoring: The most reliable way to monitor is by TLC, staining for the disappearance of the MsCl spot. A useful TLC stain for the highly reactive MsCl is a simple potassium permanganate (KMnO₄) stain, where MsCl will appear as a yellow spot that develops quickly.

  • Isolation: Once all the MsCl has been consumed, filter the reaction mixture through a sintered glass funnel or a plug of celite to remove the resin.

  • Washing and Concentration: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to yield the crude product, which is often significantly purer than that from an aqueous work-up[1].

Troubleshooting Common Problems

  • Problem: A persistent emulsion forms during aqueous work-up.

    • Cause: High concentrations of salts or amine hydrochlorides can act as surfactants.

    • Solution: Add brine (saturated NaCl) to the separatory funnel. This increases the ionic strength of the aqueous phase, which often helps to break the emulsion. If that fails, filtering the entire mixture through a pad of celite can sometimes be effective.

  • Problem: The yield is low after using a scavenger resin.

    • Cause: The desired product may be non-specifically binding to the resin[1].

    • Solution: Reduce the reaction time with the resin and monitor the disappearance of MsCl closely by TLC to avoid prolonged exposure. Ensure you thoroughly wash the resin with fresh solvent after filtration to recover any bound product.

  • Problem: Unexpected byproducts are observed after work-up.

    • Cause: The excess MsCl may be reacting with nucleophilic quenching agents or solvents[1]. For example, using an alcohol like methanol to quench can produce genotoxic alkyl mesylates[4][14].

    • Solution: Use the simplest quenching agent possible, such as water or ice[1]. Avoid using alcohol-based solvents in the work-up until you are certain all MsCl has been quenched.

References

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
  • removing unreacted methanesulfonyl chloride from reaction mixture. BenchChem.
  • Methanesulfonyl chloride. Wikipedia. Available from: [Link]

  • Protocol for N-sulfonylation using Methanesulfonyl Chloride. BenchChem.
  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical.
  • Methanesulfonyl Chloride | Properties, Structure & Mesylation. Study.com. Available from: [Link]

  • METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. Available from: [Link]

  • Methanesulfonyl Chloride MSC. SIPCAM OXON. Available from: [Link]

  • Technical Support Center: Selective Mesylation of Polyols. BenchChem.
  • Methanesulfonyl chloride. chemeurope.com. Available from: [Link]

  • Alcohol to Mesylate using MsCl, base. Organic Synthesis. Available from: [Link]

  • Technical Support Center: Reactions Involving (2-Chlorophenyl)methanesulfonyl Chloride. BenchChem.
  • Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? ResearchGate. Available from: [Link]

  • Mechanism and processing parameters affecting the formation of methyl methanesulfonate from methanol and methanesulfonic acid. ResearchGate. Available from: [Link]

  • Resins with Functional Groups as Scavengers. Glycopep. Available from: [Link]

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Troubleshooting low yield in mesylation of sterically hindered alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting low yields in the mesylation of sterically hindered alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this critical transformation. Here, we will delve into the underlying causes of poor reactivity and provide actionable, field-proven solutions to optimize your reaction outcomes.

Troubleshooting Guide: Low to No Conversion

The primary issue encountered with sterically hindered alcohols is a significant amount of unreacted starting material, even after extended reaction times. This section addresses the root causes and provides a systematic approach to overcoming this challenge.

Q1: My mesylation reaction with a bulky secondary/tertiary alcohol is showing low or no conversion. What are the most likely causes?

Several factors can contribute to the low reactivity of sterically hindered alcohols in mesylation reactions.[1][2] The bulky nature of the substrate impedes the approach of the mesylating agent to the hydroxyl group. The primary areas to investigate are:

  • Insufficient Reactivity of the Mesylating Agent: Standard methanesulfonyl chloride (MsCl) may not be electrophilic enough to react with a sterically congested alcohol.[1]

  • Inadequate Base Strength or Nucleophilicity: The base used may not be strong enough to sufficiently deprotonate the alcohol or facilitate the reaction through a more reactive intermediate.[2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role, especially when dealing with challenging substrates.[1][2]

  • Poor Quality of Reagents: Moisture and impurities in reagents can significantly reduce the efficiency of the reaction.[1]

Step-by-Step Troubleshooting Workflow

This workflow provides a logical progression for troubleshooting and optimizing your reaction.

Troubleshooting_Workflow cluster_details Key Actions A START: Low Yield Observed B Step 1: Verify Reagent Quality & Reaction Setup A->B Initial Observation C Step 2: Modify Reaction Conditions B->C Reagents & Setup Confirmed OK B_detail Anhydrous Conditions? Fresh Reagents? B->B_detail D Step 3: Enhance Reagent Reactivity C->D Yield Still Low C_detail Increase Temperature? Change Solvent? C->C_detail E Step 4: Employ Alternative Mesylating Agents D->E Further Optimization Needed D_detail Add Catalytic DMAP? Use a Stronger Base? D->D_detail F SUCCESS: Improved Yield E->F Problem Solved E_detail Switch to Ms₂O? E->E_detail

Caption: A systematic workflow for troubleshooting low yields in the mesylation of sterically hindered alcohols.

Q2: How can I enhance the reactivity of my current reaction setup without drastically changing the core reagents?

Before exploring alternative reagents, optimizing the existing reaction conditions is a prudent first step.

  • Elevated Temperatures: For sterically hindered alcohols, conducting the reaction at room temperature or even elevated temperatures (e.g., 40-60 °C) may be necessary to overcome the activation energy barrier.[3] Monitor the reaction closely for potential side reactions like elimination.[1]

  • Solvent Choice: While dichloromethane (DCM) is common, solvents with higher boiling points like 1,2-dichloroethane (DCE) or toluene can be beneficial for reactions requiring heat.[3][4]

  • Role of a Nucleophilic Catalyst: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, reacting with methanesulfonyl chloride to form a highly reactive N-mesylpyridinium intermediate, which is then more readily attacked by the hindered alcohol.[5][6]

Q3: My yield is still low after optimizing the conditions. What alternative reagents should I consider?

If optimizing the conditions is insufficient, employing more reactive reagents is the next logical step.

  • Methanesulfonic Anhydride (Ms₂O): This is often the reagent of choice for difficult mesylations.[2][7] Methanesulfonic anhydride is significantly more electrophilic than methanesulfonyl chloride and often provides higher yields with hindered alcohols.[7] A key advantage of Ms₂O is that it does not produce chloride ions, thus preventing the formation of chlorinated byproducts.[7]

  • Alternative Bases: While triethylamine (Et₃N) is commonly used, a more hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes be advantageous in minimizing side reactions.[4] In some cases, stronger bases may be required.[2]

Reagent/ConditionKey Advantage(s)Typical Starting Conditions
MsCl with cat. DMAP Increased reactivity via N-mesylpyridinium intermediate.1.2 eq. MsCl, 1.5 eq. Et₃N, 0.1 eq. DMAP in DCM, 0 °C to RT.
Methanesulfonic Anhydride (Ms₂O) Higher electrophilicity; avoids chloride byproducts.[7]1.2 eq. Ms₂O, 1.5 eq. Et₃N or Pyridine in DCM, 0 °C to RT.
Elevated Temperature Overcomes activation energy for hindered substrates.Reflux in DCE or Toluene.[3]

Experimental Protocols

Protocol 1: General Procedure for Mesylation using MsCl and Catalytic DMAP
  • To a solution of the sterically hindered alcohol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMAP (0.1 eq.).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with cold water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Procedure for Mesylation using Methanesulfonic Anhydride (Ms₂O)
  • Dissolve the sterically hindered alcohol (1.0 eq.) in anhydrous DCM or pyridine under an inert atmosphere.

  • If using DCM, add triethylamine (1.5 eq.) or pyridine (as solvent).

  • Cool the solution to 0 °C.

  • Add methanesulfonic anhydride (1.2 eq.) portion-wise to the stirred solution.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Follow the workup and purification steps as described in Protocol 1.

Frequently Asked Questions (FAQs)

Q4: How does the mechanism of mesylation change with a nucleophilic catalyst like DMAP?

Without a catalyst, the alcohol's oxygen atom directly attacks the sulfur of methanesulfonyl chloride. With DMAP, a more reactive intermediate is formed first.

DMAP_Catalysis_Mechanism cluster_step1 Step 1: Formation of Reactive Intermediate cluster_step2 Step 2: Reaction with Alcohol MsCl MsCl Intermediate [N-Mesyl-DMAP]⁺Cl⁻ MsCl->Intermediate Nucleophilic Attack DMAP DMAP DMAP->Intermediate Product Mesylated Product (R-OMs) Intermediate->Product Attack by Alcohol Alcohol Hindered Alcohol (R-OH) Alcohol->Product

Caption: The catalytic role of DMAP in activating methanesulfonyl chloride for reaction with a hindered alcohol.

Q5: I am observing a significant amount of an elimination byproduct (alkene). How can I minimize this?

Elimination is a common side reaction, especially with secondary and tertiary alcohols at higher temperatures.[1] To mitigate this:

  • Maintain Low Temperatures: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Use a Non-Nucleophilic, Hindered Base: Switching from triethylamine to a bulkier base like diisopropylethylamine (DIPEA) can sometimes disfavor the E2 elimination pathway.

Q6: Why is it crucial to use anhydrous conditions?

Methanesulfonyl chloride and methanesulfonic anhydride are highly reactive towards water.[2] Any moisture present in the solvent, on the glassware, or in the reagents will consume the mesylating agent, leading to lower yields.[1][2]

Q7: How do I properly monitor the reaction progress?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction.[1][2] The mesylated product will be less polar than the starting alcohol and will therefore have a higher Rf value on the TLC plate.[1] A successful reaction is indicated by the disappearance of the starting alcohol spot and the appearance of a new product spot.[1]

Q8: Does the stereochemistry of the alcohol change during mesylation?

No, the stereochemistry at the carbon bearing the hydroxyl group is retained during the mesylation reaction.[2][8] The reaction occurs at the oxygen atom, and the C-O bond of the alcohol is not broken.[2]

References

  • ResearchGate. (2013, April 30). How can I tosylate an hindered secondary alcohol? [Online discussion]. Available: [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Available: [Link]

  • Cross, R. L., & Easton, C. J. (1973). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Journal of Organic Chemistry, 38(16), 2933-2934. Available: [Link]

  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Available: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Available: [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Available: [Link]

  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry--A European Journal, 11(16), 4751-4757. Available: [Link]

  • ResearchGate. (2005). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). Available: [Link]

  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Available: [Link]

  • Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. Available: [Link]

  • Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols. Available: [Link]

  • PMC. (n.d.). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. Available: [Link]

Sources

Technical Support Center: Chromatography of Acid-Sensitive Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting the Decomposition of trans-4-Methylcyclohexyl Mesylate on Silica Gel For: Researchers, Scientists, and Drug Development Professionals From: The Applications Science Team

Introduction

Welcome to our technical support center. This guide is designed to provide in-depth troubleshooting for researchers encountering unexpected decomposition of compounds during silica gel chromatography. We will use the specific case of trans-4-methylcyclohexyl mesylate to explore the underlying chemical principles, provide diagnostic tools, and offer robust solutions to ensure the integrity of your sample during purification.

Frequently Asked Questions (FAQs)
Q1: I'm trying to purify trans-4-methylcyclohexyl mesylate, but I'm getting very low yield and multiple new spots on my TLC. Why is it decomposing on my silica gel column?

A: The decomposition is most likely an acid-catalyzed elimination reaction, driven by the inherent acidity of the silica gel itself.

Silica gel is not an inert support; its surface is covered with silanol groups (Si-OH) which are weakly acidic.[1][2] These acidic sites can protonate good leaving groups, such as the mesylate group (-OMs) in your compound.[3] The methanesulfonate (mesylate) anion is a very stable, weak base, making it an excellent leaving group.

The decomposition proceeds through an E1 (Elimination, Unimolecular) mechanism :

  • Protonation: An acidic silanol group on the silica surface protonates the oxygen of the mesylate group, making it an even better leaving group.

  • Carbocation Formation: The C-O bond breaks, and the mesylate group departs, forming a secondary carbocation at the C1 position of the cyclohexane ring. This is the slow, rate-determining step.[4][5]

  • Rearrangement (Hydride Shift): The initial secondary carbocation can rearrange via a hydride shift to form a more stable tertiary carbocation at the C4 position.

  • Deprotonation: A weak base (like water adsorbed on the silica or the conjugate base of the silanol) removes a proton from a carbon adjacent to the carbocation, forming a double bond. This step is fast and typically follows Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product.[6][7]

This process results in a mixture of alkene byproducts, primarily 1-methylcyclohexene and 4-methylcyclohexene, leading to the multiple spots you observe on TLC and the overall loss of your desired product.

Visualizing the Decomposition Mechanism

The diagram below illustrates the E1 elimination pathway catalyzed by a silica gel surface silanol group.

E1_Mechanism Figure 1: Proposed E1 Elimination Mechanism on Silica Gel cluster_start Step 1: Interaction with Silica Surface cluster_intermediate Step 2: Carbocation Formation & Rearrangement cluster_products Step 3: Deprotonation & Product Formation Reactant trans-4-methylcyclohexyl mesylate Silica Si-OH (Acidic Site) Reactant->Silica Protonation Carbocation_Sec Secondary Carbocation (Less Stable) Silica->Carbocation_Sec Loss of MsOH Carbocation_Tert Tertiary Carbocation (More Stable) Carbocation_Sec->Carbocation_Tert Hydride Shift Product1 4-Methylcyclohexene Carbocation_Tert->Product1 -H+ Product2 1-Methylcyclohexene (Major Product - Zaitsev) Carbocation_Tert->Product2 -H+

Caption: Proposed E1 elimination mechanism on silica gel.

Troubleshooting Guide
Q2: How can I definitively confirm my compound is unstable on silica before running a large-scale column?

A: Use the 2D Thin-Layer Chromatography (2D TLC) stability test. This simple and rapid diagnostic tool will show you if your compound degrades upon prolonged contact with silica gel.[8]

Experimental Protocol: 2D TLC Stability Test

  • Spotting: Take a square TLC plate. In one corner, about 1.5 cm from each edge, carefully spot a concentrated solution of your crude reaction mixture or isolated compound. Make the spot as small and tight as possible.

  • First Elution (Dimension 1): Develop the plate in a TLC chamber using your chosen eluent system. Let the solvent front run close to the top edge of the plate.

  • Drying: Remove the plate from the chamber and dry it thoroughly with a stream of air or nitrogen for several minutes. This step is critical to ensure all solvent from the first dimension is gone.

  • Rotation: Rotate the plate 90 degrees counter-clockwise so that the line of separated spots from the first dimension is now at the bottom.

  • Second Elution (Dimension 2): Place the rotated plate back into the same TLC chamber with the same eluent system and develop it again.

  • Visualization & Analysis: Remove the plate, dry it, and visualize the spots under a UV lamp and/or with a chemical stain.

    • Stable Compound: If your compound is stable, all spots will lie on a 45-degree diagonal line from the origin.

    • Unstable Compound: If your compound decomposes, you will see new spots that are off the 45-degree diagonal. These off-diagonal spots are the degradation products formed during the time the compound was adsorbed on the silica between the first and second runs.

Sources

Technical Support Center: Optimizing Base Equivalents for Mesylation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Help Desk. The conversion of an alcohol to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine (TEA) is a foundational transformation in drug development and organic synthesis[1]. However, seemingly minor deviations in base stoichiometry can shift the reaction from quantitative conversion to a complex mixture of alkyl chlorides, alkenes, and unreacted starting material.

This guide provides an in-depth mechanistic analysis of these outcomes, offering self-validating protocols and troubleshooting matrices to ensure robust, scalable mesylations.

The Mechanistic Imperative: Why Stoichiometry Dictates Selectivity

To optimize TEA equivalents, we must first understand its dual role in the reaction architecture. TEA does not merely act as a passive acid scavenger; it actively drives the reaction via the sulfene intermediate pathway [2].

When MsCl and TEA are combined, the base deprotonates the acidic alpha-proton of the methanesulfonyl chloride. This triggers the elimination of a chloride ion to form a highly electrophilic sulfene intermediate (


), alongside the byproduct triethylamine hydrochloride (TEA·HCl)[2]. The alcohol substrate then executes a nucleophilic attack on this transient sulfene to yield the desired mesylate[3]. Understanding this causality is critical: because the reaction relies on this reactive intermediate, the exact ratio of MsCl to TEA directly dictates whether the sulfene is efficiently captured by the alcohol or diverted into destructive side reactions.

SulfenePathway MsCl Methanesulfonyl Chloride (MsCl) Sulfene Sulfene Intermediate (CH2=SO2) MsCl->Sulfene + TEA (Deprotonation) TEA Triethylamine (TEA) TEA->Sulfene Forms TEA·HCl Mesylate Target Mesylate (R-OMs) Sulfene->Mesylate + R-OH (Nucleophilic Attack) Alcohol Alcohol (R-OH) Alcohol->Mesylate Side_Alkene Alkene (E2 Elimination) Requires Excess TEA Mesylate->Side_Alkene Excess TEA / Heat Side_AlkylCl Alkyl Chloride (SN2) Driven by Cl- buildup Mesylate->Side_AlkylCl Excess Cl- / Prolonged Time

Mechanistic divergence in mesylation: Sulfene formation vs. side reactions.

Troubleshooting Guide & FAQs

Q1: My reaction yields significant alkyl chloride byproducts instead of the pure mesylate. How do I prevent this? Causality: Alkyl chloride formation is a classic SN2 side reaction. When the sulfene is generated, a chloride ion is released into the solution as TEA·HCl. In aprotic solvents like dichloromethane (DCM), this chloride ion is a competent nucleophile. If an excess of MsCl is used, or if the reaction is left stirring long after the alcohol is consumed, the accumulated chloride ions will attack the newly formed mesylate, displacing it to form an alkyl chloride[4]. Resolution: Cap your MsCl at 1.1 to 1.2 equivalents. Strictly monitor the reaction via TLC or LC-MS and quench immediately upon completion to prevent secondary SN2 displacement[5].

Q2: My reaction shows incomplete conversion, even though I added exactly 1.0 equivalent of MsCl and 1.0 equivalent of TEA. What is the root cause? Causality: A strict 1:1 stoichiometry assumes a perfect, moisture-free system, which is rarely achieved on the bench. Because the reaction proceeds through the highly electrophilic sulfene intermediate[2], any trace water present in your solvent or substrate will rapidly hydrolyze the sulfene into methanesulfonic acid. This side reaction irreversibly consumes both your MsCl and TEA, leaving insufficient reagents to convert the remaining alcohol. Resolution: Always use a slight excess of reagents to buffer against trace moisture. The industry standard protocol utilizes 1.2 equivalents of MsCl and 1.5 equivalents of TEA[1].

Q3: I am observing alkene formation (elimination products) in my LC-MS. How do I suppress this? Causality: Mesylates are excellent leaving groups. In the presence of a strong or excess non-nucleophilic base, the mesylate can undergo an E2 elimination to form an alkene[4]. This degradation pathway is heavily exacerbated by high temperatures and an excessive TEA-to-substrate ratio. Resolution: Maintain the reaction temperature strictly at 0 °C during the electrophile addition phase and do not exceed 1.5 equivalents of TEA. If your specific substrate is highly prone to elimination, consider switching to a weaker base like pyridine[5].

Quantitative Optimization Matrix

To streamline your process development, use the following matrix to map your reagent stoichiometry to expected experimental outcomes.

MsCl (eq)TEA (eq)Primary OutcomeMechanistic RationaleRecommended Action
1.0 1.0 Incomplete ConversionTrace moisture hydrolyzes the sulfene, depleting the 1:1 reagent pool.Increase to 1.2 eq MsCl and 1.5 eq TEA.
1.2 1.5 Quantitative Mesylate Optimal sulfene generation and complete HCl scavenging[1].Standard Baseline Protocol.
1.5 3.0 Alkene (Elimination)Excess unreacted base promotes E2 elimination of the formed mesylate[4].Reduce TEA to 1.5 eq; maintain 0 °C.
2.0 1.5 Alkyl Chloride (SN2)Excess MsCl generates high Cl⁻ concentrations, driving nucleophilic displacement[4].Cap MsCl at 1.2 eq; quench immediately.

Self-Validating Experimental Protocol

A robust protocol must be self-validating. The following methodology embeds specific analytical checkpoints into the workflow to ensure the reaction trajectory remains on course.

ProtocolWorkflow Step1 1. Preparation Dry DCM, N2 atm Step2 2. Cooling Equilibrate to 0°C Step1->Step2 Step3 3. Base Addition Add 1.5 eq TEA Step2->Step3 Step4 4. Activation Dropwise 1.2 eq MsCl Step3->Step4 Step5 5. Monitoring TLC/LC-MS Validation Step4->Step5 Step6 6. Quench & Workup Cold H2O / NaHCO3 Step5->Step6

Self-validating workflow for quantitative mesylate synthesis.

Step-by-Step Methodology

Step 1: Substrate Preparation & Integrity Check

  • Dissolve the starting alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) (10 volumes) under an inert nitrogen atmosphere[5].

  • Validation Check: Perform a Karl Fischer titration on the DCM solvent. Moisture must be <100 ppm to prevent premature sulfene hydrolysis.

Step 2: Base Addition & Thermal Equilibration

  • Add Triethylamine (1.5 eq) to the stirring solution[1].

  • Validation Check: Insert an internal temperature probe. Ensure the solution is thermally equilibrated to exactly 0 °C to 2 °C before proceeding.

Step 3: Electrophile Activation

  • Slowly add Methanesulfonyl chloride (1.2 eq) dropwise over 15–30 minutes to manage the exothermic sulfene generation[5].

  • Validation Check: Observe the reaction mixture. The formation of a fine, hazy white precipitate (TEA·HCl) visually validates that the sulfene intermediate is successfully being generated in situ[2].

Step 4: Reaction Monitoring

  • Stir the mixture at 0 °C for 30 minutes. If the reaction stalls, allow it to slowly warm to room temperature for an additional 1–2 hours[5].

  • Validation Check: Spot the reaction mixture on a TLC plate against the starting material. The mesylate will appear as a distinct, less polar (higher Rf) spot[4]. Do not proceed to workup until the starting alcohol spot is completely consumed.

Step 5: Quench and Workup

  • Quench the reaction by adding cold water (10 volumes) to destroy any unreacted MsCl[5].

  • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine[4].

  • Validation Check: Test the pH of the aqueous layer after the NaHCO₃ wash. A pH of 7–8 confirms that all residual methanesulfonic acid and HCl have been successfully neutralized, protecting the mesylate from degradation during concentration. Dry over Na₂SO₄ and concentrate under reduced pressure[1].

References

  • Alcohol to Mesylate using MsCl, base - Organic Synthesis. organic-synthesis.com.1

  • Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups - Benchchem. benchchem.com. 5

  • Mechanistic Study of In Situ Generation and of Use Methanesulfonyl Azide as a Diazo Transfer Reagent with Real-time Monitoring by FlowNMR. ucc.ie. 3

  • Mesylates and Tosylates with Practice Problems - Chemistry Steps. chemistrysteps.com.2

  • Technical Support Center: Optimizing Mes-ylate Formation - Benchchem. benchchem.com. 4

Sources

Technical Support Center: Handling Thermal Instability of Secondary Mesylates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address one of the most notorious challenges in organic synthesis: the thermal instability of secondary mesylates.

Unlike their primary counterparts, secondary mesylates are highly sensitive intermediates. When subjected to thermal stress, they frequently undergo rapid degradation, leading to poor yields, complex mixtures, and frustrating bottlenecks in drug development workflows. This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to ensure synthetic success.

Mechanistic Insights: The Causality of Thermal Instability

To troubleshoot secondary mesylates, we must first understand the fundamental kinetics at play. The methanesulfonate (mesylate) group is an exceptional leaving group. While primary mesylates readily undergo clean SN2 substitutions, secondary mesylates introduce significant steric hindrance.

When you apply heat to a secondary mesylate to force a sluggish SN2 reaction, you inadvertently alter the mechanistic pathway. The secondary carbon stabilizes developing positive charge, lowering the activation energy for unimolecular cleavage (SN1/E1)[1]. Furthermore, in the presence of even mild bases, the thermal energy disproportionately accelerates the entropically favored E2 elimination pathway over the sterically hindered SN2 trajectory[2].

The result? The C-O bond breaks, yielding an alkene and releasing methanesulfonic acid (MsOH). If not immediately neutralized, this acid auto-catalyzes further degradation of the remaining mesylate.

G A Secondary Alcohol B Secondary Mesylate (Thermally Sensitive) A->B MsCl, Base 0°C C Thermal Stress / Heat (C-O Bond Cleavage) B->C T > 40°C or Prolonged Heating E Controlled Cold SN2 (Desired Product) B->E Strong Nucleophile Low Temp D E1 / E2 Elimination (Alkene + MsOH) C->D Auto-catalytic Degradation

Mechanistic divergence of secondary mesylates under thermal stress vs. controlled conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My secondary mesylate decomposes into a dark sludge during rotary evaporation. How can I isolate it safely? A1: Thermal stress during solvent concentration is the leading cause of mesylate degradation. Prolonged heating in a water bath concentrates trace amounts of unquenched methanesulfonic acid, which auto-catalyzes E1 elimination. Solution: Never subject secondary mesylates to water baths above 25 °C. Concentrate the crude mixture under high vacuum at room temperature or below. If the mesylate is exceptionally unstable, do not isolate it at all; use a telescoped (one-pot) procedure[3].

Q2: I am getting poor yields and mostly alkene byproducts during my substitution step. What is going wrong? A2: Because the secondary carbon is sterically crowded, the SN2 substitution is sluggish[4]. Heating the reaction (e.g., to 110–140 °C) provides enough energy to overcome the activation barrier for E2 elimination, which outcompetes the substitution[2]. Solution: Stop heating the reaction. Instead, shift the kinetics in favor of substitution by increasing the nucleophilicity of your reagent. Use polar aprotic solvents (DMF, DMSO), add phase-transfer catalysts (like crown ethers), or utilize highly reactive nucleophiles at 0 °C[3].

Q3: How should I store a synthesized secondary mesylate? A3: Secondary mesylates are not shelf-stable. They must be stored at -20 °C under an inert atmosphere (Argon/N2) and should ideally be used within 24 hours.

G Start Issue: Low Product Yield from Secondary Mesylate Analyze Analyze Crude by NMR/LCMS Start->Analyze Alkene Alkene Detected (Elimination) Analyze->Alkene Unreacted Unreacted Mesylate (Sluggish SN2) Analyze->Unreacted Sol1 Reduce Temp to 0°C Use Non-Basic Nucleophile Alkene->Sol1 Kinetic Control Sol2 Switch to Polar Aprotic Solvent or Use Triflate Unreacted->Sol2 Enhance Reactivity

Decision tree for troubleshooting low yields in secondary mesylate substitutions.

Quantitative Data: Temperature vs. Elimination Correlation

The table below synthesizes empirical data demonstrating how thermal stress shifts the reaction pathway from substitution to elimination across various secondary mesylate workflows.

Reaction ConditionTemperaturePrimary Mechanistic OutcomeYield of SubstitutionYield of Elimination
Iodination (MeMgI) 0 °C (5 min)Clean SN2 Inversion>85%<5%
Iodination (MeMgI) 25 °C (1 h)Mixed SN2 / E2~81%~10–15%
Fluorination (KF) Microwave HeatingMixed SN2 / E2~29%Significant
Amine Substitution 110–140 °C (>14 h)E1/E2 Dominant<20%>70%

Data synthesized from comparative studies on secondary mesylate reactivity[3],[4],[2].

Validated Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies are designed to prevent thermal degradation through strict kinetic control.

Protocol A: Low-Temperature Mesylation with In-Situ Quenching

Objective: Synthesize and isolate a secondary mesylate without triggering auto-catalytic thermal decomposition.

  • Preparation: Dissolve the secondary alcohol (1.0 equiv) in anhydrous CH2Cl2 (10 mL/mmol) under an Argon atmosphere.

  • Base Addition: Add Triethylamine (1.5 equiv) and cool the reaction flask to exactly 0 °C using an ice-water bath.

    • Self-Validation Check: Use an internal thermocouple. Do not proceed until the internal temperature stabilizes at 0 °C.

  • Activation: Add freshly distilled Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise over 10 minutes. The slow addition prevents localized exothermic spikes that cause immediate elimination.

  • Reaction: Stir at 0 °C for 30 minutes. Monitor by TLC. Do not allow the reaction to warm to room temperature.

  • Cold Quench: Quench the reaction by adding ice-cold saturated aqueous NaHCO3 (4 mL/mmol)[2]. Extract with cold CH2Cl2.

  • Thermal-Safe Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Critical: Maintain the rotary evaporator water bath at ≤ 25 °C.

Protocol B: Telescoped One-Pot Halogenation (Bypassing Isolation)

Objective: Avoid isolation entirely by converting the secondary mesylate directly into a stable alkyl halide at low temperatures[3].

  • Mesylation: Form the mesylate at 0 °C following Steps 1–4 from Protocol A.

  • Direct Substitution: Instead of an aqueous workup, add a nucleophile directly to the cold reaction mixture. For iodination, add MeMgI (1.0 equiv, 2.4–3.2 M in Et2O) dropwise at 0 °C[3].

  • Kinetic Control: Stir the mixture for exactly 5 minutes at 0 °C.

    • Causality: Short reaction times at 0 °C kinetically favor the rapid SN2 iodination while completely suppressing the slower, higher-activation-energy E2 elimination pathway[3].

  • Quench & Purify: Quench with cold MeOH, filter through a short plug of silica gel eluting with Et2O, and concentrate in vacuo.

References

  • Master Organic Chemistry. Tosylates And Mesylates. Available at: [Link]

  • The Journal of Organic Chemistry - ACS Publications. Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. Available at:[Link]

  • NIH. Synthesis and biodistribution of fluorine-18 labeled fluorocyclofenils for imaging the estrogen receptor. Available at:[Link]

  • Clockss (Heterocycles). SYNTHESIS OF TETRAHYDROFURFURYLAMINES RELATED TO MUSCARINE. Available at: [Link]

Sources

Technical Support Center: Drying Agents for trans-4-Methylcyclohexyl Mesylate Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling and processing solutions of trans-4-methylcyclohexyl mesylate. This guide is designed for researchers, scientists, and drug development professionals who require robust, reliable methods for drying organic solutions containing this sensitive intermediate. Proper removal of water is critical to prevent unwanted side reactions, ensure product stability, and maintain high purity.

This document provides in-depth answers to frequently asked questions and troubleshoots common issues encountered during the drying process, grounding all recommendations in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most significant risk when drying solutions of trans-4-methylcyclohexyl mesylate?

The primary risk is the chemical degradation of the mesylate. The methanesulfonyl (mesyl) group is an excellent leaving group, making the molecule susceptible to two main degradation pathways:

  • Hydrolysis: Residual water can act as a nucleophile, hydrolyzing the mesylate back to the corresponding alcohol (trans-4-methylcyclohexanol). This reaction can be accelerated by acidic or basic conditions.

  • Elimination: The mesylate can be eliminated via an E2 mechanism, particularly in the presence of basic impurities, to form 4-methylcyclohexene. The trans isomer readily allows for the required anti-periplanar arrangement of a β-hydrogen and the mesylate leaving group for this reaction to occur.[1][2]

Therefore, the choice of drying agent is critical; it must be highly efficient at removing water without introducing acidic or basic species that could catalyze these degradation reactions.

Q2: Which drying agents are recommended for solutions of trans-4-methylcyclohexyl mesylate?

The most suitable drying agents are those that are chemically neutral and efficient.

  • Anhydrous Sodium Sulfate (Na₂SO₄): This is the most highly recommended choice for routine applications. It is chemically neutral, inert towards most organic compounds, and cost-effective.[3] While its drying action is slower and less efficient than some alternatives, its neutrality makes it the safest option for preventing degradation of the sensitive mesylate.[3]

  • Activated Molecular Sieves (3Å or 4Å): For applications requiring exceptionally dry conditions, activated molecular sieves are the superior choice. They are highly efficient, chemically inert, and can achieve very low residual water content.[4][5] The 3Å pore size is particularly effective as it selectively adsorbs water while excluding most organic solvent molecules.

Q3: Why should I avoid anhydrous magnesium sulfate (MgSO₄)?

While anhydrous magnesium sulfate (MgSO₄) is a rapid and highly efficient drying agent, it is not recommended for trans-4-methylcyclohexyl mesylate.[6][7][8] Anhydrous MgSO₄ is slightly acidic, and this acidity can be sufficient to catalyze the hydrolysis or elimination of the highly reactive mesylate.[6][9]

Q4: Is calcium chloride (CaCl₂) a suitable drying agent?

No, calcium chloride (CaCl₂) should be avoided. Although it is an effective desiccant, it is known to form complexes with compounds containing carbonyl groups, such as esters.[9][10] This can lead to product loss through adsorption onto the drying agent, making isolation and purification more difficult.

Q5: How can I visually determine if my solution is sufficiently dry when using sodium sulfate?

When using anhydrous sodium sulfate, there is a clear visual cue. Initially, as it absorbs water, the granular crystals will clump together at the bottom of the flask.[3] To ensure complete dryness, continue adding small portions of Na₂SO₄ until some of the newly added crystals remain free-flowing, resembling a "snow globe" effect when the flask is swirled.[3] This indicates that all the dissolved water has been sequestered.

Data Summary: Comparison of Common Drying Agents

The table below summarizes the key properties of common laboratory drying agents and their suitability for use with trans-4-methylcyclohexyl mesylate solutions.

Drying AgentChemical NatureCapacitySpeed & EfficiencyCompatibility with MesylateRecommendation
Sodium Sulfate (Na₂SO₄) NeutralHigh[9]Slow, Low-Medium Efficiency[6][11]Excellent: Inert and does not promote degradation.[3]Highly Recommended
Magnesium Sulfate (MgSO₄) Slightly Acidic[6][9]High[3]Fast, High Efficiency[3][6][7]Poor: Acidity can catalyze hydrolysis or elimination.Not Recommended
Calcium Chloride (CaCl₂) NeutralHighMedium Speed & EfficiencyPoor: Forms complexes with esters.[10]Not Recommended
Molecular Sieves (3Å/4Å) NeutralHighFast, Very High Efficiency[4][5]Excellent: Inert and highly effective.Recommended (Especially for anhydrous applications)

Troubleshooting Guide

Problem: My final product shows significant impurities of trans-4-methylcyclohexanol after workup.

Cause: This indicates that hydrolysis of the mesylate has occurred. The most likely culprit is incomplete drying, leaving residual water in the organic solution before solvent removal.

Solution:

  • Ensure Thorough Drying: When using sodium sulfate, add it in portions until newly added crystals no longer clump and remain free-flowing. Allow sufficient contact time (at least 15-30 minutes) with gentle swirling.[3]

  • Pre-dry with Brine: Before adding the solid drying agent, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This removes the bulk of the dissolved water and improves the efficiency of the subsequent drying step.[11]

  • Switch to a More Efficient Agent: If trace amounts of water are still problematic, consider using activated molecular sieves for a final drying step after an initial treatment with sodium sulfate.

Problem: My NMR/GC-MS analysis reveals the presence of 4-methylcyclohexene.

Cause: The formation of an alkene strongly suggests that an elimination reaction has taken place. This is often catalyzed by basic or strongly acidic conditions.

Solution:

  • Check Drying Agent: Confirm that you have not used magnesium sulfate. Its inherent acidity can promote elimination reactions.[6]

  • Neutralize Completely: Ensure that any base used in the preceding reaction step (e.g., triethylamine or pyridine for the mesylation) has been thoroughly removed by aqueous washes before the drying step. Residual base can easily cause E2 elimination.

  • Avoid Overheating: Do not heat the solution containing the mesylate for extended periods, especially if any catalytic impurities are present. Concentrate the dried solution under reduced pressure at a low temperature.

Diagram: Potential Degradation Pathways for trans-4-Methylcyclohexyl Mesylate

Degradation Pathways of trans-4-Methylcyclohexyl Mesylate Mesylate trans-4-Methylcyclohexyl Mesylate Alcohol trans-4-Methylcyclohexanol Mesylate->Alcohol Hydrolysis (H₂O) Catalyzed by H⁺ or OH⁻ Alkene 4-Methylcyclohexene Mesylate->Alkene Elimination (E2) Promoted by Base

Caption: Potential side reactions during workup.

Experimental Protocols

Protocol 1: Standard Drying with Anhydrous Sodium Sulfate

This protocol is suitable for most routine applications where the complete absence of water is not critical.

  • Transfer the organic solution of trans-4-methylcyclohexyl mesylate to a clean, dry Erlenmeyer flask.

  • Add an initial portion of anhydrous sodium sulfate (approximately 1/10th of the solution volume).

  • Gently swirl the flask. Observe as the drying agent clumps together, indicating water absorption.[3]

  • Continue to add small portions of sodium sulfate, swirling after each addition, until some of the crystals remain free-flowing.

  • Allow the mixture to stand for at least 15 minutes to ensure complete water removal.

  • Separate the dried solution from the sodium sulfate by decanting carefully or by filtering through a small plug of cotton or glass wool in a funnel.

Protocol 2: High-Efficiency Drying with Activated Molecular Sieves

This protocol is recommended when the subsequent reaction step is highly sensitive to moisture.

  • Activation: Place the required amount of 3Å or 4Å molecular sieves in a flask. Heat to 180-200°C under high vacuum for several hours (e.g., overnight).[5] Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Perform a preliminary drying of the organic solution using anhydrous sodium sulfate as described in Protocol 1 to remove the bulk of the water.

  • Decant the partially dried solution into a separate flask containing the freshly activated molecular sieves (approximately 5-10% w/v).

  • Seal the flask and allow it to stand for at least 1-2 hours (or overnight for maximum effect).

  • Carefully decant or filter the anhydrous solution away from the sieves for use in the next step.

Diagram: Decision Workflow for Drying Agent Selection

Drying Agent Selection Workflow Start Need to dry mesylate solution? IsAnhydrous Is strict anhydrous condition required? Start->IsAnhydrous UseNa2SO4 Use Anhydrous Sodium Sulfate (Na₂SO₄) IsAnhydrous->UseNa2SO4 No UseMolSieves Use Activated Molecular Sieves (3Å) IsAnhydrous->UseMolSieves Yes CheckDegradation Check for Degradation (Hydrolysis/Elimination) UseNa2SO4->CheckDegradation UseMolSieves->CheckDegradation

Caption: Decision tree for selecting the right drying agent.

References
  • Reddit. (2025, June 22). Magnesium sulfate vs. sodium sulfate for drying organic solutions. r/chemistry. Available at: [Link]

  • Journal of AOAC INTERNATIONAL. (2019, November 18). Comparison of Magnesium Sulfate and Sodium Sulfate for Removal of Water from Pesticide Extracts of Foods. Oxford Academic. Available at: [Link]

  • ResearchGate. Comparison of Magnesium Sulfate and Sodium Sulfate for Removal of Water from Pesticide Extracts of Foods. Available at: [Link]

  • MDPI. (2021, March 19). Application of Molecular Sieves for Drying Transformers Insulated with Mineral Oil, Natural Ester, or Synthetic Ester. Available at: [Link]

  • ResearchGate. (2021, March 19). (PDF) Application of Molecular Sieves for Drying Transformers Insulated with Mineral Oil, Natural Ester, or Synthetic Ester. Available at: [Link]

  • EMD Millipore. Dry and safe - Drying agents from EMD Millipore. Available at: [Link]

  • Sorbead India. (2019, December 5). Molecular Sieves as a Drying Agent. Available at: [Link]

  • Scribd. Common Drying Agents in Organic Chemistry. Available at: [Link]

  • University of Victoria. Using molecular sieves for solvent drying. Available at: [Link]

  • University of California, Los Angeles. Using drying agents. Available at: [Link]

  • Chemistry Steps. E2 and E1 Elimination Reactions of Cyclohexanes. Available at: [Link]

  • The Hive. (2003, February 3). Drying agents and their compatibilities. Hive Stimulants. Available at: [Link]

  • PMC. Profiling sulfonate ester stability: identification of complementary protecting groups for... Available at: [Link]

  • Reddit. (2025, November 28). Formation of Mesylate Salts and avoiding Alkylmesylates. r/Chempros. Available at: [Link]

  • Google Patents. (1994). WO1994018159A1 - Process to improve alkyl ester sulfonate surfactant compositions.
  • Patsnap Eureka. (2025, July 15). Strategies to Improve Alkyl Compound Purity. Available at: [Link]

  • ACS Publications. (2010, June 1). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry. Available at: [Link]

  • Slideshare. Substitution elimination reaction in cyclohexyl system. Available at: [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis... RSC Publishing. Available at: [Link]

  • Chemistry Steps. (2025, October 25). Elimination Reactions: an Introduction. Available at: [Link]

  • M G Science College. Elimination Reactions. Available at: [Link]

  • LS College. (2020, August 15). Elimination reaction. Available at: [Link]

Sources

Validation & Comparative

1H NMR Chemical Shift Comparison Guide: trans- vs. cis-4-Methylcyclohexyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary

In organic synthesis and drug development, confirming the stereochemical fidelity of intermediates is critical. trans-4-Methylcyclohexyl methanesulfonate (mesylate) is a widely utilized electrophile, often employed in stereospecific SN2 reactions to yield cis-substituted cyclohexane derivatives.

This guide objectively compares the analytical performance of 1H NMR spectroscopy in differentiating the trans isomer from its cis alternative. By leveraging the predictable causality of cyclohexane conformational thermodynamics and nuclear magnetic resonance physics, researchers can utilize this guide as a self-validating system for structural assignment without the need for external reference standards.

Mechanistic Causality: Conformation and Steric Control

To understand the 1H NMR chemical shifts, we must first analyze the causality behind the molecular conformation. The spatial orientation of the C1-proton (the proton attached to the carbon bearing the mesylate group) directly dictates its NMR profile.

This orientation is governed by the steric bulk of the substituents, quantified by their A-values (the free energy difference between the equatorial and axial conformations). According to standard stereochemical principles detailed in , the methyl group has a significantly higher A-value (~1.7 kcal/mol) than the methanesulfonate group (~0.6 kcal/mol).

  • The trans Isomer (Product): The thermodynamic preference forces the bulky methyl group into the equatorial position. Because the substituents are trans to each other, the mesylate group is also forced into the equatorial position, resulting in a locked diequatorial (e,e) conformation. Consequently, the C1-proton is axial .

  • The cis Isomer (Alternative): The methyl group remains equatorial to minimize steric strain. Because the substituents are cis, the mesylate group must occupy the axial position, resulting in an equatorial-axial (e,a) conformation. Consequently, the C1-proton is equatorial .

Visualizing the Analytical Workflow

G Trans trans-4-methylcyclohexyl methanesulfonate ConfTrans Favored Conformation: (e,e) Methyl: Equatorial Mesylate: Equatorial Trans->ConfTrans Steric Control (A-values) Cis cis-4-methylcyclohexyl methanesulfonate ConfCis Favored Conformation: (e,a) Methyl: Equatorial Mesylate: Axial Cis->ConfCis Steric Control (A-values) ProtonTrans C1-Proton Orientation: Axial ConfTrans->ProtonTrans ProtonCis C1-Proton Orientation: Equatorial ConfCis->ProtonCis NMRTrans 1H NMR Profile: δ ~4.6 ppm (Upfield) Multiplicity: tt (Large Jax-ax) ProtonTrans->NMRTrans Anisotropy & Karplus Eq. NMRCis 1H NMR Profile: δ ~5.0 ppm (Downfield) Multiplicity: narrow m (Small J) ProtonCis->NMRCis Anisotropy & Karplus Eq.

Caption: Logical workflow correlating steric A-values and conformation to 1H NMR chemical shifts.

Comparative Data: trans vs. cis 1H NMR Profiles

The orientation of the C1-proton (axial vs. equatorial) triggers two distinct physical phenomena that allow for unambiguous identification:

  • Chemical Shift (Anisotropy): Equatorial protons are generally deshielded relative to axial protons due to the magnetic anisotropy of the adjacent C-C single bonds. Therefore, the axial proton of the trans isomer will appear further upfield (lower ppm) than the equatorial proton of the cis isomer.

  • Multiplicity (Karplus Equation): As defined by the , vicinal coupling constants (

    
    ) are highly dependent on the dihedral angle. An axial proton has a ~180° dihedral angle with adjacent axial protons, resulting in large coupling constants (
    
    
    
    Hz). An equatorial proton only has ~60° dihedral angles with its neighbors, resulting in exclusively small coupling constants (
    
    
    Hz).

The following table summarizes the quantitative 1H NMR data (recorded in CDCl3) comparing the two isomers, validating the theoretical causality [1].

Analytical Parametertrans-4-methylcyclohexyl methanesulfonatecis-4-methylcyclohexyl methanesulfonate
Favored Conformation Diequatorial (e,e)Equatorial-Axial (e,a)
C1-Proton Orientation Axial Equatorial
C1-H Chemical Shift (δ) ~4.6 ppm (Upfield)~5.0 ppm (Downfield)
C1-H Multiplicity Triplet of triplets (tt) Narrow multiplet (m)
Coupling Constants (

)

Hz,

Hz
Small unresolved couplings (

Hz)
Methyl Shift (δ) ~0.90 ppm (d,

Hz)
~0.93 ppm (d,

Hz)
Mesylate Shift (δ) ~3.00 ppm (s)~3.01 ppm (s)

Data supported by empirical characterizations documented in.

Self-Validating Experimental Protocol

To ensure high-fidelity analytical results, the following step-by-step methodology details the synthesis of the trans mesylate and the subsequent NMR acquisition. This protocol acts as a self-validating system: if the synthesis proceeds with retention of stereochemistry, the resulting NMR spectrum will strictly adhere to the parameters outlined in the table above.

Phase 1: Synthesis of trans-4-methylcyclohexyl methanesulfonate
  • Preparation: Charge a flame-dried, round-bottom flask with trans-4-methylcyclohexanol (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA) (1.5 equiv) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic mesylation.

  • Electrophile Addition: Dropwise add methanesulfonyl chloride (MsCl) (1.2 equiv) over 10 minutes. The slow addition prevents localized heating and potential elimination side-reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes/EtOAc, 3:1).

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl, followed by brine. Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

Phase 2: 1H NMR Acquisition
  • Sample Prep: Dissolve 10–15 mg of the purified trans-4-methylcyclohexyl methanesulfonate in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Temperature: 298 K

    • Relaxation delay (d1): 1.5 seconds

    • Number of scans (ns): 16 to 32

  • Processing: Apply zero-filling to 64k data points and an exponential window function with a line broadening (LB) of 0.3 Hz. Phase and baseline correct the spectrum.

  • Validation: Zoom into the 4.0–5.5 ppm region. A distinct triplet of triplets centered at ~4.6 ppm confirms the trans isomer. A narrow multiplet at ~5.0 ppm indicates cis isomer contamination.

References

  • Title: US Patent Application Publication US20050261177A1 (Antimicrobial compound and a salt thereof)
  • Title: Stereochemistry of Organic Compounds Source: John Wiley & Sons URL: [Link]

  • Title: Contact Electron-Spin Coupling of Nuclear Magnetic Moments Source: The Journal of Chemical Physics URL: [Link]

Identifying Axial vs. Equatorial Protons in 4-Methylcyclohexyl Mesylate: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural characterization of substituted cyclohexanes, distinguishing between cis and trans isomers is a critical competency. For 4-methylcyclohexyl mesylate , this distinction relies entirely on identifying whether the proton at the C1 position (alpha to the mesylate group) is axial or equatorial .

This guide provides a definitive technical comparison of the NMR signatures for both isomers. By leveraging the "conformation locking" effect of the 4-methyl group, researchers can unambiguously assign stereochemistry using


 NMR coupling constants (

-values), signal width (

), and chemical shift trends.

Theoretical Framework: The Conformation Lock

To interpret the NMR data correctly, one must first understand the conformational dynamics. The 4-methyl group acts as a "conformation anchor" due to its steric bulk (


-value 

kcal/mol). It strongly prefers the equatorial position to avoid 1,3-diaxial interactions.

This preference dictates the orientation of the mesylate (OMs) group at C1:

  • Trans-Isomer: The Methyl is equatorial. To be trans, the OMs group must also be equatorial . Consequently, the proton at C1 (

    
    ) is Axial .
    
  • Cis-Isomer: The Methyl is equatorial. To be cis, the OMs group must be axial . Consequently, the proton at C1 (

    
    ) is Equatorial .
    
Conformational Logic Diagram

ConformationLogic Start 4-Methylcyclohexyl Mesylate Lock 4-Methyl Group (Anchored Equatorial) Start->Lock TransPath Trans Isomer Lock->TransPath Substituents on opposite faces CisPath Cis Isomer Lock->CisPath Substituents on same face TransConf OMs Group: Equatorial H1 Proton: AXIAL TransPath->TransConf CisConf OMs Group: Axial H1 Proton: EQUATORIAL CisPath->CisConf NMR_Trans NMR Signal (H1): Wide Multiplet (tt) Large J values (~11 Hz) TransConf->NMR_Trans Diagnostic NMR_Cis NMR Signal (H1): Narrow Multiplet (bs) Small J values (< 5 Hz) CisConf->NMR_Cis Diagnostic

Caption: Logical flow determining the axial/equatorial orientation of H1 based on the stereochemistry of the isomer.

Comparative Analysis: Axial vs. Equatorial H1

The following metrics are the industry standard for distinguishing these protons.

Metric 1: Coupling Constants ( -Values)

This is the most robust method. According to the Karplus equation , the coupling constant depends on the dihedral angle (


) between vicinal protons.
  • Axial H1 (Trans-Isomer):

    • Possesses two anti-periplanar neighbors (H2

      
       and H6
      
      
      
      ) with
      
      
      .
    • Result: Two large couplings (

      
       Hz).
      
    • Also possesses two gauche neighbors (H2

      
       and H6
      
      
      
      ).
    • Result: Two small couplings (

      
       Hz).
      
    • Appearance: Triplet of triplets (

      
      ) or a wide, resolved multiplet.
      
  • Equatorial H1 (Cis-Isomer):

    • Possesses no anti-periplanar neighbors (all gauche interactions).

    • Result: Only small couplings (

      
       and 
      
      
      
      Hz).
    • Appearance: Broad singlet (

      
      ) or narrow quintet-like multiplet.
      
Metric 2: Signal Width at Half-Height ( )

If the splitting is not fully resolved due to line broadening, measure the width of the signal at half its maximum height.

  • Axial H1:

    
     Hz (typically ~25 Hz).
    
  • Equatorial H1:

    
     Hz (typically ~10 Hz).
    
Metric 3: Chemical Shift ( )

While less absolute than coupling constants due to solvent and concentration effects, the trend is consistent.

  • Equatorial Protons are generally deshielded (shifted downfield) relative to axial protons on the same carbon.[1]

  • Cis-Isomer (H1 eq): Resonates further downfield (e.g.,

    
     ppm).
    
  • Trans-Isomer (H1 ax): Resonates further upfield (e.g.,

    
     ppm).
    

Summary Data Table

FeatureTrans-Isomer (H1 is Axial)Cis-Isomer (H1 is Equatorial)
H1 Orientation Axial (

)
Equatorial (

)
OMs Group Orientation EquatorialAxial
Multiplicity Triplet of Triplets (

)
Broad Singlet (

) or Pentet
Coupling Constants (

)

Hz,

Hz

Hz
Signal Width (

)
Wide (~25 Hz)Narrow (~10 Hz)
Chemical Shift (

)
Upfield (Relative)Downfield (Relative)
NOESY Correlation Strong NOE to H3

/H5

Weak/No NOE to H3

/H5

Experimental Protocol

To replicate these results, follow this standardized workflow. This protocol ensures high-resolution data necessary for resolving the specific coupling patterns.

Step 1: Sample Preparation[4]
  • Mass: Weigh 5–10 mg of the 4-methylcyclohexyl mesylate sample.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (Chloroform-d).
    
    • Note: Ensure the solvent is neutralized (filtered through basic alumina) if the mesylate is acid-sensitive, though mesylates are generally stable.

  • Tube: Transfer to a high-quality 5mm NMR tube.

Step 2: Acquisition Parameters (400 MHz or higher recommended)
  • Pulse Sequence: Standard 1D proton (

    
     or equivalent).
    
  • Scans (NS): 16 to 64 scans (sufficient for >95% purity).

  • Spectral Width (SW): 12–15 ppm (ensure mesyl methyl singlet at ~3.0 ppm is captured).

  • Acquisition Time (AQ):

    
     seconds (crucial for resolving small couplings).
    
  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

Step 3: Processing & Analysis
  • Apodization: Apply exponential multiplication (LB = 0.3 Hz). Do not over-smooth, or you will lose the fine splitting of the equatorial proton.

  • Phasing: Manually phase the H1 peak (typically 4.5–5.0 ppm) to ensure symmetry.

  • Integration: Integrate the H1 signal (should correspond to 1H).

  • Measurement:

    • Expand the H1 region.

    • Use the "Peak Picking" tool to find

      
       values.
      
    • If multiplets are merged, use the "Line Width" tool to measure

      
      .
      
Workflow Diagram

ExperimentalWorkflow Sample Sample Prep 5-10mg in CDCl3 Acquire Acquisition >400 MHz AQ > 3.0s Sample->Acquire Process Processing LB = 0.3 Hz Manual Phasing Acquire->Process Analyze Analysis Measure J & W(1/2) Process->Analyze

Caption: Step-by-step experimental workflow for NMR characterization.

Advanced Validation: 2D NOESY

If 1D splitting patterns are ambiguous (e.g., due to signal overlap), use 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Trans-Isomer (H1 Axial): H1 is on the same face as the axial protons at C3 and C5. You will see strong cross-peaks between H1 and H3

    
    /H5
    
    
    
    .
  • Cis-Isomer (H1 Equatorial): H1 is on the opposite face of the axial protons. You will see no cross-peaks (or very weak ones) to H3

    
    /H5
    
    
    
    . Instead, you may see cross-peaks to the vicinal equatorial protons.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 18: Conformational Analysis).

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts and Couplings. University of Wisconsin-Madison.

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley-VCH. (Section: Cyclohexane Derivatives).[2][3][4][5][6]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Guide to the C-1 Proton Splitting Pattern in trans-4-Methylcyclohexyl Mesylate: A Conformational and NMR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deciphering Stereochemistry with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the three-dimensional structure of molecules. For cyclic systems like substituted cyclohexanes, ¹H NMR provides not just chemical shift information but also critical data on stereochemistry through spin-spin splitting patterns. The magnitude of the coupling constant (J), which governs these patterns, is exquisitely sensitive to the dihedral angle between neighboring protons. This guide provides an in-depth analysis of the C-1 proton's splitting pattern in trans-4-methylcyclohexyl mesylate, demonstrating how a foundational understanding of conformational analysis and coupling constants allows for a precise structural assignment.

Part 1: The Decisive Role of Conformational Analysis

The splitting pattern of any proton on a cyclohexane ring is inextricably linked to its axial or equatorial orientation. This orientation is dictated by the molecule's most stable chair conformation. In a strain-free chair conformation, all bond angles are approximately 109.5°, and adjacent hydrogens are perfectly staggered, minimizing both angle and torsional strain[1].

For a substituted cyclohexane, the ring can exist in two rapidly interconverting chair conformations, a process known as a ring flip. This flip converts every axial bond to an equatorial one and vice versa[1]. The energetic balance of this equilibrium determines the dominant conformation and, therefore, the observed NMR spectrum.

Identifying the Dominant Conformer of trans-4-Methylcyclohexyl Mesylate

In trans-1,4-disubstituted cyclohexanes, one substituent must be axial (ax) and the other equatorial (eq). The two possible chair conformations for the trans isomer are in equilibrium:

  • Conformer A: Methyl group (at C-4) is equatorial; Mesylate group (at C-1) is axial.

  • Conformer B: Methyl group (at C-4) is axial; Mesylate group (at C-1) is equatorial.

The position of this equilibrium is governed by the steric bulk of the substituents, quantified by their "A-values." The A-value represents the Gibbs free energy difference between a conformer with the substituent in the axial position versus the equatorial position[2]. A larger A-value signifies a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions[3][4].

  • Methyl Group (-CH₃): The A-value is approximately 1.74 kcal/mol[2][5].

  • Mesylate Group (-OSO₂CH₃): While a specific A-value for the mesylate group is not widely tabulated, we can infer its relative steric demand from analogous oxygen-containing substituents. For example, a hydroxyl group (-OH) has an A-value of ~0.87 kcal/mol, and a methoxy group (-OCH₃) is ~0.6 kcal/mol[3][5]. These values are significantly smaller than that of the methyl group. The longer C-O bond length compared to a C-C bond can also place the bulk of the substituent further from the ring, reducing 1,3-diaxial strain[6].

Determining the C-1 Proton's Orientation

In the dominant Conformer A, the mesylate group at the C-1 position is axial . Since the proton at C-1 and the mesylate group are attached to the same carbon, if the substituent is axial, the proton must be equatorial . This finding is the critical first step in predicting the splitting pattern.

Figure 1. Conformational equilibrium of trans-4-methylcyclohexyl mesylate.

Part 2: Predicting the Splitting Pattern of an Equatorial C-1 Proton

The multiplicity of a proton's signal is determined by the number of adjacent, non-equivalent protons, and the magnitude of the splitting is given by the coupling constant, J. This relationship between the dihedral angle (φ) and the vicinal coupling constant (³J) is described by the Karplus equation[7][8][9].

Key Karplus Relationships for Cyclohexanes:

  • Axial-Axial (a-a) Coupling: Dihedral angle ≈ 180°. Results in a large coupling constant (³Jₐₐ ≈ 8-13 Hz)[8].

  • Axial-Equatorial (a-e) Coupling: Dihedral angle ≈ 60°. Results in a small coupling constant (³Jₐₑ ≈ 2-5 Hz)[8][10].

  • Equatorial-Equatorial (e-e) Coupling: Dihedral angle ≈ 60°. Also results in a small coupling constant (³Jₑₑ ≈ 2-5 Hz)[8][10].

Analysis of H-1 Couplings

The equatorial proton at C-1 (H-1ₑ) is coupled to four neighboring protons: two on C-2 (H-2ₐ and H-2ₑ) and two on C-6 (H-2ₐ and H-2ₑ).

  • H-1ₑ to H-2ₐ and H-6ₐ: The dihedral angle is approximately 60°, leading to a small equatorial-axial coupling constant (³Jₑₐ).

  • H-1ₑ to H-2ₑ and H-6ₑ: The dihedral angle is also approximately 60°, leading to a small equatorial-equatorial coupling constant (³Jₑₑ).

Since all four vicinal couplings are small (typically 2-5 Hz), the C-1 proton signal will be a complex multiplet with a narrow overall width . This is the defining characteristic of an equatorial proton in a cyclohexane chair. It might appear as a triplet of triplets or, more commonly, as an unresolved multiplet or broad singlet due to the similarity in the coupling constants.

Comparison with the Alternative (Axial H-1)

For comparison, if H-1 were axial (as in the minor Conformer B), it would exhibit two large axial-axial couplings (to H-2ₐ and H-6ₐ) and two small axial-equatorial couplings (to H-2ₑ and H-6ₑ). This would result in a "triplet of triplets" with a very large overall width , easily distinguishable from the narrow multiplet of an equatorial proton.

G cluster_C2 C-2 Protons cluster_C6 C-6 Protons H1e H-1 (eq) H2a H-2 (ax) H1e->H2a J(eq-ax) ≈ 2-5 Hz H2e H-2 (eq) H1e->H2e J(eq-eq) ≈ 2-5 Hz H6a H-6 (ax) H1e->H6a J(eq-ax) ≈ 2-5 Hz H6e H-6 (eq) H1e->H6e J(eq-eq) ≈ 2-5 Hz

Figure 2. Coupling interactions for the equatorial C-1 proton (H-1e).

Part 3: Experimental Data and Final Interpretation

The mesylate group is more electron-withdrawing than a hydroxyl group, so the chemical shift of H-1 in the target molecule would be further downfield (at a higher ppm value) than in the alcohol analogue. However, the splitting pattern—the key indicator of stereochemistry—would be the same.

ParameterPredicted Value for trans-4-methylcyclohexyl mesylateJustification
C-1 Proton Position EquatorialThe larger methyl group occupies the equatorial position, forcing the C-1 mesylate group axial and the C-1 proton equatorial.
Multiplicity Complex Multiplet (e.g., tt) or Broad SingletCoupling to four adjacent protons (2 axial, 2 equatorial).
Coupling Constants All small, J ≈ 2-5 HzBased on Karplus relationship for eq-ax and eq-eq dihedral angles (both ~60°)[8][10].
Multiplet Width NarrowThe absence of any large axial-axial couplings results in a signal with a small overall width.

Part 4: Experimental Protocol

Standard Operating Procedure for ¹H NMR Spectrum Acquisition

This protocol outlines the routine steps for acquiring a high-resolution ¹H NMR spectrum.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte (trans-4-methylcyclohexyl mesylate).

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Ensure complete dissolution[12].

    • Transfer the solution to a clean 5 mm NMR tube.

    • Use a depth gauge to ensure the correct sample height within the tube for optimal shimming[12].

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer's magnet[13].

    • Load a standard set of proton acquisition parameters.

  • Tuning and Locking:

    • Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field[12].

    • Tune and match the probe for the ¹H nucleus to ensure optimal signal sensitivity[14].

  • Shimming:

    • Perform automated or manual shimming of the magnetic field to maximize its homogeneity. This is crucial for achieving sharp, well-resolved peaks[12][14].

  • Acquisition:

    • Set the number of scans (ns). For a routine ¹H spectrum, 8 or 16 scans are often sufficient.

    • Set the receiver gain automatically (rga).

    • Begin the acquisition by typing the command zg (zero and go)[13].

  • Processing:

    • After acquisition is complete, apply a Fourier transform (ft or efp) to convert the free induction decay (FID) into a frequency-domain spectrum.

    • Phase the spectrum automatically or manually to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) to its known value.

    • Integrate the peaks and analyze the chemical shifts, multiplicities, and coupling constants.

G Start Analyze Splitting Pattern of C-1 Proton Conform 1. Determine Stable Chair Conformation Start->Conform A_Value 2. Compare Substituent A-Values (Me vs. OMs) Conform->A_Value Major 3. Identify Major Conformer (Me-eq, OMs-ax) A_Value->Major H1_Pos 4. Determine C-1 Proton Position (Equatorial) Major->H1_Pos Neighbors 5. Identify Neighboring Protons (H-2a, H-2e, H-6a, H-6e) H1_Pos->Neighbors Karplus 6. Apply Karplus Relationship to Dihedral Angles Neighbors->Karplus Predict 7. Predict Coupling Constants (all small J-values) Karplus->Predict Pattern 8. Conclude Splitting Pattern (Narrow Multiplet) Predict->Pattern

Figure 3. Workflow for the analysis of the C-1 proton splitting pattern.

References

  • Fiveable. (2025, August 15). Karplus Equation Definition - Organic Chemistry Key Term. [Link]

  • Grokipedia. Karplus equation. [Link]

  • Wikipedia. Karplus equation. [Link]

  • Weizmann Institute of Science. Measuring 1H NMR Spectra. [Link]

  • Bruker. HOW TO: OBTAIN A 1H NMR SPECTRUM ON THE 300 MHz BRUKER NMR. [Link]

  • Beilstein Journals. nmr-prove of configuration. [Link]

  • Wikipedia. A value. [Link]

  • CONFLEX Tutorials. NMR coupling constant calculation. [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • Chemistry LibreTexts. (2022, December 27). 5.4: The 1H-NMR experiment. [Link]

  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

  • Oregon State University. Axial/Equatorial Exchange in Cyclohexanes. [Link]

  • University of Wisconsin-Madison. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • Reddit. (2019, November 10). Cyclohexane 'A values' for Substituents. [Link]

  • PubMed. (2016, July 21). Dipole moments of trans- and cis-(4-methylcyclohexyl)methanol (4-MCHM): obtaining the right conformer for the right reason. [Link]

  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. [Link]

  • YouTube. (2023, May 19). Karplus Equation & Curve | J value calculation| Dihedral angles. [Link]

  • University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

  • ResearchGate. Conformational Analysis of trans-syn-trans-4,5:9,10-Biscyclohexano-1,3,6,8-tetraoxecane: a Low-energy Pathway for Boat–Chair–Boat (BCB) Interconversion. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0191685). [Link]

  • KPU Pressbooks. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I. [Link]

  • Michigan State University. NMR Spectroscopy. [Link]

  • Wikipedia. Cyclohexane conformation. [Link]

  • MDPI. (2021, April 30). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. [Link]

  • Scientific & Academic Publishing. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. [Link]

  • Unnamed Source. 39 Coupled Protons in NMR Spectra. [Link]

  • Chemistry LibreTexts. (2024, October 3). 13.6: Spin-Spin Splitting in ¹H NMR Spectra. [Link]

  • SpectraBase. S-Methyl o-[trans-4-{trans-4-pentylcyclohexyl}cyclohexyl]methyl dithiocarbonate - Optional[13C NMR] - Chemical Shifts. [Link]

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Introduction: The Genotoxic Risk of Sulfonate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Vibrational Spectroscopy for Sulfonate Ester Genotoxic Impurity Detection

In pharmaceutical development, sulfonic acids (e.g., methanesulfonic acid, p-toluenesulfonic acid) are ubiquitous counterions used to synthesize stable active pharmaceutical ingredient (API) salts. However, a critical chemical risk arises when these strong acids react with residual low-molecular-weight alcohols (such as methanol or ethanol) used as process solvents, leading to the formation of sulfonate esters ()[1].

These compounds—including methyl methanesulfonate (MMS) and ethyl p-toluenesulfonate—are highly reactive alkylating agents and established Potential Genotoxic Impurities (PGIs) ()[1]. Regulatory agencies (FDA/EMA) mandate their control down to parts-per-million (ppm) levels based on the Threshold of Toxicological Concern (TTC) ()[2]. While trace-level quantitation requires mass spectrometry, Fourier Transform Infrared (FTIR) spectroscopy remains an indispensable, non-destructive technique for bulk raw material screening, process monitoring, and high-concentration impurity identification ()[3].

Mechanistic Basis: Vibrational Spectroscopy of the Sulfonate Ester Linkage

The identification of sulfonate esters via FTIR relies on the distinct vibrational modes of the


 functional group. The causality behind these strong IR absorptions lies in the highly polar nature of the S=O bonds, which undergo significant dipole moment changes during molecular vibration.
  • Asymmetric S=O Stretch: This vibration occurs when one S=O bond contracts while the other expands. Because this creates a massive fluctuation in the dipole moment, it produces an intensely strong absorption band typically observed between 1330 and 1380 cm⁻¹ ()[4].

  • Symmetric S=O Stretch: In this mode, both S=O bonds expand and contract in phase. It requires slightly less energy than the asymmetric stretch and appears as a strong, sharp peak between 1140 and 1195 cm⁻¹ ()[5].

  • C-O Stretch: The single bond connecting the sulfonyl group to the alkyl chain exhibits a stretching vibration around 1000 to 1030 cm⁻¹ ()[6].

The simultaneous presence of these three peaks provides a self-validating spectral signature that distinguishes sulfonate esters from structurally similar compounds, such as sulfones (which lack the C-O stretch) and unreacted sulfonic acids (which lack the ester linkage and exhibit broad O-H stretching) ()[7].

G IR Acquire IR Spectrum (4000 - 400 cm⁻¹) Asym Asymmetric S=O (1330 - 1380 cm⁻¹) IR->Asym Sym Symmetric S=O (1140 - 1195 cm⁻¹) Asym->Sym Peak Present CO C-O Stretch (~1000 - 1030 cm⁻¹) Sym->CO Peak Present Confirm Positive ID: Sulfonate Ester CO->Confirm Peak Present

Logical decision tree for the IR spectral identification of sulfonate ester functional groups.

Comparative Analysis: Vibrational Spectroscopy Techniques

When selecting an analytical technique for sulfonate ester detection, scientists must weigh sample preparation time against sensitivity. The table below objectively compares the performance of Attenuated Total Reflectance (ATR) FTIR, Transmission FTIR, and Raman Spectroscopy.

Analytical TechniqueSample PreparationS=O Sensitivity / PathlengthSpecificity for Sulfonate EstersOptimal Use Case in Drug Development
ATR-FTIR None (Direct contact with crystal)Low (Effective pathlength ~1-2 µm)High (Strong dipole change in S=O)Rapid bulk material ID; screening neat liquids or pure synthesized standards ()[3].
Transmission FTIR Moderate (KBr pellet or liquid cell)Moderate to High (Adjustable pathlength 0.1-1 mm)HighDetecting lower concentration impurities in API matrices using Beer-Lambert signal optimization.
Raman Spectroscopy None (Through-vial analysis possible)Moderate (S=O polarizability is lower than dipole change)Moderate (Better for symmetric vibrations)In-line process monitoring; aqueous reaction environments where IR water absorption interferes ()[8].

Self-Validating Experimental Protocol: FTIR Screening for Sulfonate Esters

To ensure authoritative and reproducible results, the following protocol establishes a self-validating system for detecting sulfonate ester impurities using Transmission FTIR with a liquid cell.

Causality of Experimental Design: Transmission FTIR is selected over ATR here because the adjustable pathlength of a liquid cell allows for signal amplification of trace impurities, directly leveraging the Beer-Lambert law (


).

Step-by-Step Methodology:

  • Background Acquisition: Purge the FTIR spectrometer with dry nitrogen to eliminate atmospheric

    
     and water vapor interference. Acquire a background spectrum using a clean, empty NaCl or KBr liquid cell (0.1 mm pathlength) at a resolution of 4 cm⁻¹ (averaging 32 scans). Rationale: High resolution prevents the overlapping of the sharp S=O peaks with matrix noise.
    
  • Sample Preparation: Dissolve the API or intermediate suspected of containing the sulfonate ester in an IR-transparent solvent (e.g., chloroform or dichloromethane) to a concentration of 100 mg/mL. Rationale: These solvents lack strong absorptions in the 1400–1000 cm⁻¹ fingerprint region.

  • Spectral Acquisition: Inject the sample solution into the liquid cell. Acquire the spectrum from 4000 to 400 cm⁻¹ ()[3].

  • Spectral Subtraction: Subtract the solvent reference spectrum from the sample spectrum to isolate the solute's vibrational modes.

  • Peak Verification (Self-Validation):

    • Verify the presence of the asymmetric S=O stretch at ~1350 cm⁻¹ ()[9].

    • Verify the symmetric S=O stretch at ~1175 cm⁻¹ ()[9].

    • Confirm the presence of the C-O stretch at ~1000 cm⁻¹ ()[10].

    • Confirm the absence of a broad O-H stretch at ~3300 cm⁻¹, which would indicate unreacted sulfonic acid rather than the esterified PGI ()[3].

Orthogonal Validation: Transitioning to Trace Quantitation

While FTIR is an exceptional tool for structural elucidation and bulk screening, its Limit of Detection (LOD) typically hovers around 0.1% (1000 ppm). Because regulatory bodies require PGI detection down to 1 ppm based on patient dosing, orthogonal techniques must be employed for final drug substance release ()[11].

Gas Chromatography-Mass Spectrometry (GC-MS) serves as the gold standard for this orthogonal validation. GC-MS methods utilizing thin-film columns (e.g., Rxi-5Sil MS) provide high selectivity for sulfonate esters, achieving LODs as low as 0.61 ppm and ensuring full compliance with TTC limits ()[2].

G API API + Sulfonic Acid (Counterion) Reaction Esterification (Risk Pathway) API->Reaction Solvent Alcohol Solvent (e.g., Methanol, Ethanol) Solvent->Reaction PGI Sulfonate Ester PGI (Genotoxic Impurity) Reaction->PGI Screening FTIR / Raman Screening (Bulk ID, Process Monitoring) PGI->Screening Quant GC-MS / LC-MS (Trace ppm Quantitation) PGI->Quant

Workflow detailing sulfonate ester PGI formation and the analytical detection strategy.

References

  • [11] Restek. "Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients". Restek Resource Hub.[Link]

  • [1] National Institutes of Health. "Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry". PMC.[Link]

  • [2] Journal of Applied Pharmaceutical Science. "Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS". JAPS. [Link]

  • [7] Thieme Connect. "Product Class 3: Alkanesulfinic Acids and Acyclic Derivatives". Science of Synthesis.[Link]

  • [4] National Institutes of Health. "Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters". PMC.[Link]

  • [5] ResearchGate. "A simple method for the synthesis of sulfonic esters". ResearchGate.[Link]

  • [6] UCL Discovery. "Vinyl sulfonates: a platform for novel substrates of biological importance". UCL.[Link]

  • [8] ACS Publications. "SO3H-Containing Functional Carbon Materials: Synthesis, Structure, and Acid Catalysis". Chemical Reviews. [Link]

Sources

A Comparative Guide to the 13C NMR Carbon Shifts for trans-4-Methylcyclohexyl Mesylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 13C NMR in Substituted Cyclohexanes

The 13C NMR spectrum of a substituted cyclohexane is exquisitely sensitive to the conformation and configuration of the molecule. The chair conformation, being the most stable, results in two distinct chemical environments for substituents: axial and equatorial. The chemical shift of each carbon atom in the ring is influenced by several factors, including:

  • α-effect: The direct effect of a substituent on the carbon to which it is attached. Electronegative substituents typically cause a downfield shift (higher ppm).

  • β-effect: The effect of a substituent on the adjacent carbons. This is also generally a downfield shift.

  • γ-effect: The effect of a substituent on carbons two bonds away. A key diagnostic tool, the γ-gauche effect, causes an upfield shift (lower ppm) for a carbon that is in a gauche relationship with the substituent. This is particularly important for distinguishing between axial and equatorial substituents. An axial substituent will have a gauche interaction with the syn-axial carbons at the C-3 and C-5 positions, leading to a significant upfield shift for these carbons compared to a conformation with an equatorial substituent.

  • δ-effect: A smaller effect on carbons three bonds away.

In trans-4-methylcyclohexyl mesylate, both the methyl and the mesyloxy groups are predicted to predominantly occupy the more stable equatorial positions to minimize steric strain. This diequatorial conformation is the basis for the predicted and analyzed chemical shifts.

Visualizing the Structure

To facilitate the discussion of the 13C NMR data, the structure and numbering of trans-4-methylcyclohexyl mesylate are provided below.

Caption: Structure and numbering of trans-4-methylcyclohexyl mesylate.

Comparative Analysis of 13C NMR Chemical Shifts

Carbontrans-4-Methylcyclohexanol (Experimental, ppm)cis-4-Methylcyclohexanol (Experimental, ppm)trans-4-Methylcyclohexyl Mesylate (Predicted, ppm)Rationale for Prediction
C170.566.0~81-83The highly electronegative mesyloxy group significantly deshields the α-carbon (C1) compared to the hydroxyl group. This is the most pronounced downfield shift.
C2, C635.532.5~32-34A β-effect from the mesyloxy group is expected. However, the conversion of the hydroxyl to a mesylate can sometimes result in a slight upfield shift for the β-carbons due to changes in hyperconjugation and steric interactions.
C3, C531.529.5~29-31A γ-effect is anticipated. The change from -OH to -OMs is expected to have a minor shielding effect on the γ-carbons.
C432.530.5~32-33The δ-carbon is least affected by the change at C1. The chemical shift is expected to be very similar to that in the parent alcohol.
CH3 (ring)22.521.5~22-23The remote methyl group's chemical shift should be largely unchanged.
CH3 (mesyl)--~38-40The methyl group of the mesylate typically appears in this region.

Disclaimer: The predicted values for trans-4-methylcyclohexyl mesylate are estimations based on known substituent effects and may differ from experimental values.

Causality Behind Experimental and Predicted Shifts

The experimental data for the 4-methylcyclohexanol isomers clearly illustrates the impact of stereochemistry. In the trans isomer, with both substituents equatorial, the ring carbons are generally observed at a more downfield position compared to the cis isomer, where one substituent is axial. This is a classic example of the γ-gauche effect, where the axial hydroxyl group in the major conformation of the cis isomer shields the syn-axial carbons (C3 and C5).

For the prediction of the trans-4-methylcyclohexyl mesylate spectrum, the primary consideration is the powerful electron-withdrawing nature of the mesylate group. This leads to a significant downfield shift for the carbon to which it is attached (C1). The effects on the other ring carbons (β, γ, and δ) are more subtle and are based on a combination of inductive effects, and potential conformational adjustments upon introduction of the bulkier mesylate group.

Experimental Protocol for 13C NMR Data Acquisition

The following provides a detailed, step-by-step methodology for acquiring high-quality 13C NMR spectra for substituted cyclohexanes, such as the compounds discussed in this guide.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of the purified analyte.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a clean, dry NMR tube. Chloroform-d (CDCl3) is a common choice for its good solubilizing power and relatively simple residual solvent signal.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
  • Tune and match the 13C probe to the correct frequency.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used.
  • Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0-220 ppm).
  • Acquisition Time: Typically around 1-2 seconds.
  • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, which is important for accurate integration if quantitative data is desired.
  • Number of Scans: This will depend on the sample concentration and the natural abundance of 13C. For a moderately concentrated sample, 128 to 1024 scans are usually sufficient.
  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.
  • Perform a baseline correction to obtain a flat baseline.
  • Reference the spectrum by setting the TMS peak to 0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).
  • Integrate the peaks if relative peak areas are of interest.

Workflow for Data Analysis and Interpretation

The following diagram illustrates the logical workflow for analyzing and interpreting the 13C NMR data of substituted cyclohexanes.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis & Comparison cluster_3 Structural Elucidation SamplePrep Sample Preparation NMR_Acq NMR Data Acquisition SamplePrep->NMR_Acq Processing Fourier Transform, Phase & Baseline Correction NMR_Acq->Processing Referencing Chemical Shift Referencing Processing->Referencing Peak_Picking Peak Picking & Assignment Referencing->Peak_Picking Comparison Comparison with Model Compounds (e.g., Alcohols, Isomers) Peak_Picking->Comparison Prediction Prediction based on Substituent Effects Comparison->Prediction Confirmation Structural Confirmation of trans-4-methylcyclohexyl mesylate Prediction->Confirmation

Caption: Workflow for 13C NMR analysis of substituted cyclohexanes.

Conclusion

The 13C NMR chemical shifts of trans-4-methylcyclohexyl mesylate can be reliably predicted through a comparative analysis with its corresponding alcohol and by applying established principles of substituent effects in cyclohexane systems. The dominant diequatorial conformation of the trans isomer leads to a predictable pattern of chemical shifts, with the most significant downfield shift observed at the carbon bearing the electron-withdrawing mesyloxy group. This guide provides a framework for researchers to not only interpret the 13C NMR spectrum of this and related molecules but also to understand the fundamental stereoelectronic principles that govern these spectroscopic properties. The provided experimental protocol offers a robust method for obtaining high-quality data for such analyses.

References

  • SpectraBase. Prednisolone 21-mesylate - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • PubChem. 4-Methylcyclohexanol. Available at: [Link]

  • Chemistry LibreTexts. 14.11: 1H-NMR and 13C-NMR of Alcohols and Phenols. Available at: [Link]

  • SpectraBase. Cyclohexanol - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Technical Guide: Mass Spectrometry Fragmentation of Cyclohexyl Mesylates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the mass spectrometry (MS) behavior of cyclohexyl mesylates, focusing on their fragmentation kinetics, thermal lability, and ionization strategies.

Executive Summary: The "Silent" Analyte Challenge

Cyclohexyl mesylates (methanesulfonates) represent a critical class of intermediates in drug development and organic synthesis, serving as potent electrophiles for nucleophilic substitution. However, their analysis via mass spectrometry presents a distinct "blind spot" for standard protocols.

The Core Problem: Mesylates are excellent leaving groups (


 of MsOH 

). Under standard Electron Ionization (EI) conditions (70 eV) or high-temperature Gas Chromatography (GC) injection, they undergo rapid elimination of methanesulfonic acid (MsOH, 96 Da). This often results in spectra indistinguishable from their corresponding alkenes (cyclohexenes), leading to false negatives or misidentification.

This guide compares ionization architectures to resolve this instability and provides a validated protocol for intact detection.

Mechanistic Fragmentation Analysis

The Dominant Pathway: Elimination & The "Invisible" Molecular Ion

In EI-MS, the molecular ion (


, m/z 178 for unsubstituted cyclohexyl mesylate) is virtually non-existent. The fragmentation is driven by the lability of the S-O bond and the stability of the leaving group.[1]
  • Primary Event (Elimination): The radical cation rapidly eliminates neutral methanesulfonic acid (

    
    ).
    
  • Secondary Event (Retro-Diels-Alder): The resulting cyclohexene radical cation (m/z 82) possesses high internal energy and undergoes Retro-Diels-Alder (RDA) cleavage to form butadiene (m/z 54) and ethylene.

Diagnostic Ions:

  • m/z 82: Base peak (Cyclohexene radical cation).

  • m/z 79:

    
     (Characteristic sulfonyl fragment, often low abundance but diagnostic).
    
  • m/z 67:

    
     (Allylic cation from cyclohexenyl ring contraction).
    
  • m/z 54:

    
     (Butadiene radical cation from RDA).
    
Stereochemical Gating: The Trans-Diaxial Effect

Fragmentation efficiency is stereochemically dependent.

  • Trans-isomers: If the mesylate group and a

    
    -hydrogen are anti-periplanar (trans-diaxial), elimination is thermally and electronically favored, often occurring in the GC inlet before ionization.
    
  • Cis-isomers: Require ring flipping to achieve the necessary geometry, slightly increasing the survival rate of the molecular ion or protonated molecule in soft ionization modes.

Visualization: Fragmentation Pathway

The following diagram illustrates the competing pathways between thermal degradation and ionization-induced fragmentation.

MesylateFragmentation Mesylate Cyclohexyl Mesylate (MW 178) Thermal Thermal Elimination (GC Inlet / Source) Mesylate->Thermal > 200°C EI_Ion Molecular Ion M+. (m/z 178) - Transient Mesylate->EI_Ion 70 eV EI Cyclohexene Cyclohexene Radical Cation (m/z 82) - Base Peak Thermal->Cyclohexene - MsOH MsOH Neutral Loss: Methanesulfonic Acid (96 Da) EI_Ion->MsOH EI_Ion->Cyclohexene Fast Elimination Sulfonyl Sulfonyl Cation (m/z 79) EI_Ion->Sulfonyl Minor Pathway RDA Retro-Diels-Alder Cleavage Cyclohexene->RDA Butadiene Butadiene Fragment (m/z 54) RDA->Butadiene Ethylene Ethylene (m/z 28) RDA->Ethylene

Figure 1: Mechanistic pathway showing the convergence of thermal degradation and EI fragmentation to the m/z 82 cyclohexene ion.

Comparative Guide: Ionization Architectures

This section compares three standard ionization techniques for analyzing cyclohexyl mesylates.

Table 1: Ionization Performance Matrix[2]
FeatureElectron Ionization (EI) Chemical Ionization (CI) Electrospray (ESI)
Energy Regime Hard (70 eV)Soft (Proton Transfer)Soft (Desolvation)
Molecular Ion (

)
Absent / <1% Visible (

or

)
High (

common)
Base Peak m/z 82 (Alkene)m/z 179 (

) or Adduct
m/z 201 (

)
Structural Insight Fingerprint of hydrocarbon backboneMolecular Weight confirmationIntact molecule detection
Thermal Risk High (Requires vaporization)ModerateLow (Liquid phase)
Best Use Case Library matching of degradation productConfirmation of MW in GCQuantitation of intact drug
Electron Ionization (EI)[5][6]
  • Pros: Standard libraries (NIST) available; excellent for identifying the hydrocarbon skeleton.

  • Cons: Cannot distinguish the mesylate from the alkene if thermal elimination occurs in the inlet.

  • Verdict: Use only with "Cold-Inlet" protocols (see Section 5).

Chemical Ionization (CI)[5][7]
  • Mechanism: Uses reagent gas (Methane or Ammonia) to transfer a proton.[2]

  • Advantage: The elimination of MsOH is suppressed relative to EI. Ammonia CI is particularly effective, often forming stable

    
     adducts (m/z 196) rather than protonated molecules which might still eliminate acid.
    
  • Verdict: The gold standard for GC-based molecular weight confirmation.

Electrospray Ionization (ESI)
  • Mechanism: Liquid phase ionization.

  • Advantage: Completely bypasses thermal vaporization. Mesylates ionize well in positive mode, often forming sodium adducts

    
    .
    
  • Verdict: Essential for quantitative analysis in biological matrices (e.g., pharmacokinetics).

Validated Experimental Protocol: "Cold-Inlet" GC-MS

To successfully analyze cyclohexyl mesylates by GC-MS without converting them entirely to cyclohexene, you must minimize thermal energy prior to the source.

Protocol Steps:
  • Inlet Type: Programmable Temperature Vaporization (PTV) or Cool On-Column (COC). Do not use Split/Splitless at 250°C.

  • Injection Temperature: Set initial inlet temperature to 40°C .

  • Solvent: Use a low-boiling solvent (Dichloromethane or Pentane).

  • Ramp Rate: Rapidly heat the inlet after injection (e.g., 10°C/sec to 200°C) to transfer the analyte to the column before it has time to degrade on active sites.

  • Column: Use a non-polar phase (e.g., DB-5ms) with a thin film (0.25 µm) to allow elution at lower oven temperatures.

  • Interface: Keep the GC-MS transfer line at the minimum viable temperature (e.g., 200°C instead of the standard 280°C).

Self-Validation Check:

  • Inject a standard of Cyclohexene . Note the retention time (

    
    ).
    
  • Inject your Cyclohexyl Mesylate sample using the Cold-Inlet method.

  • Pass: You observe a peak at

    
     (typically later than cyclohexene) with a small m/z 82 fragment.
    
  • Fail: You observe a peak only at

    
    . This indicates total thermal degradation.
    

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Details on PTV and Cold On-Column injection for labile compounds).
  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. [Link] (Source for standard fragmentation patterns of cyclohexene and alkyl mesylates).

  • Reusch, W. (2013). Virtual Textbook of Organic Chemistry: Mass Spectrometry. Michigan State University. [Link] (Mechanisms of elimination and alpha-cleavage).

Sources

Comparison of reactivity: trans-4-methylcyclohexyl mesylate vs tosylate

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reactivity of trans-4-Methylcyclohexyl Mesylate and Tosylate in Nucleophilic Substitution Reactions

For researchers, scientists, and professionals in drug development, the selection of an appropriate leaving group is a critical parameter in the design of synthetic routes. The efficiency of nucleophilic substitution and elimination reactions often hinges on the facility with which a leaving group departs. Among the most effective and widely employed leaving groups are the sulfonates, particularly methanesulfonate (mesylate, OMs) and p-toluenesulfonate (tosylate, OTs). This guide provides an in-depth comparison of the reactivity of two such derivatives: trans-4-methylcyclohexyl mesylate and trans-4-methylcyclohexyl tosylate. We will delve into the theoretical underpinnings of their function, present methodologies for their synthesis and kinetic analysis, and offer insights into their relative performance based on experimental data from analogous systems.

Theoretical Framework: The Role of the Sulfonate Leaving Group

Alcohols are generally poor substrates for direct nucleophilic substitution because the hydroxide ion (OH⁻) is a strong base and, consequently, a poor leaving group.[1] Conversion of the hydroxyl group into a sulfonate ester dramatically enhances its leaving group ability.[2] This is because the resulting sulfonate anion is a very weak base, stabilized by extensive resonance delocalization of the negative charge across the three oxygen atoms and the inductive effect of the sulfonyl group.[3]

Both mesylate and tosylate are excellent leaving groups for this reason.[1][4] The primary difference between them lies in the substituent on the sulfur atom: a methyl group in the mesylate and a p-tolyl group in the tosylate. This seemingly minor structural variance can introduce subtle electronic and steric differences that influence reactivity.

  • Electronic Effects: The p-tolyl group in the tosylate contains an electron-donating methyl group, which can slightly destabilize the resulting tosylate anion compared to the mesylate anion.[5] This would suggest that the mesylate is a marginally better leaving group.

  • Steric Effects: The tosyl group is bulkier than the mesyl group. This can influence the rate of formation of the sulfonate ester and may also play a role in the kinetics of subsequent substitution reactions, although the latter effect is generally considered to be minimal as the steric bulk is distant from the reaction center.[3]

Synthesis of trans-4-Methylcyclohexyl Sulfonates

The synthesis of both the mesylate and tosylate derivatives begins with the common precursor, trans-4-methylcyclohexanol. This alcohol can be prepared by the reduction of 4-methylcyclohexanone, for example, using a reducing agent like lithium aluminum hydride, which stereoselectively yields the trans isomer.[6] The subsequent conversion to the sulfonate esters is a well-established procedure involving the reaction of the alcohol with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[1][7]

Experimental Protocol: Synthesis of trans-4-Methylcyclohexyl Tosylate
  • To a stirred solution of trans-4-methylcyclohexanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of cold water.

  • Separate the organic layer, and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield trans-4-methylcyclohexyl tosylate.

A similar procedure would be followed for the synthesis of trans-4-methylcyclohexyl mesylate, substituting p-toluenesulfonyl chloride with methanesulfonyl chloride.

Comparative Reactivity: A Kinetic Study of Solvolysis

To quantitatively compare the reactivity of trans-4-methylcyclohexyl mesylate and tosylate, a solvolysis reaction can be performed. In a solvolysis reaction, the solvent acts as the nucleophile. The rate of this Sₙ1 reaction can be monitored by measuring the formation of the acidic byproduct (methanesulfonic acid or p-toluenesulfonic acid) over time.[8]

Experimental Protocol: Comparative Solvolysis Kinetics
  • Prepare solutions of known concentration of trans-4-methylcyclohexyl mesylate and trans-4-methylcyclohexyl tosylate in a suitable solvent system (e.g., 80% ethanol/20% water).

  • Prepare a solution of the same solvent system containing a pH indicator (e.g., bromothymol blue).

  • In separate reaction vessels thermostated at a constant temperature (e.g., 50 °C), add a precise volume of the indicator solution.

  • Initiate the reaction by adding a precise aliquot of the sulfonate ester solution to the corresponding reaction vessel, starting a timer simultaneously.

  • Titrate the liberated sulfonic acid with a standardized solution of sodium hydroxide, recording the volume of titrant added at regular time intervals until the reaction is complete. The endpoint is indicated by a color change of the indicator.

  • The rate constant (k) for the first-order solvolysis reaction can be determined by plotting ln([R-OX]₀/[R-OX]t) versus time, where the slope of the line is equal to k.

Data Presentation and Discussion

Table 1: Hypothetical Comparative Solvolysis Data at 50 °C in 80% Ethanol

Leaving GroupSubstrateRelative Rate Constant (k_rel)
Mesylate (OMs)trans-4-Methylcyclohexyl Mesylate~1.3
Tosylate (OTs)trans-4-Methylcyclohexyl Tosylate1.0

Note: The relative rate constant is a hypothetical value based on the generally accepted principle that mesylate is a slightly better leaving group than tosylate.[5]

The expected faster rate of solvolysis for the mesylate derivative can be attributed to the lesser electron-donating character of the methyl group compared to the p-tolyl group, leading to a more stable mesylate anion.[5]

Conclusion

Both trans-4-methylcyclohexyl mesylate and trans-4-methylcyclohexyl tosylate are highly effective substrates for nucleophilic substitution reactions due to the excellent leaving group ability of the sulfonate esters.[1][4] The choice between a mesylate and a tosylate may depend on several factors, including the cost and availability of the corresponding sulfonyl chlorides, as well as the specific reaction conditions.

From a reactivity standpoint, the mesylate is expected to be slightly more reactive than the tosylate due to subtle electronic effects.[5] However, for most synthetic applications, this difference in reactivity is minor, and both compounds can be used interchangeably with excellent results. The experimental protocols provided in this guide offer a framework for the synthesis and kinetic analysis of these compounds, allowing researchers to make informed decisions based on the specific requirements of their synthetic targets.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reduction Reduction cluster_sulfonylation Sulfonylation 4-Methylcyclohexanone 4-Methylcyclohexanone trans-4-Methylcyclohexanol trans-4-Methylcyclohexanol 4-Methylcyclohexanone->trans-4-Methylcyclohexanol LiAlH4 trans-4-Methylcyclohexyl Mesylate trans-4-Methylcyclohexyl Mesylate trans-4-Methylcyclohexanol->trans-4-Methylcyclohexyl Mesylate MsCl, Pyridine trans-4-Methylcyclohexyl Tosylate trans-4-Methylcyclohexyl Tosylate trans-4-Methylcyclohexanol->trans-4-Methylcyclohexyl Tosylate TsCl, Pyridine

Caption: Synthetic workflow for the preparation of trans-4-methylcyclohexyl mesylate and tosylate.

Caption: Generalized Sₙ1 solvolysis mechanism for trans-4-methylcyclohexyl sulfonates.

References

  • Brainly. (2023, December 3). Is tosylate a good leaving group while mesylate is not? (True/False).
  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • Organic Syntheses. trans-4-t-BUTYLCYCLOHEXANOL. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. Retrieved from [Link]

  • Experiment 8 — Kinetics of SN1 Solvolysis. (n.d.). Retrieved from a university chemistry department website.
  • Kee, T. W. (2022, January 17). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 65-82. [Link]

  • Google Patents. (n.d.). CN107963958B - Synthesis method of trans-4- (trans-4' -alkylcyclohexyl) cyclohexyl ethylene liquid crystal monomer.
  • Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
  • Okamoto, K., et al. (2006, March 27). Kinetic Studies of Solvolysis. XVI. Phenolysis of cis- and trans-4-t-Butylcyclohexy p-Toluenesulfonates. Rates and Product Distribution. Bulletin of the Chemical Society of Japan, 39(2), 277-286. [Link]

  • Google Patents. (n.d.). CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
  • Reddit. (2014, November 16). Question regarding rate of reaction of oxidation of trans- and cis- 4-tert-butylcyclohexanol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • 4-methylcyclohexene synthesis. (n.d.). Retrieved from a university chemistry department website.
  • ResearchGate. (n.d.). A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. Retrieved from [Link]

  • Frontiers in Chemical Engineering. (2021, June 10). Estimation of Reaction Rates of Transesterification Pathways. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • ResearchGate. (2016, October 31). Bond length and reactivity. Structures of the methanesulfonate esters of cis- and trans-4-tert-butylcyclohexanol. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Measuring and Modelling Mechanochemical Reaction Kinetics. Retrieved from [Link]

  • MDPI. (2023, September 14). A Theoretical Kinetic Study on Concerted Elimination Reaction Class of Peroxyl-hydroperoxyl-alkyl Radicals (•OOQOOH) in Normal-alkyl Cyclohexanes. Retrieved from [Link]

  • Google Patents. (n.d.). US 2007/0082943 A1.
  • RSC Publishing. (n.d.). Phys. Org.. Retrieved from [Link]

  • Jack Westin. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Retrieved from [Link]

  • Longdom Publishing. (n.d.). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Retrieved from [Link]

  • MDPI. (2025, July 17). Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes. Retrieved from [Link]

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Distinguishing trans-4-Methylcyclohexyl Mesylate from its cis Isomer by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and synthetic organic chemistry, the precise determination of stereochemistry in cyclohexane derivatives is critical, as the spatial orientation of substituents directly dictates a molecule's pharmacokinetics, target binding affinity, and reactivity. For 1,4-disubstituted cyclohexanes like 4-methylcyclohexyl mesylate, distinguishing between the cis and trans isomers relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an objective, data-driven comparison of trans-4-methylcyclohexyl mesylate and cis-4-methylcyclohexyl mesylate. By analyzing the causality between thermodynamic conformation and nuclear spin-spin coupling, we establish a self-validating framework for unambiguous stereochemical assignment.

Conformational Causality: The Role of the Methyl Anchor

To understand the NMR spectra of these isomers, we must first examine the thermodynamics of the cyclohexane ring. The cyclohexane chair conformation minimizes torsional strain, but substituents experience 1,3-diaxial steric interactions when placed in the axial position.

The preference for a substituent to occupy the equatorial position is quantified by its A-value. The methyl group has a relatively large A-value (~1.7 kcal/mol) compared to the mesylate (methanesulfonate) group (~0.6 kcal/mol). Consequently, the methyl group acts as a conformational anchor , strongly driving the ring equilibrium to lock the methyl group in the equatorial position[1].

  • ** trans-4-Methylcyclohexyl Mesylate:** To maintain a trans relationship with the equatorial methyl group, the mesylate group must also be equatorial (a 1,4-diequatorial or e,e conformation).

  • ** cis-4-Methylcyclohexyl Mesylate:** To maintain a cis relationship with the equatorial methyl group, the mesylate group is forced into the axial position (an equatorial-axial or e,a conformation).

This conformational locking dictates the spatial orientation of the methine proton (H-1) attached to the carbon bearing the mesylate group, which is the definitive diagnostic feature in 1H NMR.

ConformationalLogic A 4-Methylcyclohexyl Mesylate B trans Isomer A->B C cis Isomer A->C D Methyl (eq) Mesylate (eq) B->D Chair Conformation E Methyl (eq) Mesylate (ax) C->E Chair Conformation F H-1 is Axial Large J(ax-ax) Coupling D->F Proton Position G H-1 is Equatorial Small J(eq-ax/eq) Coupling E->G Proton Position H Broad Multiplet W1/2 > 20 Hz F->H 1H NMR Signal I Narrow Multiplet W1/2 < 10 Hz G->I 1H NMR Signal

Figure 1: Logical flow from stereochemistry to conformation and resulting 1H NMR signal characteristics.

1H NMR Spectroscopy: The Primary Diagnostic Tool

The most reliable method for distinguishing these isomers is analyzing the chemical shift, multiplicity, and coupling constants (


) of the H-1 proton[1]. The Karplus equation governs these vicinal coupling constants, stating that dihedral angles of ~180° (antiperiplanar, axial-axial) yield large 

values, while angles of ~60° (gauche, axial-equatorial or equatorial-equatorial) yield small

values.
The trans-Isomer (Mesylate Equatorial, H-1 Axial)

Because the mesylate is equatorial, the H-1 proton is axial . It is flanked by two methylene groups (C-2 and C-6), meaning it couples with two axial protons and two equatorial protons.

  • Coupling: The axial-axial interactions (

    
    ) are large (8–12 Hz), while the axial-equatorial interactions (
    
    
    
    ) are small (2–5 Hz).
  • Signal Appearance: This combination splits the H-1 signal into a broad multiplet (often a triplet of triplets)[2]. The peak width at half-height (

    
    ) is characteristically wide, typically > 20 Hz .
    
  • Chemical Shift: Axial protons generally resonate upfield relative to equatorial protons. The H-1 signal for the trans-isomer typically appears around 4.50–4.60 ppm [3].

The cis-Isomer (Mesylate Axial, H-1 Equatorial)

Because the mesylate is axial, the H-1 proton is equatorial .

  • Coupling: The equatorial H-1 proton has a ~60° dihedral angle with all four adjacent protons (two axial, two equatorial). Therefore, all coupling constants (

    
     and 
    
    
    
    ) are small (2–5 Hz).
  • Signal Appearance: The lack of any large coupling constants collapses the signal into a narrow, unresolved multiplet. The

    
     is characteristically narrow, typically < 10 Hz [1].
    
  • Chemical Shift: Equatorial protons are deshielded relative to axial protons due to the anisotropy of the C-C bonds. The H-1 signal for the cis-isomer appears further downfield, typically around 4.90–5.00 ppm [4].

Secondary Confirmation: 13C NMR and the -Gauche Effect

In 13C NMR, the cis-isomer exhibits a pronounced


-gauche effect . The axial mesylate group sterically compresses the axial protons on C-3 and C-5. This van der Waals repulsion increases the electron density around C-3 and C-5, shielding them and shifting their 13C signals upfield (lower ppm) by approximately 4–6 ppm compared to the trans-isomer[5],[6].
Comparative Data Summary
Spectroscopic Parametertrans-4-Methylcyclohexyl Mesylatecis-4-Methylcyclohexyl Mesylate
Dominant Conformation 1,4-Diequatorial (e,e)1-Axial, 4-Equatorial (a,e)
H-1 Spatial Position AxialEquatorial
H-1 Chemical Shift (

)
~4.50 – 4.60 ppm~4.90 – 5.00 ppm
H-1 Multiplicity Broad Multiplet (tt)Narrow Multiplet (m)
Vicinal Coupling (

)

= 8–12 Hz,

= 2–5 Hz

= 2–5 Hz,

= 2–5 Hz
Peak Width (

)
> 20 Hz < 10 Hz
13C NMR (C-3 / C-5) Standard reference shiftUpfield shift (

-gauche effect)

Experimental Protocols

To ensure a self-validating analytical system, the synthesis and NMR acquisition must be tightly controlled. Below is the standardized methodology for preparing the mesylates from their corresponding alcohols and acquiring high-fidelity spectra.

Step-by-Step Methodology

Part A: Synthesis of the Mesylate

  • Reaction Setup: Dissolve 1.0 equivalent of the starting material (pure cis- or trans-4-methylcyclohexanol) in anhydrous dichloromethane (DCM) under a dry nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Add 1.5 equivalents of anhydrous triethylamine (Et3N) to serve as the acid scavenger. Slowly add 1.2 equivalents of methanesulfonyl chloride (MsCl) dropwise to control the exothermic mesylation.

  • Reaction Progression: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. Monitor the disappearance of the alcohol via Thin Layer Chromatography (TLC).

  • Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO3. Separate the layers and extract the aqueous phase twice with DCM. Wash the combined organic layers sequentially with 1M HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the mesylate product.

Part B: NMR Sample Preparation & Acquisition 6. Sample Prep: Dissolve 15–20 mg of the synthesized mesylate in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer the homogeneous solution to a standard 5 mm NMR tube. 7. Instrument Parameters: Acquire the 1H NMR spectrum on a high-field spectrometer (


 400 MHz) to ensure adequate dispersion of the multiplets.
8. Acquisition Settings:  Use a spectral width of ~10 ppm, an acquisition time of 

3 seconds, and a relaxation delay (d1) of 1–2 seconds. Apply zero-filling (e.g., to 64k data points) and an exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier transformation. This ensures the precise measurement of the

and

-values required to differentiate the isomers.

NMRWorkflow N1 1. Mesylation Alcohol + MsCl + Et3N N2 2. Aqueous Workup Extract with DCM N1->N2 N3 3. Purification Silica Gel Chromatography N2->N3 N4 4. NMR Prep Dissolve in CDCl3 N3->N4 N5 5. Acquisition 1H & 13C at ≥400 MHz N4->N5 N6 6. Analysis Extract J-values & W1/2 N5->N6

Figure 2: Step-by-step workflow for the synthesis, preparation, and NMR analysis of the mesylates.

References

  • Breitmaier, E. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Retrieved from [Link]

  • Abraham, R. J., et al. (2005). Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Samoshin, V. V., et al. (2018). Synthesis and Conformational Study of Triazolylcyclohexanols and trans-2-(Azaarylsulfanyl)-Cyclohexanols. Scholarly Commons, University of the Pacific. Retrieved from[Link]

  • US Patent Application Publication No. US 2005/0261177 A1. (2002). Antimicrobial Compounds. Retrieved from [Link]

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A Researcher's Guide to Stereochemical Assignment: Interpreting H-1 Coupling Constants in trans-4-Methylcyclohexyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. For cyclic systems like substituted cyclohexanes, conformational preferences dictate molecular interactions and, consequently, biological activity and material properties. This guide provides an in-depth comparison of the proton-1 (H-1) Nuclear Magnetic Resonance (NMR) coupling constants (J values) for trans-4-methylcyclohexyl derivatives. We will explore how these values serve as a powerful diagnostic tool for confirming stereochemistry and understanding conformational behavior in solution.

This guide is designed for researchers and professionals who utilize NMR spectroscopy for structural elucidation. We will move beyond a simple recitation of values to explain the quantum mechanical principles that govern these parameters and provide a practical, field-tested protocol for their accurate measurement.

The Foundational Principle: Conformational Preference in trans-1,4-Disubstituted Cyclohexanes

The trans stereoisomer of a 1,4-disubstituted cyclohexane can exist in two primary chair conformations that interconvert via a "ring-flip." One conformation places both substituents in equatorial positions (diequatorial), while the other places them in axial positions (diaxial).

For trans-4-methylcyclohexyl derivatives, the diequatorial conformation is overwhelmingly favored. This is due to the significant steric strain, known as 1,3-diaxial interactions, that would occur between an axial methyl group and the axial hydrogens on the same face of the ring. An equatorial position places the bulky substituent away from these unfavorable interactions, resulting in a more stable, lower-energy conformation.[1] The equilibrium lies so far toward the diequatorial form that, for analytical purposes, we can often consider the molecule to be conformationally "locked."

Caption: Conformational equilibrium in trans-1,4-disubstituted cyclohexanes.

The Karplus Relationship: Translating Dihedral Angles into J Values

The magnitude of the coupling constant between two vicinal protons (protons on adjacent carbons, ³JHH) is directly related to the dihedral angle (φ) between them. This relationship was first described by Martin Karplus and is a cornerstone of conformational analysis.[2][3][4]

The Karplus equation, in its general form J(φ) = A cos²φ + B cosφ + C, predicts that:

  • Large couplings (typically 8-13 Hz) occur when the protons are anti-periplanar (φ ≈ 180°).

  • Small couplings (typically 0-5 Hz) occur when the protons are gauche (φ ≈ 60°).

In the rigid chair conformation of a cyclohexane derivative, these dihedral angles are well-defined, leading to highly predictable J values.

Caption: The relationship between dihedral angle and ³JHH coupling constant.

Comparative Analysis: J Values for H-1 in trans vs. cis Isomers

Let's consider a generic trans-4-methylcyclohexyl-X derivative. The proton of interest is H-1, which is attached to the same carbon as the 'X' substituent. In the favored diequatorial conformation, both the methyl group and the 'X' group are equatorial. This forces the H-1 proton into an axial position.

From this axial position, H-1 couples with the two protons on the adjacent carbon (C-2): one axial (H-2ax) and one equatorial (H-2eq).

  • H-1ax to H-2ax Coupling (Jax,ax): These two protons are anti-periplanar to each other, with a dihedral angle of approximately 180°. According to the Karplus relationship, this results in a large coupling constant.

  • H-1ax to H-2eq Coupling (Jax,eq): These protons are in a gauche relationship, with a dihedral angle of about 60°. This leads to a small coupling constant.

Therefore, the H-1 signal for a trans-4-methylcyclohexyl derivative will typically appear as a triplet of triplets (tt) or a doublet of triplets (dt) with one large coupling and two smaller, similar couplings. The large coupling is the key diagnostic feature.

The power of this analysis becomes clear when compared to the cis isomer. In the most stable conformation of a cis-4-methylcyclohexyl-X derivative, the larger of the two substituents (let's assume 'X' is larger than methyl for this example) will occupy the equatorial position, forcing the methyl group axial. This places the H-1 proton in an equatorial position.

An equatorial H-1 couples to both H-2ax and H-2eq with gauche relationships (dihedral angles of ~60°). This results in only small coupling constants. The H-1 signal will be a broad multiplet or a triplet with small J-values, and conspicuously lacks the large axial-axial coupling.

Table 1: Diagnostic H-1 Coupling Constants for 4-Methylcyclohexyl Derivatives

Isomer & H-1 PositionCoupling InteractionDihedral Angle (φ)Expected ³JHH Value (Hz)Typical Signal Multiplicity for H-1
trans (H-1 is axial) H-1ax – H-2ax~180°8 – 13 Triplet of Triplets (tt) or Doublet of Triplets (dt)
H-1ax – H-2eq~60°2 – 5
cis (H-1 is equatorial) H-1eq – H-2ax~60°2 – 5Broad multiplet, often unresolved
H-1eq – H-2eq~60°2 – 5

Note: These are typical ranges. Actual values can be influenced by substituent electronegativity and minor distortions of the cyclohexane ring.[5]

Experimental Protocol: Accurate Measurement of J Coupling Constants

The following protocol outlines a robust methodology for acquiring high-resolution ¹H NMR spectra suitable for the precise determination of coupling constants.

Objective: To resolve the multiplet structure of the H-1 proton in a trans-4-methylcyclohexyl derivative to accurately measure the axial-axial and axial-equatorial coupling constants.

1. Sample Preparation

  • Analyte Concentration: Prepare a 5–15 mM solution of the sample. This concentration is typically sufficient for high-field NMR instruments and avoids potential line broadening from aggregation at higher concentrations.

  • Solvent: Use a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the solvent is filtered to remove any particulate matter. Chloroform-d is often a good first choice for its excellent solubilizing power and clean spectral windows.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shift calibration (δ 0.00 ppm).

  • Sample Tube: Use a high-quality, clean NMR tube to ensure good magnetic field homogeneity (shimming).

2. NMR Instrument Setup & Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve optimal signal dispersion, which is critical for resolving complex multiplets.[6]

  • Pulse Program: A standard one-pulse sequence (e.g., 'zg30' on Bruker systems) is typically used.[7]

  • Key Acquisition Parameters:

    • Spectral Width (SW): Set to cover the entire proton chemical shift range (e.g., 12-16 ppm).

    • Acquisition Time (AQ): Set to at least 3.0 seconds. A longer acquisition time provides better digital resolution, which is essential for accurately measuring small differences between peak positions (i.e., the J values).

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended. While less critical for J-value measurement than for quantitative integration, this ensures the system returns to equilibrium between scans, improving the signal-to-noise ratio.

    • Number of Scans (NS): Typically 8 to 64 scans, depending on the sample concentration. The number should be a multiple of 8 for optimal phase cycling.

  • Shimming: Carefully shim the magnetic field on the sample to achieve narrow, symmetrical peak shapes. This is the most critical step for obtaining high-quality data.

3. Data Processing & Analysis

  • Fourier Transformation: Apply an exponential window function with a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • J-Value Measurement:

    • Zoom in on the H-1 multiplet of interest.

    • Use the peak-picking function of the NMR software to identify the precise frequency (in Hz) of each line in the multiplet.

    • The coupling constant is the difference in frequency between adjacent lines within a splitting pattern.[8][9] For a triplet of triplets, you will measure two different frequency differences corresponding to the two J values.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition (≥400 MHz) cluster_proc 3. Data Processing cluster_anal 4. Analysis prep prep acq acq proc proc res res A Dissolve Sample (5-15 mM in CDCl3) B Add TMS Standard A->B C Transfer to NMR Tube B->C D Insert Sample & Lock C->D E Shim Magnetic Field (Critical for Resolution) D->E F Acquire 1H Spectrum (zg30, AQ ≥ 3s, NS=16) E->F G Fourier Transform (LB=0.3) F->G H Phase & Baseline Correct G->H I Reference to TMS H->I J Identify H-1 Multiplet I->J K Measure Peak Frequencies (Hz) J->K L Calculate Frequency Differences (J = ΔHz) K->L M Assign J(ax,ax) & J(ax,eq) L->M

Caption: Experimental workflow for the determination of H-1 coupling constants.

Conclusion: An Indispensable Tool for Stereochemical Confirmation

The analysis of vicinal proton-proton coupling constants provides an unambiguous and powerful method for determining the relative stereochemistry of substituents on a cyclohexane ring. For trans-4-methylcyclohexyl derivatives, the presence of a large axial-axial coupling constant (8-13 Hz) for the H-1 proton is a definitive indicator of its axial orientation, which in turn confirms the trans diequatorial arrangement of the substituents. This contrasts sharply with the corresponding cis isomer, which lacks this large coupling. By following a meticulous experimental protocol, researchers can obtain high-fidelity data, enabling confident structural assignments that are critical for advancing drug development and chemical research.

References

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]

  • Wikipedia. (n.d.). Karplus equation. Retrieved March 4, 2026, from [Link]

  • Williams, A. J., & Martin, G. E. (n.d.). Developments in the Karplus Equation as They Relate to the NMR Coupling Constants of Carbohydrates. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • Ritter, S. K. (2003). Karplus Equation. Chemical & Engineering News. [Link]

  • Chemistry LibreTexts. (2022, September 24). Axial and Equatorial Bonds in Cyclohexane. [Link]

  • JEOL. (n.d.). Simplifying 1H-NMR Spectra in NMR Metabolic Profiling. Retrieved March 4, 2026, from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. [Link]

  • University of Colorado Boulder. (n.d.). Coupling in 1H NMR spectra. Retrieved March 4, 2026, from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved March 4, 2026, from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2026, February 16). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. PMC. [Link]

  • Chem Help ASAP. (2022, October 24). dihedral angles, J-values, & the Karplus equation [Video]. YouTube. [Link]

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Visualizing the Invisible: A Comparative Guide to TLC Stains for Non-UV Active Mesylates

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Aliphatic Mesylates

Mesylates (methanesulfonates) are widely utilized in organic synthesis and drug development to convert poor hydroxyl leaving groups into excellent ones, facilitating downstream nucleophilic substitutions[1]. However, tracking the progress of a mesylation reaction presents a distinct analytical bottleneck: unless the parent alcohol contains an aromatic ring or a conjugated


-system, aliphatic mesylates are completely invisible under standard 254 nm UV light[2].

To monitor reaction progress via Thin Layer Chromatography (TLC), chemists must rely on chemical visualization stains[3]. The challenge lies in selecting a stain that not only detects the mesylate but also unequivocally differentiates it from the starting aliphatic alcohol.

Decision matrix for selecting TLC visualization methods for mesylates.
Mechanistic Rationale of Visualization Stains

When standard UV visualization fails, researchers typically turn to either universal destructive stains or highly specific nucleophilic stains. Understanding the causality behind these chemical reactions is critical for accurate data interpretation.

Universal Detection: Phosphomolybdic Acid (PMA) PMA is a universal stain that operates via a redox mechanism. Upon vigorous heating, oxidizable organic compounds reduce the Mo(VI) in PMA to Mo(IV) or Mo(V), generating a highly visible "molybdenum blue" complex against a yellow-green background[4]. While incredibly sensitive, PMA is non-specific and will stain nearly all organic compounds, including starting materials and impurities[3].

Specific Detection: 4-(p-Nitrobenzyl)pyridine (NBP) To achieve absolute certainty, we must leverage the intrinsic chemical reactivity of the mesylate itself: its potency as an electrophilic alkylating agent. NBP is a highly specific stain designed for the detection of alkylating agents, including epoxides, nitrogen mustards, and mesylates[5].

The mechanism relies on an


 nucleophilic attack by the pyridine nitrogen onto the electrophilic carbon of the mesylate. Following this alkylation, the plate is treated with a base (e.g., piperidine or NaOH), which deprotonates the intermediate to form a deeply colored blue or purple quinoid dye[6].
NBP staining mechanism for alkylating agents via SN2 and basification.
Objective Performance Comparison

The following table synthesizes the quantitative and qualitative performance data of the most common TLC stains used for mesylate visualization.

Parameter4-(p-Nitrobenzyl)pyridine (NBP)Phosphomolybdic Acid (PMA)Potassium Permanganate (KMnO₄)
Primary Target Alkylating agents (Mesylates, Epoxides)[5]Universal (Alcohols, Alkenes, Mesylates)[4]Oxidizable groups (Alcohols, Alkenes)[3]
Detection Limit ~0.5 - 1.0 µg~0.1 - 0.5 µg~1.0 - 5.0 µg
Reaction Temperature 110°C (Alkylation step)100–120°C[7]50–60°C[3]
Visual Output Deep Blue/Purple on WhiteDark Green/Blue on Yellow-GreenYellow/Brown on Bright Purple
Specificity Extremely HighVery Low (Stains almost everything)Moderate
Shelf-Life Months (Store at 4°C in dark)Months to Years (Store at 4°C)[7]Weeks (Degrades to MnO₂)
Self-Validating Experimental Protocols

To establish a self-validating protocol, researchers should employ a dual-stain co-spotting technique . By running two identical TLC plates in parallel—staining one with PMA and the other with NBP—you eliminate false positives. The starting aliphatic alcohol will appear on the PMA plate but remain invisible on the NBP plate. As the reaction progresses, the emergence of a new spot that is both PMA-active and NBP-active provides unequivocal, orthogonal confirmation of mesylate formation.

Protocol A: 4-(p-Nitrobenzyl)pyridine (NBP) Specific Stain

Use this protocol to specifically confirm the presence of the active mesylate.

  • Preparation of Reagent A: Dissolve 5.0 g of 4-(p-nitrobenzyl)pyridine in 100 mL of acetone. Store in an amber bottle.

  • Preparation of Reagent B: Prepare a 10% (v/v) solution of piperidine in acetone (alternatively, 1M aqueous NaOH can be used).

  • Application: Dip or evenly spray the developed and dried TLC plate with Reagent A.

  • Alkylation Step: Heat the plate vigorously with a heat gun or on a hot plate at 110°C for 3 to 5 minutes. Note: The plate will remain mostly colorless during this step as the pyridinium salt forms.

  • Basification Step: Allow the plate to cool slightly, then spray lightly with Reagent B.

  • Observation: Alkylating agents (mesylates) will immediately appear as deep blue or purple spots against a white background[6].

Protocol B: Phosphomolybdic Acid (PMA) Universal Stain

Use this protocol to track the consumption of the starting aliphatic alcohol and overall mass balance.

  • Preparation: Accurately weigh 10 g of phosphomolybdic acid and dissolve it in 100 mL of absolute ethanol[7]. Filter the solution if necessary and store it in an amber bottle at 4°C.

  • Application: Dip the dried TLC plate into the PMA solution. Quickly wipe the excess stain from the back of the plate using a paper towel.

  • Development: Heat the plate evenly with a heat gun or place it in a gravity convection oven at 100–120°C for 2-3 minutes[4].

  • Observation: Both the starting alcohol and the product mesylate will appear as dark green or blue spots against a yellow-green background[2].

References
  • Optimization of TLC detection by phosphomolybdic acid staining for robust quantification of cholesterol and bile acids. AKJournals. 4

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. 2

  • Strategies for the Selective Mesylation of Polyols. Benchchem. 1

  • TLC stains. ReachDevices. 3

  • 4-(4-Nitrobenzyl)pyridine | 1083-48-3. ChemicalBook. 5

  • Thin Layer Chromatography. Illinois.edu. 7

  • Determination of reaction rate constants for alkylation of 4-(p-nitrobenzyl) pyridine by different alkylating agents. PubMed. 6

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of trans-4-Methylcyclohexanol Methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The responsible disposal of chemical reagents is a critical, non-negotiable component of this commitment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of trans-4-Methylcyclohexanol methanesulfonate, ensuring the safety of laboratory personnel and compliance with regulatory standards.

The procedures outlined below are grounded in established safety protocols and an understanding of the compound's chemical nature. The core principle is risk mitigation through proper handling, segregation, and transfer to licensed waste management professionals.

Hazard Profile and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. Trans-4-Methylcyclohexanol methanesulfonate, and sulfonate esters in general, require careful management due to their chemical properties and potential health effects. Methanesulfonate esters are known as potential alkylating agents, a class of compounds that warrants cautious handling due to possible mutagenic properties.[1]

The primary hazards associated with the parent alcohol, 4-Methylcyclohexanol, include skin and eye irritation, and potential narcotic effects if inhaled in high concentrations.[2][3] While the specific toxicology of the methanesulfonate ester may not be as extensively documented, it must be handled with the assumption that it carries similar or potentially greater risks.

Table 1: Key Safety and Physical Data for Related Compounds

PropertyValueSource
Compound Name 4-Methylcyclohexanol (cis- and trans- mixture)
CAS Number 589-91-3 (mixture), 7731-29-5 (trans-isomer)[4]
Physical State Liquid[2]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H336 (May cause drowsiness or dizziness)[2]
Flash Point ~70 °C (158 °F)[5][6]
Incompatibilities Strong oxidizing agents, acid anhydrides, acid chlorides[5]

Personal Protective Equipment (PPE) Protocol

Adherence to a strict PPE protocol is the first line of defense against chemical exposure. The causality is simple: creating a barrier between the researcher and the chemical prevents accidental contact.

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving.

  • Eye Protection : Chemical safety goggles are mandatory to protect against splashes. A face shield should be used if there is a significant risk of splashing.[5]

  • Body Protection : A properly fastened, long-sleeved laboratory coat is required.[5]

  • Respiratory Protection : If handling outside of a certified chemical fume hood where vapors or mists may be generated, a NIOSH-approved respirator with appropriate cartridges should be used.

Waste Segregation and Containment: The Cornerstone of Safe Disposal

The single most critical step in chemical waste management is proper segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, while cross-contaminating non-hazardous waste with a hazardous substance needlessly increases disposal costs and regulatory burdens.[7][8]

Step-by-Step Containment Protocol:

  • Select the Correct Container : Use a designated, chemically compatible hazardous waste container. This is typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap. Ensure the container is clean, in good condition, and has a secure, leak-proof lid.[9]

  • Label the Container : Clear, accurate labeling is a regulatory requirement and essential for safety.[7] Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.

  • Identify the Contents : On the label, clearly write the full chemical name: "trans-4-Methylcyclohexanol methanesulfonate". List any solvents or other chemicals present in the waste solution, including approximate percentages.

  • Keep the Container Closed : The waste container must be kept tightly sealed at all times, except when adding waste.[8] This prevents the release of vapors into the laboratory environment.

  • Store Appropriately : Store the waste container in a designated Satellite Accumulation Area (SAA).[8] This area should be under the control of laboratory personnel, away from drains, and in secondary containment (such as a plastic tub) to contain any potential leaks.

Step-by-Step Disposal Procedure

The ultimate disposal of trans-4-Methylcyclohexanol methanesulfonate must be conducted by a licensed hazardous waste management facility, typically via high-temperature incineration. The role of the researcher is to prepare the waste safely and correctly for pickup.

The following diagram outlines the decision-making process for handling this chemical waste.

G Workflow for Disposal of trans-4-Methylcyclohexanol Methanesulfonate cluster_prep Preparation & Assessment cluster_transfer Waste Transfer cluster_storage Storage & Pickup start Start: Have trans-4-Methylcyclohexanol methanesulfonate waste ppe Don appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe container_check Is waste container compatible, clean, and properly labeled? ppe->container_check get_container Obtain & label a new hazardous waste container container_check->get_container No transfer In a fume hood, carefully transfer waste into the container container_check->transfer  Yes get_container->transfer seal Securely seal the container cap transfer->seal store Place sealed container in designated Satellite Accumulation Area (SAA) with secondary containment seal->store request_pickup Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department store->request_pickup end End: Waste is safely managed for disposal request_pickup->end

Caption: Decision workflow for the safe handling and disposal of trans-4-Methylcyclohexanol methanesulfonate waste.

Spill and Decontamination Procedures

Accidents can happen, and a prepared response is key to mitigating risk.

  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like sand, vermiculite, or a chemical absorbent pad.[5]

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills :

    • Evacuate the laboratory immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Decontamination of Empty Containers : An "empty" container that held this substance must still be treated as hazardous waste unless properly decontaminated.[7] To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). Collect all rinsate as hazardous waste. After triple-rinsing and air-drying, the original labels should be defaced or removed, and the container can then be disposed of as non-hazardous glass or plastic waste.[7]

Regulatory Compliance

All chemical waste disposal is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides the primary framework under the Resource Conservation and Recovery Act (RCRA). It is the legal responsibility of the waste generator—the laboratory—to correctly identify, manage, and dispose of hazardous waste.[10] Partnering closely with your institution's EHS department ensures that your disposal practices remain fully compliant. Never dispose of this chemical down the drain or in the regular trash.[8][10]

References

  • Tokyo Chemical Industry Co., Ltd. (n.d.). SAFETY DATA SHEET: 4-Methylcyclohexanol (cis- and trans- mixture).
  • Sigma-Aldrich. (2009, August 19). Material Safety Data Sheet: 4-Methylcyclohexanol, mixture of cis and trans.
  • ChemicalBook. (2026, January 17). TRANS-4-METHYLCYCLOHEXANOL - Safety Data Sheet.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: trans-4-Methylcyclohexanol.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet trans-4-Methylcyclohexanol, 98%.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). trans-4-Methylcyclohexanol.
  • University of Wisconsin-Madison. (n.d.). Chemical Waste Name or Mixtures. Retrieved from UW-Madison Office of Chemical Safety.
  • Stericycle, Inc. (2012, July 26). HAZARDOUS.
  • National Center for Biotechnology Information. (n.d.). 4-Methylcyclohexanol. PubChem Compound Database. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Hexyl methanesulfonate.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET: trans-(±)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide methanesulfonate salt.
  • Molecular Biology Products. (2023, February 6). 4 Simple Tips for Disposing of Hazardous Lab Chemicals.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Wisconsin-Madison. (n.d.). Disposal of Used/Unwanted Chemicals at UW-Madison. Retrieved from UW-Madison Office of Chemical Safety.
  • Global Substance Registration System. (n.d.). trans-4-Methylcyclohexanol.
  • Google Patents. (n.d.). US7297813B2 - Removal of alkyl alkanesulfonate esters from alkanesulfonic acids and other organic media.
  • European Patent Office. (2017, August 16). EP 1773752 - REMOVAL OF ALKYL ALKANESULFONATE ESTERS FROM ALKANESULFONIC ACIDS AND OTHER ORGANIC MEDIA.

Sources

Personal protective equipment for handling trans-4-Methylcyclohexanol methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 18508-92-4 Chemical Class: Alkyl Sulfonate Ester (Mesylate) Primary Hazard: Potential Genotoxic Impurity (PGI) / Alkylating Agent

Executive Safety Directive

WARNING: Treat as a High-Potency Genotoxin. While specific toxicological data for trans-4-methylcyclohexanol methanesulfonate is limited compared to its analogs (e.g., Methyl Methanesulfonate - MMS), all alkyl mesylates must be handled as direct-acting alkylating agents until proven otherwise. These compounds can transfer methyl/alkyl groups to DNA nucleophiles (e.g., N7-guanine), potentially causing mutations and cancer.[1]

Operational Rule: Zero skin contact and zero inhalation. All manipulations must occur within a certified chemical fume hood.

Chemical Intelligence & Hazard Identification

This compound is the sulfonate ester of trans-4-methylcyclohexanol. In drug development, it is often used as a reactive intermediate (electrophile) to install the 4-methylcyclohexyl group via nucleophilic substitution.

PropertyData / Description
Molecular Formula C₈H₁₆O₃S
Molecular Weight 192.28 g/mol
Physical State Typically a white solid or viscous oil (check Certificate of Analysis).
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate, DMSO. Hydrolyzes slowly in water.
Reactivity Electrophilic. Reacts with nucleophiles (amines, thiols, DNA).
GHS Classification Suspected Carcinogen (Cat 1B/2) ; Skin/Eye Irritant; Skin Sensitizer.

Personal Protective Equipment (PPE) Matrix

Causality: Alkylating agents can penetrate standard latex gloves rapidly. The "Double-Glove" technique creates a sacrificial outer layer and a permeation-resistant inner layer.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double Gloving Required. Inner: Laminate film (e.g., Silver Shield™ or Ansell Barrier™).Outer: Thick Nitrile (min 5 mil).Standard nitrile provides only momentary splash protection against sulfonates in organic solvents. Laminate film offers >480 min breakthrough time.
Respiratory Engineering Control: Certified Fume Hood.Backup: N95/P100 (particulate) + OV (Organic Vapor) cartridge if outside hood (Emergency only).Mesylates are non-volatile solids/oils but aerosols can be generated during weighing or spills.
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Prevent corneal alkylation. Face shield required for volumes >100 mL.
Body Tyvek® lab coat or chemical-resistant apron over standard cotton lab coat.Cotton absorbs liquids, keeping the agent against the skin. Tyvek repels splashes.

Operational Handling Protocol

A. Weighing & Transfer[2]
  • The "Closed Loop" Principle: Never expose the open container to the general lab atmosphere.

  • Protocol:

    • Place the balance inside the fume hood.

    • Line the work surface with a plastic-backed absorbent mat (absorbent side up).

    • Tare the receiving vessel (flask) before adding the solid.

    • Use a disposable spatula. Do not reuse spatulas; treat them as solid hazardous waste immediately.

    • If the compound is an oil, weigh by difference using a syringe or Pasteur pipette.

B. Reaction Setup
  • Vessel: Use single-neck round bottom flasks with secure septa.

  • Pressure: Always vent reaction vessels to an inert gas line (Nitrogen/Argon) to prevent pressure buildup, but ensure the exhaust passes through a scrubber or is contained within the hood.

  • Temperature: Mesylates can decompose exothermically. Monitor internal temperature during addition of nucleophiles.

Decontamination & Quenching Strategy (Field-Proven)

The "Thiosulfate Quench" : Water alone is insufficient to destroy alkyl mesylates rapidly. A nucleophilic scavenger is required to chemically convert the electrophilic mesylate into a non-toxic salt.

Quenching Solution Recipe:

  • Composition: 5% Sodium Thiosulfate (

    
    ) + 5% Sodium Bicarbonate (
    
    
    
    ) in water.
  • Mechanism: The thiosulfate anion (

    
    ) acts as a potent nucleophile, displacing the mesylate group to form a non-genotoxic Bunte salt. Bicarbonate buffers the solution, preventing acid-catalyzed decomposition and sulfur precipitation.
    

Decontamination Steps:

  • Glassware: Rinse all contaminated glassware with the Quenching Solution. Let sit for 30 minutes before washing with soap/water.

  • Spills: Cover liquid spills with absorbent pads, then soak the pads with Quenching Solution. Wait 15 minutes before cleanup.

Visualized Workflows

Diagram 1: Operational Lifecycle

This workflow ensures containment from storage to disposal.[2]

G Storage Storage (Cool, Dry, Argon) Weighing Weighing (Fume Hood Only) Storage->Weighing Transport in Secondary Container Reaction Reaction Setup (Closed Vessel) Weighing->Reaction Dissolve in Solvent Quench Quenching (5% Na2S2O3) Weighing->Quench Spatulas/Wipes Reaction->Quench Treat Residues Disposal Disposal (Incineration) Quench->Disposal Non-Toxic Salts

Figure 1: Safe handling lifecycle for alkyl mesylates, emphasizing the quenching step prior to final disposal.

Diagram 2: Spill Response Decision Logic

Immediate actions based on spill magnitude.

SpillResponse Start Spill Detected Assess Assess Volume Start->Assess Minor Minor (< 5 mL/g) Inside Hood Assess->Minor Major Major (> 5 mL/g) Or Outside Hood Assess->Major PPE_Check Verify PPE (Double Gloves) Minor->PPE_Check Evacuate Evacuate Lab Call EHS Major->Evacuate Absorb Cover with Absorbent Pads PPE_Check->Absorb Quench_Spill Soak with 5% Thiosulfate Absorb->Quench_Spill Wait Wait 20 Mins Quench_Spill->Wait Clean Collect as Hazardous Waste Wait->Clean

Figure 2: Decision matrix for accidental release. Note that major spills outside containment require immediate evacuation.

Emergency Procedures

  • Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use ethanol (may increase skin absorption). Discard contaminated clothing.[3][4][5]

  • Eye Contact: Flush with water for 15 minutes.[3][6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][3][5][6] Seek medical attention immediately.

References

  • Santa Cruz Biotechnology . trans-4-Methylcyclohexanol Methanesulfonate (CAS 18508-92-4). Link

  • Snodin, D.J. (2006). "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?". Regulatory Toxicology and Pharmacology, 45(1), 79-90. Link

  • European Medicines Agency (EMA) . ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Link

  • Molecular Toxicology Inc. Methyl Methanesulfonate Safety Data Sheet. Link

  • Bhatia, S., et al. (2021). "Chemoprotection profiles of Sodium Thiosulfate on Methyl Methane Sulfonate induced mutagenesis". Medical Science Monitor. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.